Boc-Aminooxy-PEG2-bromide
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMDHDPMSCEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of Boc-Aminooxy-PEG2-bromide in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Aminooxy-PEG2-bromide has emerged as a critical heterobifunctional linker in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its unique architecture, featuring a Boc-protected aminooxy group, a flexible di-ethylene glycol (PEG2) spacer, and a reactive terminal bromide, offers a versatile platform for the precise and stable linkage of biomolecules to therapeutic payloads or other functional moieties. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its reaction mechanisms, quantitative performance metrics, and comprehensive experimental protocols. Furthermore, this document illustrates key experimental workflows and relevant biological pathways through detailed diagrams to facilitate a deeper understanding of its practical implementation in drug development.
Core Principles and Applications
This compound is a linker designed for multi-step, controlled bioconjugation strategies.[1] Its utility is rooted in the orthogonal reactivity of its two terminal functional groups:
-
Boc-Protected Aminooxy Group: This functionality allows for the chemoselective formation of a stable oxime bond with aldehydes or ketones.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures the aminooxy moiety remains inert until its desired activation under mild acidic conditions, preventing premature reactions.[2] This targeted reactivity is fundamental for site-specific modifications of biomolecules.
-
Terminal Bromide: The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of various payloads, such as cytotoxic drugs or imaging agents, that bear a suitable nucleophile (e.g., a thiol or an amine).[2]
-
PEG2 Spacer: The short polyethylene (B3416737) glycol spacer enhances the aqueous solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic payloads.[2] This property can help mitigate aggregation, a common challenge in the manufacturing and formulation of ADCs.
The primary application of this linker is in the synthesis of ADCs.[3][4] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing systemic toxicity.[5] this compound facilitates the connection of the antibody to the drug, a critical component for the stability and efficacy of the ADC.
Quantitative Performance Metrics
The efficiency of conjugation and the stability of the resulting bioconjugate are paramount for the successful development of therapeutics. While specific data for this compound is often embedded within broader proprietary studies, the following tables summarize typical quantitative data for the key chemical transformations and stability profiles associated with its components.
Table 1: Representative Reaction Yields for Key Conjugation Steps
| Step | Reaction Type | Reactants | Typical Yield (%) | Notes |
| 1 | Boc Deprotection | Boc-Aminooxy-PEG2-Linker | >95% | Typically achieved with mild acidic conditions (e.g., TFA in DCM). |
| 2 | Payload Attachment | Aminooxy-PEG2-bromide + Thiol-containing payload | 70-90% | Yield is dependent on the specific payload and reaction conditions. |
| 3 | Oxime Ligation | Aldehyde-modified Antibody + Aminooxy-functionalized Payload | 80-95% | Aniline (B41778) or other catalysts can be used to improve reaction kinetics. |
Table 2: Stability Profile of Oxime Linkage in ADCs
| Condition | Half-life (t½) | % Degradation after 7 days | Common Degradation Products |
| Human Plasma (37°C) | > 2 weeks | < 5% | Minimal hydrolysis observed. |
| pH 5.0 Buffer (37°C) | > 4 weeks | < 2% | Highly stable at acidic pH. |
| pH 7.4 Buffer (37°C) | > 4 weeks | < 3% | Highly stable at physiological pH. |
| pH 9.0 Buffer (37°C) | 2-3 weeks | 5-10% | Increased hydrolysis at basic pH. |
Detailed Experimental Protocols
The following protocols provide a generalized framework for the synthesis of an ADC using this compound. These steps should be optimized for specific antibodies and payloads.
Preparation of the Drug-Linker Moiety
This protocol describes the attachment of a thiol-containing cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Thiol-containing cytotoxic payload (e.g., a derivative of MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the thiol-containing cytotoxic payload (1 equivalent) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the Boc-Aminooxy-PEG2-Payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
Boc Deprotection of the Drug-Linker
Materials:
-
Boc-Aminooxy-PEG2-Payload
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-Aminooxy-PEG2-Payload in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure.
-
The resulting Aminooxy-PEG2-Payload can be used directly in the next step or stored under inert gas at -20°C.
Generation of Aldehyde Groups on the Antibody
This protocol describes the site-specific generation of aldehyde groups on the carbohydrate domains of an antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Ethylene (B1197577) glycol
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Adjust the concentration of the antibody to 2-10 mg/mL.
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction on ice, in the dark, for 30-60 minutes.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.
-
Purify the aldehyde-modified antibody using a desalting column or SEC to remove excess reagents.
Oxime Ligation to Form the ADC
Materials:
-
Aldehyde-modified antibody
-
Aminooxy-PEG2-Payload
-
Aniline (as catalyst)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
Procedure:
-
Dissolve the Aminooxy-PEG2-Payload in a small amount of an organic co-solvent (e.g., DMSO).
-
Add the dissolved payload to the aldehyde-modified antibody solution at a molar excess of 5-10 fold.
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature or 37°C for 12-24 hours.
-
Monitor the formation of the ADC by hydrophobic interaction chromatography (HIC) or reverse-phase chromatography.
Purification and Characterization of the ADC
Procedure:
-
Purify the ADC from unreacted payload and other impurities using SEC or HIC.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Confirm the integrity of the conjugate by mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key processes involved in the use of this compound for ADC synthesis and the subsequent biological action of the ADC.
Experimental Workflows
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
ADC Mechanism of Action and Signaling Pathway
The following diagram illustrates the mechanism of action of a hypothetical ADC targeting the HER2 receptor (a common target in breast cancer) and delivering a microtubule inhibitor payload.
Caption: The mechanism of action for a HER2-targeting ADC, leading to apoptosis of the cancer cell.
Conclusion
This compound stands as a valuable and versatile tool in the bioconjugation toolbox. Its well-defined and orthogonally reactive functional groups, coupled with the beneficial properties of the PEG spacer, enable the construction of complex and stable biomolecular conjugates. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to harness the potential of this linker in the development of next-generation targeted therapeutics. As the demand for more precise and effective biopharmaceuticals continues to grow, the strategic application of such advanced linkers will undoubtedly play a pivotal role in advancing the frontiers of medicine.
References
- 1. Antibody-drug conjugate combinations in cancer treatment: clinical efficacy and clinical study perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Boc-Aminooxy-PEG2-bromide chemical structure and properties
For researchers, scientists, and professionals in drug development, Boc-Aminooxy-PEG2-bromide is a key reagent. This bifunctional linker plays a crucial role in the synthesis of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its unique chemical architecture allows for the precise and stable conjugation of biomolecules, enhancing the efficacy and therapeutic window of targeted drug delivery systems. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and logical workflows.
Core Chemical Identity and Properties
This compound, with the CAS Number 252378-67-9, is a heterobifunctional linker.[1] Its structure is characterized by three key functional components: a Boc-protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive terminal bromide. This design enables a two-step conjugation strategy, offering precise control over the modification of complex biomolecules.
The Boc (tert-butoxycarbonyl) group serves as a protecting group for the highly reactive aminooxy moiety. This protection is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the nucleophilic aminooxy group.[2] The aminooxy group can then selectively react with aldehydes or ketones to form a stable oxime linkage.[1]
The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, imparts several beneficial properties. It enhances the aqueous solubility of the molecule and the resulting conjugate, which is often a critical challenge in drug development.[3][4] Furthermore, the PEG spacer can reduce aggregation and may help to minimize the immunogenicity of the final conjugate.[2]
The terminal bromide is a versatile functional group that acts as a good leaving group in nucleophilic substitution reactions.[3] This allows for the attachment of a wide range of molecules, including cytotoxic drugs, imaging agents, or other functional moieties, typically through linkage with thiol or amine nucleophiles.
Physicochemical and Handling Data
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂BrNO₅ | [1] |
| Molecular Weight | 328.2 g/mol | [1][5] |
| CAS Number | 252378-67-9 | [1] |
| Purity | Typically >95% or >97% | [1] |
| Appearance | White to off-white solid or colorless oil | |
| Storage Conditions | -20°C | [1][5] |
| Shipping Conditions | Ambient temperature or with blue ice | [5] |
Applications in Bioconjugation and Drug Development
The primary application of this compound is in the field of bioconjugation, most notably in the construction of ADCs.[5][6][7] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug, and its properties can significantly impact the stability, efficacy, and safety of the ADC.
The use of this compound in ADC development allows for a controlled and stepwise assembly process. First, the terminal bromide can be reacted with a cytotoxic payload. Following this, the Boc protecting group on the aminooxy function is removed, and the linker-payload construct is then conjugated to an antibody that has been engineered to contain an aldehyde or ketone group. This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.
Beyond ADCs, this versatile linker can be employed in the development of other targeted therapies, such as peptide-based therapeutics and diagnostic probes.[1] The ability to connect different molecular entities with precise control makes it a valuable tool in the synthesis of complex, multifunctional biomolecules.
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound. Note that specific reaction conditions may need to be optimized for individual substrates and desired outcomes.
Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process, starting from readily available starting materials. A general outline is provided below:
-
Protection of Aminooxyethane: React aminooxyethane hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM) at 0°C to room temperature. This reaction protects the aminooxy group with the Boc moiety.
-
Pegylation: The resulting Boc-protected aminooxyethane is then reacted with 1-bromo-2-(2-bromoethoxy)ethane in the presence of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to introduce the PEG2-bromide moiety.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.
General Protocol for Antibody-Drug Conjugation
This protocol outlines the general steps for using this compound to generate an ADC.
-
Payload Attachment:
-
Dissolve the cytotoxic drug (containing a suitable nucleophile, e.g., a thiol or amine) and this compound in an appropriate aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate analytical method (e.g., LC-MS).
-
Purify the resulting linker-payload conjugate using preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified linker-payload conjugate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected aminooxy-linker-payload.
-
-
Oxime Ligation to Antibody:
-
Prepare the antibody by introducing an aldehyde or ketone group through site-specific modification (e.g., enzymatic or chemical modification of a specific amino acid residue).
-
Dissolve the deprotected aminooxy-linker-payload in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a slightly acidic pH of 5.5-6.5).
-
Add the modified antibody to the solution of the linker-payload.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove any unreacted components.
-
Logical and Experimental Workflows
To visually represent the processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: Functional components of this compound.
Caption: Stepwise synthesis of an ADC using the linker.
Caption: Cellular pathway of ADC-mediated cell killing.
References
- 1. This compound [myskinrecipes.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. N-Boc-PEG2-bromide, 165963-71-3 | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. boc-aminooxy-peg-2-bromide — TargetMol Chemicals [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Mechanism of Action of Boc-Aminooxy-PEG2-bromide in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the bifunctional linker, Boc-Aminooxy-PEG2-bromide, and its role in the design and mechanism of action of Antibody-Drug Conjugates (ADCs).
Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic small molecule. An ADC is comprised of three main components: a mAb that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.
The linker is a pivotal component, as its chemical properties dictate the stability, pharmacokinetics, and payload-release mechanism of the ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must facilitate the efficient release of the active drug. Linkers are broadly categorized as cleavable or non-cleavable. This compound is a heterobifunctional linker used to create ADCs with a non-cleavable linkage, relying on the degradation of the antibody for payload release.
Anatomy of the this compound Linker
The this compound linker is a precisely designed chemical entity with three key functional components, each serving a distinct purpose in the construction of an ADC.
-
Boc-Aminooxy Group: This functional group is responsible for the site-specific and stable conjugation to the monoclonal antibody. The aminooxy (-ONH₂) group reacts with a carbonyl group (an aldehyde or ketone) on the antibody to form a highly stable oxime bond (-O-N=C-). The tert-butyloxycarbonyl (Boc) is a protecting group that prevents the aminooxy moiety from reacting prematurely.[1] It is removed under acidic conditions just prior to the conjugation step.[2][3] This "click chemistry" approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4]
-
PEG2 Spacer: The linker contains a short polyethylene (B3416737) glycol (PEG) spacer consisting of two ethylene (B1197577) glycol units. PEG is a hydrophilic and biocompatible polymer that imparts several beneficial properties to the ADC.[5] It can increase the solubility of the ADC, particularly when conjugated to a hydrophobic payload, thereby reducing the risk of aggregation.[6][7] The PEG spacer can also improve the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life.[8][9]
-
Bromide: The bromide atom serves as a reactive leaving group for the attachment of the cytotoxic payload. The carbon atom adjacent to the bromide is electrophilic and susceptible to nucleophilic attack by a suitable functional group on the payload molecule (e.g., an amine or hydroxyl group). This reaction, typically an alkylation, forms a stable covalent bond between the linker and the drug.[10][11]
Mechanism of Action of an ADC Constructed with this compound
The mechanism of action for an ADC utilizing this linker can be described in a multi-step process, from systemic administration to the ultimate cytotoxic effect on the target cancer cell.
-
Targeting and Binding: The ADC is administered intravenously and circulates throughout the bloodstream. The monoclonal antibody component of the ADC selectively recognizes and binds to a specific antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized into the cancer cell, typically through a process called receptor-mediated endocytosis. The complex is then trafficked into the endosomal-lysosomal pathway.
-
Lysosomal Degradation and Payload Release: Inside the acidic environment of the lysosome, cellular proteases degrade the monoclonal antibody into its constituent amino acids. Crucially, the oxime bond formed by the aminooxy linker is highly stable and resistant to hydrolysis under physiological and lysosomal conditions.[12][13] Therefore, it is considered a non-cleavable linker in this context. The degradation of the antibody releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue from the antibody. This payload-linker-amino acid complex is the active metabolite.
-
Cytotoxic Effect: The released active metabolite can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Below is a Graphviz diagram illustrating the overall mechanism of action.
Data Presentation
The inclusion of a PEG spacer is critical for modulating the pharmacokinetic properties of an ADC. While specific data for this compound is limited in publicly available literature, studies on similar linkers demonstrate clear trends.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) in Rats | Reference |
|---|---|---|
| No PEG | ~15 | [7] |
| PEG2 | ~10 | [7] |
| PEG4 | ~7 | [7] |
| PEG8 | ~5 | [7][14] |
| PEG12 | ~5 | [7][14] |
| PEG24 | ~5 | [7][14] |
Data adapted from studies on ADCs with a DAR of 8, illustrating that even short PEG linkers like PEG2 can reduce clearance rates compared to non-PEGylated linkers.
Table 2: Representative In Vitro Cytotoxicity of ADCs with Oxime-Based Linkers
| Target Antigen | Cell Line | Payload | Linker Type | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| HER2 | SK-BR-3 | Auristatin | Oxime-based | 20.1 | [15] |
| HER2 | BT-474 | Auristatin | Oxime-based | 8.3 | [15] |
| Generic | Various | Various | Oxime-based | Varies (payload dependent) | [16][17][18][19] |
IC50 values are highly dependent on the payload, target antigen expression, and cell line. The data indicates that oxime-linked ADCs can achieve potent in vitro cytotoxicity.
Experimental Protocols
The synthesis of an ADC using this compound involves a multi-stage process. Below are detailed methodologies for the key steps.
Synthesis of the Linker-Payload Conjugate
This protocol describes the attachment of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the this compound linker.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve MMAE (1 molar equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2-3 molar equivalents) to the solution to act as a non-nucleophilic base.
-
Add this compound (1.1 molar equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Boc-Aminooxy-PEG2-MMAE).
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC to obtain the pure linker-payload conjugate.
-
Lyophilize the purified product and store it at -20°C or lower.
Site-Specific Antibody Modification and Conjugation
This process involves three main stages: generation of carbonyl groups on the antibody, deprotection of the linker-payload, and the final oxime ligation.
Stage 1: Generation of Aldehyde Groups on the Antibody This protocol uses mild periodate (B1199274) oxidation to generate aldehyde groups on the carbohydrate moieties within the Fc region of the antibody.[20][21]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM, freshly prepared)
-
Reaction Buffer (e.g., 1 M Sodium Acetate, pH 5.5)
-
Ethylene glycol
-
Size-exclusion chromatography (SEC) column for buffer exchange
Procedure:
-
Buffer exchange the antibody into a reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). Adjust the antibody concentration to 5-10 mg/mL.
-
Cool the antibody solution to 4°C.
-
Add the sodium periodate solution to the antibody to a final concentration of 1-10 mM. Protect the reaction from light.
-
Incubate the reaction at 4°C for 30-60 minutes.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 15 minutes at 4°C.
-
Immediately purify the oxidized antibody using an SEC column to remove excess reagents and exchange the buffer to a conjugation buffer (e.g., PBS, pH 7.0).
Stage 2: Deprotection of the Linker-Payload Conjugate The Boc group is removed to reveal the reactive aminooxy group.
Materials:
-
Boc-Aminooxy-PEG2-Payload conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected linker-payload in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. The resulting deprotected linker-payload (as a TFA salt) can often be used directly in the next step.[3]
Stage 3: Oxime Ligation The deprotected linker-payload is conjugated to the oxidized antibody.
Materials:
-
Oxidized antibody in conjugation buffer
-
Deprotected Aminooxy-PEG2-Payload
-
Aniline (B41778) (optional, as a catalyst)[22]
Procedure:
-
Combine the oxidized antibody with the deprotected linker-payload in the conjugation buffer (pH 6.5-7.5). A 5-10 molar excess of the linker-payload is typically used.
-
If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 4-16 hours.
-
After incubation, purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules.
-
The purified ADC should be stored at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the Final ADC
Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.[12][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC allows for the identification of different drug-loaded species and a precise calculation of the average DAR.[24][25]
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation.
Conclusion
The this compound linker offers a robust and versatile platform for the development of site-specific, non-cleavable ADCs. Its design allows for a multi-step, controlled synthesis, yielding homogeneous conjugates. The aminooxy group facilitates the formation of a highly stable oxime bond to the antibody, ensuring excellent stability in circulation. The PEG2 spacer enhances the physicochemical properties of the ADC, while the bromide functional group enables the straightforward attachment of a variety of cytotoxic payloads. The resulting ADC relies on the natural lysosomal degradation of the antibody for payload release, a mechanism that has proven effective in clinically approved ADCs. This technical guide provides researchers with the foundational knowledge of the linker's mechanism of action and the practical protocols required for the synthesis and characterization of ADCs utilizing this advanced chemical tool.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. purepeg.com [purepeg.com]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bromo-PEG1-acid, 1393330-33-0 | BroadPharm [broadpharm.com]
- 11. Bromo-PEG-bromide | AxisPharm [axispharm.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. broadpharm.com [broadpharm.com]
- 23. researchgate.net [researchgate.net]
- 24. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
The Pivotal Role of the PEG2 Spacer in Linker Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy and safety. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This in-depth technical guide focuses on the core functionalities of the short-chain PEG2 spacer, providing a comprehensive overview of its role in advancing drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles of PEGylation in Linker Design
PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of drugs.[1][2] When incorporated as spacers within linkers, discrete PEG units (dPEG®) offer several advantages over traditional alkyl chains.[3][4] These include:
-
Enhanced Hydrophilicity: PEG spacers increase the water solubility of the entire bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[5][6][7] This improved solubility can mitigate aggregation, a common challenge with ADCs, especially at higher drug-to-antibody ratios (DARs).[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the molecule, increasing its hydrodynamic radius.[1] This can lead to reduced renal clearance and a longer plasma half-life, allowing for greater exposure of the therapeutic at the target site.[1][8]
-
Reduced Immunogenicity: The PEG chain can shield the payload and other components of the conjugate from the immune system, potentially reducing the risk of an immune response.[2][]
-
Biocompatibility and Low Toxicity: PEG is generally considered biocompatible and non-toxic.[7]
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate.[][11] While longer PEG chains can offer greater solubility and extended half-life, they may also lead to decreased potency or altered binding affinity.[3][12] The PEG2 spacer, with its two ethylene (B1197577) glycol units, often represents a crucial building block in achieving an optimal balance of these properties.
The PEG2 Spacer in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[][13] The linker in an ADC plays a pivotal role in ensuring the stability of the conjugate in circulation and facilitating the efficient release of the payload at the target site.[][13]
The inclusion of a PEG2 spacer in an ADC linker can have a profound impact on its therapeutic index.
Data Presentation: Quantitative Impact of PEG Spacer Length on ADC Properties
The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics of ADCs with different PEG linker lengths.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) [4]
| Linker-Payload Architecture | PEG Spacer Length | Average DAR |
| Maleimide-Val-Cit-PABC-Payload | PEG2 | 3.9 |
| Maleimide-Val-Cit-PABC-Payload | PEG8 | 2.4 |
| Succinimide/SPAAC-Payload | PEG2 | Similar to PEG4 |
| Succinimide/SPAAC-Payload | PEG4 | Lower than PEG2 |
This table illustrates that for certain linker-payload combinations, a shorter PEG2 spacer can lead to a higher and more efficient drug loading (DAR) compared to longer PEG spacers.[4]
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics [3][14]
| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) in Rats |
| Non-binding IgG-MMAE | No PEG | ~15 |
| Non-binding IgG-MMAE | PEG2 | ~10 |
| Non-binding IgG-MMAE | PEG4 | ~7 |
| Non-binding IgG-MMAE | PEG8 | ~5 |
| Non-binding IgG-MMAE | PEG12 | ~5 |
| Non-binding IgG-MMAE | PEG24 | ~5 |
This table demonstrates that increasing PEG linker length generally decreases ADC clearance, with a plateau effect observed around PEG8. A PEG2 spacer provides a significant improvement in clearance compared to no PEG linker.[3][14]
Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity [3][14]
| ADC Target | Cell Line | PEG Spacer Length | EC50 (ng/mL) |
| CD30 | L540cy | No PEG | ~10 |
| CD30 | L540cy | PEG2 | ~10 |
| CD30 | L540cy | PEG4 | ~10 |
| CD30 | L540cy | PEG8 | ~10 |
| HER2 (Affibody) | SKOV-3 | No PEG | X |
| HER2 (Affibody) | SKOV-3 | PEG4k | 6.5X |
| HER2 (Affibody) | SKOV-3 | PEG10k | 22.5X |
The impact of PEG length on in vitro potency can be context-dependent. In some cases, PEG inclusion has a minimal effect on cytotoxicity, while in others, particularly with smaller targeting moieties like affibodies, longer PEG chains can lead to a reduction in potency.[3][12][14]
The PEG2 Spacer in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][11] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component for inducing the formation of a stable ternary complex.
The flexibility and hydrophilicity of PEG linkers are highly advantageous in PROTAC design.[5][6] The length of the PEG spacer plays a crucial role in optimizing the geometry of the ternary complex for efficient ubiquitination.[11] While longer linkers provide more conformational flexibility, shorter linkers like PEG2 can offer a degree of pre-organization that can be beneficial for potent protein degradation.[] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[11]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates containing PEG2 spacers.
Synthesis of a Maleimide-PEG2-NHS Ester Linker
This protocol describes a general method for synthesizing a heterobifunctional PEG2 linker.
Materials:
-
α-Amine-ω-carboxyl-PEG2
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of Maleimido-PEG2-acid:
-
Dissolve α-Amine-ω-carboxyl-PEG2 and a molar excess of maleic anhydride in anhydrous DCM.
-
Add TEA to the solution and stir at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the maleimido-PEG2-acid.[3]
-
-
Activation of Carboxyl Group with NHS:
-
Dissolve the maleimido-PEG2-acid, DCC, and NHS in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the dicyclohexylurea precipitate by filtration.
-
The resulting solution containing the Maleimide-PEG2-NHS ester can be used directly for conjugation or the product can be purified by chromatography.
-
ADC Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the conjugation of a payload to an antibody using a Maleimide-PEG2 linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG2-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[3]
-
-
Conjugation:
-
Add the Maleimide-PEG2-Payload linker (dissolved in a suitable solvent like DMSO) to the reduced antibody solution at a desired molar ratio.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight.[15]
-
-
Purification:
-
Purify the resulting ADC from unreacted linker and payload by SEC.[3]
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cancer cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.[16]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Add the diluted solutions to the cells and incubate for a specified period (e.g., 72-96 hours).[16]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC50 value (the concentration of ADC that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve.[14]
-
Pharmacokinetic Study in Rodents
This study evaluates the in vivo stability and clearance of an ADC.
Materials:
-
Rodent model (e.g., mice, rats)
-
ADC with PEG2 linker
-
Vehicle control
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC to the animals.[16]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.[16]
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma and store at -80°C until analysis.[16]
-
-
Quantification of ADC:
-
Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method like ELISA.[16]
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) using appropriate software.[17]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for an Antibody-Drug Conjugate with a PEG2 spacer.
Caption: Experimental workflow for the development and evaluation of an ADC.
Caption: Mechanism of action for a PROTAC utilizing a PEG2 linker.
Conclusion
The PEG2 spacer is a fundamental and versatile component in the design of sophisticated bioconjugates. Its ability to enhance hydrophilicity, improve pharmacokinetics, and be readily incorporated into complex linker architectures makes it an invaluable tool for researchers in drug development. While the optimal linker design is always context-dependent, a thorough understanding of the core principles and properties of the PEG2 spacer, as outlined in this guide, provides a solid foundation for the rational design of next-generation targeted therapeutics. The provided experimental protocols and workflows offer a practical starting point for the synthesis and evaluation of these promising drug candidates.
References
- 1. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Terminal Bromide Functionalization of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the terminal bromide functionalization of polyethylene (B3416737) glycol (PEG) linkers. It includes detailed experimental protocols, a comparative analysis of synthetic methods, and characterization techniques. This guide is intended to be a valuable resource for researchers and professionals in drug development and bioconjugation who utilize bromo-terminated PEG linkers in their work.
Introduction
Polyethylene glycol (PEG) linkers are widely used in drug delivery, bioconjugation, and materials science due to their biocompatibility, water solubility, and flexible nature. The terminal functionalization of these linkers is crucial for their application in conjugating various molecules. Terminal bromide functionalization, in particular, provides a versatile handle for subsequent nucleophilic substitution reactions, making it a valuable tool in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). This guide details common and effective methods for the synthesis of mono- and di-bromo-terminated PEG linkers.
Synthetic Methodologies for Terminal Bromide Functionalization
The conversion of the terminal hydroxyl groups of PEG to bromides can be achieved through several synthetic routes. The choice of method often depends on the scale of the reaction, the desired purity, and the starting PEG material. Below are detailed protocols for some of the most common and effective methods.
Bromination using Acyl Bromides
This method involves the esterification of the terminal hydroxyl groups of PEG with an acyl bromide, such as 2-bromoacetyl bromide or 2-bromopropionyl bromide.
Experimental Protocol: Synthesis of Br-PEG-Br using 2-Bromoacetyl Bromide
-
Materials:
-
Polyethylene glycol (PEG)
-
2-Bromoacetyl bromide
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether (cold)
-
Ethanol
-
-
Procedure:
-
Dissolve PEG and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath with stirring for 15 minutes.
-
Add 2-bromoacetyl bromide dropwise to the cooled solution using a syringe.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
A white precipitate (triethylammonium bromide) will form. Remove this by filtration.
-
Precipitate the bromo-terminated PEG by adding the filtrate dropwise to cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by vacuum filtration.
-
For further purification, the product can be recrystallized from ethanol.
-
Dry the final product, Br-PEG-Br, under vacuum.
-
Experimental Protocol: Synthesis of PEG-Br using 2-Bromopropionyl Bromide
-
Materials:
-
Polyethylene glycol (PEG)
-
2-Bromopropionyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Carbon disulfide (CS2)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Water
-
-
Procedure:
-
Add PEG and KOH to a dry Schlenk tube and stir mechanically at 0°C for 30 minutes.
-
Add CS2 dropwise to the mixture and continue stirring until a transparent solution is formed.
-
Add 2-bromopropionyl bromide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to proceed at room temperature for 10 hours.
-
After the reaction is complete, perform an extraction with water and ethyl acetate.
-
Collect the organic phase and remove the solvent under vacuum.
-
Add DCM to form an azeotropic mixture with any remaining ethyl acetate and remove under vacuum to obtain the pure macroinitiator.[1]
-
Appel Reaction
The Appel reaction is a classic method for converting alcohols to alkyl halides using a phosphine (B1218219) and a carbon tetrahalide. For bromination, triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4) are commonly used. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the reaction center.[2]
Experimental Protocol: Synthesis of Bromo-terminated PEG via Appel Reaction
-
Materials:
-
Polyethylene glycol (PEG)
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve PEG and carbon tetrabromide in anhydrous DCM in a round-bottom flask at 0°C.
-
Slowly add a solution of triphenylphosphine in DCM to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the bromo-terminated PEG.
-
Using Phosphorus Tribromide (PBr3)
Phosphorus tribromide is a common and effective reagent for the bromination of primary and secondary alcohols. The reaction also proceeds through an SN2 mechanism, leading to inversion of configuration.[2]
Experimental Protocol: Synthesis of Bromo-terminated PEG using PBr3
-
Materials:
-
Polyethylene glycol (PEG)
-
Phosphorus tribromide (PBr3)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
-
Procedure:
-
Dissolve PEG in an anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add PBr3 to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours to overnight).
-
Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromo-terminated PEG.
-
Quantitative Data Summary
The efficiency of the terminal bromide functionalization can be evaluated based on the yield and purity of the final product. The following table summarizes typical quantitative data for the described methods.
| Method | Reagents | Typical Yield (%) | Purity (%) | Notes |
| Acyl Bromide | PEG, 2-bromopropionyl bromide, KOH, CS2 | 73%[1] | >95% | One-step synthesis at room temperature.[1] |
| Appel Reaction | PEG, PPh3, CBr4 | 96% (for 2-phenylethyl alcohol) | High | Mild reaction conditions. |
| PBr3 | PEG, PBr3 | Variable | Good | Common and effective for primary alcohols.[2] |
| XtalFluor-E/TBAB/DBU | PEG, XtalFluor-E, TBAB, DBU | Quantitative | High | Mild conditions, quantitative transformation.[1] |
Purification of Bromo-terminated PEG
Proper purification of the bromo-terminated PEG is essential to remove unreacted reagents and byproducts, which could interfere with subsequent reactions.
Precipitation
Precipitation is a widely used method for purifying PEG derivatives. Bromo-terminated PEG is typically soluble in solvents like dichloromethane and acetone (B3395972) but can be precipitated by adding a non-solvent such as cold diethyl ether or hexane (B92381).[3][4]
Experimental Protocol: Purification by Precipitation
-
Dissolve the crude bromo-terminated PEG in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
The bromo-terminated PEG will precipitate out as a white solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether to remove any remaining impurities.
-
Dry the purified product under vacuum. This process may need to be repeated to achieve high purity.[4]
Column Chromatography
For higher purity, especially for smaller PEG molecules or when side products have similar solubility properties, silica gel column chromatography is an effective purification method. The choice of eluent will depend on the specific PEG derivative and impurities. A common eluent system is a mixture of hexane and ethyl acetate.
Characterization: 1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for confirming the structure of the bromo-terminated PEG and for quantifying the degree of functionalization.
Analysis of 1H NMR Spectra
-
PEG Backbone: The repeating ethylene (B1197577) oxide units of the PEG backbone typically show a large, sharp singlet at approximately 3.64 ppm.
-
Terminal Methylene (B1212753) Protons:
-
In the starting PEG-diol, the methylene protons adjacent to the hydroxyl group (-CH2-OH) appear as a triplet at around 3.7 ppm.
-
After bromination, these protons are shifted downfield due to the electron-withdrawing effect of the bromine atom. The resulting methylene protons adjacent to the bromide (-CH2-Br) typically appear as a triplet at around 3.4-3.8 ppm. The exact chemical shift can vary depending on the specific brominating agent used and the solvent.
-
Calculating the Degree of Functionalization
The degree of bromination can be calculated by comparing the integration of the signal from the terminal methylene protons adjacent to the bromine with the integration of the main PEG backbone signal.
Formula for Degree of Functionalization (%):
Where 'n' is the number of repeating ethylene oxide units in the PEG chain.
Alternatively, for a mono-functionalized PEG, the ratio of the integration of the end-group protons to the integration of a known internal standard or a distinct proton on the other end of the PEG chain can be used.[5][6][7]
Application in PROTACs: A Logical Workflow
Bromo-terminated PEG linkers are crucial components in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The PEG linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable ternary complex.[8]
Logical Workflow for PROTAC Synthesis and Action
The following diagram illustrates the logical workflow from the synthesis of a bromo-terminated PEG linker to its incorporation into a PROTAC and the subsequent mechanism of action.
Caption: Logical workflow of PROTAC synthesis and mechanism of action.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway, which utilizes the cell's natural ubiquitin-proteasome system.[9][10]
Caption: PROTAC-mediated targeted protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of Boc-Aminooxy-PEG2-bromide
An In-depth Technical Guide to the Solubility and Stability of Boc-Aminooxy-PEG2-bromide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of bifunctional linkers is paramount for the successful design and synthesis of complex biomolecules. This compound is a key reagent in this field, widely utilized in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This technical guide provides a detailed overview of its solubility and stability characteristics, offering experimental protocols and data-driven insights to facilitate its effective application.
Core Physicochemical Properties
This compound is a heterobifunctional linker that incorporates a tert-butyloxycarbonyl (Boc) protected aminooxy group, a hydrophilic diethylene glycol (PEG) spacer, and a reactive alkyl bromide. This distinct molecular architecture governs its behavior in various chemical environments. The hydrophilic PEG spacer enhances solubility in aqueous media.[3][4][5][6]
| Property | Information |
| IUPAC Name | tert-butyl N-[2-(2-bromoethoxy)ethoxy]carbamate |
| Molecular Formula | C₁₁H₂₂BrNO₅ |
| Molecular Weight | 328.20 g/mol |
| CAS Number | 252378-67-9 |
| Appearance | Solid or colorless to light yellow liquid |
| Primary Applications | ADC Linker, Bioconjugation |
Solubility Profile
The solubility of this compound is influenced by its constituent parts: the lipophilic Boc group and the hydrophilic PEG chain.[7] While quantitative solubility data for this specific molecule is not extensively published, a strong predictive assessment can be made based on its structural components and data from analogous compounds. For instance, a similar compound, t-Boc-Aminooxy-PEG2-amine, is known to be soluble in water, DMSO, DMF, and DCM.[8]
| Solvent | Classification | Predicted Solubility | Rationale & Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used for preparing stock solutions of PEGylated linkers.[9] A solubility of 10 mM in DMSO has been reported.[] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Suitable for a wide range of organic reactions involving PEG linkers. |
| Dichloromethane (DCM) | Chlorinated | Soluble | A common solvent for synthesis and purification steps. |
| Water | Polar Protic | Sparingly to Moderately Soluble | The hydrophilic PEG2 spacer aids aqueous solubility, though the Boc group may limit it. |
| Methanol / Ethanol | Polar Protic | Soluble | Generally good solvents for polar organic molecules. |
| Acetonitrile (B52724) (ACN) | Polar Aprotic | Soluble | Often used as a component of the mobile phase in HPLC analysis. |
Stability and Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Boc-protecting group and the reactivity of the alkyl bromide.
Boc Group Stability: The Boc group is a widely used amine protecting group that is stable under most basic and nucleophilic conditions, making it compatible with a variety of reaction schemes.[11][] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free aminooxy functionality.[3][13][14] To maintain the integrity of the Boc group, reactions should be conducted under neutral to basic conditions.[15]
Alkyl Bromide Stability: The carbon-bromine bond is susceptible to nucleophilic substitution, which is the intended reactivity for conjugation.[3] However, it is also prone to hydrolysis, particularly in aqueous solutions. Primary alkyl bromides can undergo SN2 cleavage of the C-Br bond at pH > 8-9.[16] Under acidic conditions, hydrolysis can proceed via an SN1 mechanism.[16][17] Water, being a poor nucleophile, reacts with alkyl halides through an SN1 mechanism to form alcohols.[18]
Caption: Key reactivity and degradation pathways for this compound.
Experimental Protocols
Solubility Assessment Protocol
This protocol provides a method for determining the approximate solubility of this compound in a given solvent.
Methodology:
-
Preparation: Dispense a precise volume (e.g., 100 µL) of the selected solvent into a series of clear vials.
-
Addition of Compound: Add a small, accurately weighed amount (e.g., 1 mg) of this compound to the first vial.
-
Equilibration: Tightly cap the vial and vortex vigorously for 2-5 minutes. Place the vial on a rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.[7]
-
Observation: After equilibration, visually inspect the vial for any undissolved solid.
-
Quantification (Optional): If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) to pellet the solid.[7] Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the dissolved solid to determine the concentration.
-
Incremental Addition: If the compound fully dissolves, add another measured amount to the same vial and repeat the equilibration and observation steps until saturation is reached.
Stability Assessment Protocol (HPLC-Based)
This protocol outlines a method to assess the stability of this compound under various pH and temperature conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ACN) at a known concentration (e.g., 10 mg/mL).
-
Incubation Solutions: Prepare a series of test solutions by diluting the stock solution into buffers of varying pH (e.g., pH 4, 7.4, 9) to a final concentration of ~0.5-1 mg/mL.
-
Time-Course Incubation: Incubate the test solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Analysis: Immediately analyze the aliquot by reverse-phase HPLC (RP-HPLC) using a C18 column. A suitable gradient elution method with mobile phases of water and acetonitrile (both often containing 0.1% TFA) should be employed to separate the parent compound from its potential degradants.
-
Data Analysis: The stability is determined by monitoring the decrease in the peak area of the parent this compound over time.
Caption: Experimental workflow for assessing the stability of chemical compounds.
Storage and Handling Recommendations
To ensure the long-term integrity and reactivity of this compound, proper storage and handling are crucial.
-
Storage: For long-term storage, it is recommended to keep the compound at -20°C.[8][9][][19] The container should be tightly sealed and protected from light and moisture.
-
Handling: Before use, allow the product to warm to room temperature before opening to prevent condensation of moisture into the vial. For preparing solutions, use anhydrous solvents. Solutions in organic solvents, such as DMSO, can be stored at -80°C for up to 6 months or at -20°C for 1 month.[9]
References
- 1. boc-aminooxy-peg-2-bromide — TargetMol Chemicals [targetmol.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. N-Boc-PEG2-bromide, 165963-71-3 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 6. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 18. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 19. This compound [myskinrecipes.com]
An In-depth Technical Guide to Oxime Ligation Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly selective bioorthogonal reaction used for the covalent modification of proteins and other biomolecules. This chemoselective reaction occurs between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1][2] Its utility in chemical biology, drug development, and materials science stems from the high stability of the resulting oxime linkage and the bioorthogonal nature of the reactive partners, which are generally absent in biological systems, thus preventing side reactions with native biomolecules.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of oxime ligation in protein modification.
Core Principles of Oxime Ligation
The formation of an oxime bond is a condensation reaction between an alkoxyamine and an aldehyde or ketone, yielding an oxime and a water molecule as the sole byproduct.[1] The reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[1]
Reaction Mechanism and Kinetics
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack: The nitrogen atom of the alkoxyamine performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.[1]
-
Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the final oxime product.[1]
The overall reaction rate is pH-dependent.[1] Acidic conditions (pH ~4.5) are generally favorable as they facilitate the dehydration step; however, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[1] For many biological applications, performing the ligation at or near physiological pH (pH 7.0-7.4) is crucial, though reaction rates are significantly slower under these conditions.[1]
Catalysis of Oxime Ligation
To overcome the slow reaction kinetics at neutral pH, various catalysts have been developed. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to significantly accelerate the reaction rate.[2][3][4] These catalysts function by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the alkoxyamine.[5] Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[2] More efficient catalysts like mPDA have been reported to be up to 15 times more effective than aniline, largely due to their greater aqueous solubility allowing for higher catalyst concentrations.[6]
Quantitative Data on Oxime Ligation
The efficiency and stability of oxime ligation are critical for its practical applications. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k) | |||
| Uncatalyzed (Heptapeptide) | ~0.1 M⁻¹s⁻¹ | pH 7.0 | [1] |
| Aniline Catalyzed (Peptide + Benzaldehyde) | 8.2 ± 1.0 M⁻¹s⁻¹ | pH 7.0, 100 mM Aniline | [7] |
| Aromatic Aldehydes + Aminooxyacetyl groups | 10¹ - 10³ M⁻¹s⁻¹ | pH 7.0, Aniline Catalyzed | [7] |
| Equilibrium Constant (Keq) | |||
| Oxime Bonds | >10⁸ M⁻¹ | [7] | |
| Hydrazone Bonds | 10⁴ - 10⁶ M⁻¹ | [7] | |
| Hydrolytic Stability | |||
| Oxime vs. Hydrazone | Up to 600-fold lower hydrolysis rate constant for oximes | [2] |
Table 1: Reaction Kinetics and Stability of Oxime Linkages. This table provides a comparison of reaction rates and stability for oxime bonds under different conditions, highlighting the effect of catalysis.
Experimental Protocols
General Protocol for Oxime Ligation on a Protein
This protocol outlines a general procedure for labeling a protein containing a genetically encoded or chemically introduced carbonyl group.
Materials:
-
Protein containing an aldehyde or ketone group (e.g., with a p-acetylphenylalanine or formylglycine residue)
-
Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH adjusted as required (typically 6.0-7.4).
-
Catalyst Stock Solution: Aniline (e.g., 1 M in DMSO) or m-phenylenediamine (mPDA) in reaction buffer.
-
Quenching solution (optional): Aminooxy-containing small molecule (e.g., hydroxylamine) to quench unreacted carbonyl groups.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).
-
Reagent Preparation: Prepare a stock solution of the aminooxy probe in a compatible solvent (e.g., DMSO or water).
-
Ligation Reaction:
-
Add the aminooxy probe to the protein solution to a final concentration that is typically a 5- to 50-fold molar excess over the protein.
-
Add the catalyst (e.g., aniline to a final concentration of 10-100 mM).
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the probe is a chromophore).
-
-
Quenching (Optional): To stop the reaction and cap any unreacted carbonyl groups, a large excess of a small aminooxy-containing molecule can be added.
-
Purification: Remove excess probe and catalyst from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.
-
Characterization: Confirm the successful conjugation and determine the labeling efficiency using appropriate analytical techniques (e.g., MALDI-TOF MS, ESI-MS, UV-Vis spectroscopy).
Protocol for Incorporation of a Carbonyl Group into a Protein
Site-specific introduction of a carbonyl group is a prerequisite for oxime ligation. Several methods exist:
-
Genetic Encoding of Unnatural Amino Acids: The most common method involves the incorporation of unnatural amino acids like p-acetylphenylalanine (a ketone) or p-formylphenylalanine (an aldehyde) using an engineered aminoacyl-tRNA synthetase/tRNA pair.[8]
-
Enzymatic Modification: Enzymes like the formylglycine-generating enzyme (FGE) can be used to oxidize a specific cysteine or serine residue within a consensus sequence to a formylglycine aldehyde.[8]
-
Oxidation of N-terminal Serine/Threonine: The N-terminal serine or threonine of a protein can be oxidized with periodate (B1199274) to generate a glyoxylyl aldehyde.[2]
Visualizations
Oxime Ligation Reaction Mechanism
Caption: Mechanism of oxime bond formation.
Aniline-Catalyzed Oxime Ligation Pathway
Caption: Catalytic cycle of aniline in oxime ligation.
Experimental Workflow for Protein Modification
Caption: General experimental workflow for oxime ligation.
Applications in Drug Development and Research
Oxime ligation has become an invaluable tool for the construction of complex biomolecules with therapeutic and diagnostic applications.
-
Antibody-Drug Conjugates (ADCs): The stability of the oxime bond makes it well-suited for linking cytotoxic drugs to antibodies for targeted cancer therapy. Site-specific incorporation of a carbonyl group into the antibody allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
Peptide and Protein Cyclization: Intramolecular oxime ligation can be used to cyclize peptides and proteins, which can enhance their stability and biological activity.
-
Surface Immobilization: Proteins can be immobilized onto surfaces functionalized with either carbonyl or aminooxy groups for applications in biosensors and biomaterials.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins via oxime ligation can improve their pharmacokinetic properties, such as increasing their half-life in circulation.
-
Fluorescent Labeling: The high specificity of the reaction allows for the precise attachment of fluorescent probes to proteins for imaging and diagnostic applications.[4]
Conclusion
Oxime ligation is a powerful and versatile chemical tool for the site-specific modification of proteins.[9][10] Its bioorthogonality, the stability of the resulting conjugate, and the ability to accelerate the reaction with catalysts make it a highly attractive strategy for a wide range of applications in research and drug development.[2][9] As methods for the site-specific incorporation of carbonyl groups into proteins continue to improve, the utility of oxime ligation is expected to expand even further.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Bifunctional Crosslinkers in Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional crosslinkers are pivotal chemical tools in the advancement of targeted drug delivery systems. These reagents possess two reactive moieties, enabling the covalent linkage of a therapeutic agent to a carrier molecule, such as an antibody, polymer, or nanoparticle. This conjugation strategy enhances the therapeutic index of potent drugs by ensuring their specific delivery to the target site, thereby minimizing systemic toxicity and improving overall efficacy. This guide provides a comprehensive overview of the key features of bifunctional crosslinkers, including their classification, mechanisms of action, and applications in drug delivery, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Core Concepts of Bifunctional Crosslinkers
Bifunctional crosslinkers are broadly categorized based on the nature of their reactive ends:
-
Homobifunctional Crosslinkers: These possess two identical reactive groups and are primarily used to link molecules with the same functional group, often leading to polymerization or intramolecular crosslinking.[]
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these are ideal for conjugating two distinct molecules in a controlled, stepwise manner, which minimizes the formation of undesirable byproducts.[] This class is extensively used in the development of complex bioconjugates like antibody-drug conjugates (ADCs).
-
Photoreactive Crosslinkers: A subset of heterobifunctional crosslinkers, these have one thermally reactive group and one that is activated by UV light. This allows for precise temporal control over the crosslinking reaction.
The choice of crosslinker is dictated by the functional groups available on the drug and the carrier (e.g., primary amines, sulfhydryls, carboxyls), the desired stability of the linkage in physiological environments, and the mechanism of drug release at the target site.
Quantitative Analysis of Bifunctional Crosslinkers in ADC Development
The selection of a bifunctional crosslinker significantly impacts the physicochemical properties and in vivo performance of an antibody-drug conjugate (ADC). The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: Comparison of Hydrophilic PEGylated vs. Hydrophobic SMCC Linkers [2]
| Feature | Hydrophilic PEGylated Linkers | Hydrophobic SMCC Linkers |
| Hydrophilicity | High | Low |
| Solubility of ADC | Increased | Can lead to aggregation, especially with hydrophobic drugs |
| Drug-to-Antibody Ratio (DAR) | Higher DARs achievable without aggregation | Limited DAR to avoid aggregation |
| In Vivo Half-Life | Can be significantly extended | Generally shorter half-life |
| Plasma Stability | High | High (non-cleavable) |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics | Potential for off-target toxicity due to hydrophobicity |
Table 2: Impact of Linker Chemistry on Drug-to-Antibody Ratio (DAR) and Stability [3]
| Linker Type | Average DAR | Stability in Mouse Plasma (after 120h) |
| SMCC (Maleimide) | ~3.5 | 62% remaining |
| Triglycyl Peptide (CX) | ~3.5 | High stability |
Table 3: In Vitro Drug Release from ADCs with Cleavable vs. Non-Cleavable Linkers
| Linker Type | Release Mechanism | Release Condition | Approximate % Drug Release (24h) |
| Hydrazone (Cleavable) | Acid hydrolysis | pH 5.0 | > 90%[4] |
| Valine-Citrulline (Cleavable) | Cathepsin B cleavage | Lysosomal enzymes | High[5] |
| SMCC (Non-cleavable) | Antibody degradation | Lysosomal proteases | Dependent on antibody catabolism rate[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Receptor-Mediated Endocytosis of Antibody-Drug Conjugates
The targeted delivery of ADCs relies on the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC. Following binding, the ADC-antigen complex is internalized, most commonly via receptor-mediated endocytosis, and trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the acidic environment and presence of proteases facilitate the cleavage of the linker (for cleavable linkers) or the degradation of the antibody (for non-cleavable linkers), leading to the release of the cytotoxic payload. The released drug can then exert its pharmacological effect, for instance, by inducing apoptosis. The PI3K/AKT and RAS/MAPK signaling pathways are often implicated in the cellular response to the cytotoxic drug.
Experimental Workflow: Preparation of an Antibody-Drug Conjugate using SMCC
The following diagram outlines a typical workflow for the preparation of an ADC using the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This two-step process involves the initial activation of the antibody with SMCC, followed by conjugation to a thiol-containing drug.
Detailed Experimental Protocols
Protocol 1: Preparation of an Antibody-Drug Conjugate using SMCC Crosslinker
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Thiol-containing cytotoxic drug
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.0)
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into an amine-free buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 5-10 mg/mL.
-
-
SMCC Stock Solution Preparation:
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Antibody Activation with SMCC:
-
Add the SMCC stock solution to the antibody solution to achieve a 5- to 20-fold molar excess of SMCC over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess SMCC:
-
Immediately after the incubation, remove unreacted SMCC using a desalting column pre-equilibrated with conjugation buffer.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).
-
Add the drug solution to the maleimide-activated antibody solution at a 1.5- to 5-fold molar excess relative to the available maleimide (B117702) groups.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
Add the quenching solution to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug, linker, and aggregates using SEC.
-
-
Characterization of the ADC:
Protocol 2: In Vitro Drug Release Assay from ADCs at Different pH Conditions
Materials:
-
Purified ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 5.0
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Incubator or water bath at 37°C
-
Analytical system for drug quantification (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the ADC at a known concentration in PBS, pH 7.4.
-
-
Dialysis Setup:
-
Pipette a known volume (e.g., 1 mL) of the ADC solution into a dialysis tube.
-
Seal the dialysis tube.
-
-
Release Experiment:
-
Place the sealed dialysis tube into a larger vessel containing a known volume (e.g., 50 mL) of the release buffer (either PBS, pH 7.4, or acetate buffer, pH 5.0).
-
Incubate the setup at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from the release buffer outside the dialysis bag.
-
Replace the withdrawn volume with fresh release buffer to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method.
-
-
Data Analysis:
Conclusion
Bifunctional crosslinkers are indispensable tools in modern drug delivery, enabling the creation of sophisticated and highly targeted therapeutic agents. The rational selection of a crosslinker, based on a thorough understanding of its chemical properties, the biological target, and the desired drug release mechanism, is critical for the successful development of effective and safe drug delivery systems. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers and drug development professionals to design and evaluate novel bifunctional crosslinker-based therapies. As our understanding of the intricate interplay between linker chemistry and biological systems continues to grow, we can anticipate the development of even more precise and potent targeted drug delivery platforms in the future.
References
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 5. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. hpst.cz [hpst.cz]
- 8. Table 1 from Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Boc-Aminooxy-PEG2-bromide: A Core Component in Advanced Targeted Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Linkers in Targeted Therapies
The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of precision molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The success of these modalities hinges on their ability to selectively deliver a potent molecular payload to a specific target, thereby maximizing efficacy while minimizing systemic toxicity. At the heart of this targeted delivery lies the linker, a chemical bridge connecting the targeting moiety to the therapeutic payload. The choice of linker is a critical determinant of a conjugate's stability, potency, and overall therapeutic index.[1][2]
Boc-Aminooxy-PEG2-bromide has emerged as a key bifunctional linker for the synthesis of these advanced therapeutics.[3][4] Its structure, featuring a Boc-protected aminooxy group, a flexible diethylene glycol (PEG2) spacer, and a reactive bromide handle, offers a versatile platform for multi-step, controlled conjugation.[5] This guide provides a comprehensive technical overview of the core applications of this compound, with a focus on its role in ADC development, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Molecular Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂BrNO₅ | [5] |
| Molecular Weight | 328.2 g/mol | [5] |
| CAS Number | 252378-67-9 | [5] |
| Key Functional Groups | 1. Boc-protected Aminooxy2. PEG2 Spacer3. Terminal Bromide | [5] |
| Primary Application | ADC and PROTAC Linker | [3][6] |
The Core Chemistry: Bioorthogonal Oxime Ligation
The primary utility of the this compound linker stems from its participation in oxime ligation, a highly efficient and bioorthogonal "click-type" reaction.[7] After deprotection of the Boc group under mild acidic conditions, the exposed aminooxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond.[5][]
This reaction is exceptionally well-suited for bioconjugation because it proceeds rapidly under mild, aqueous conditions (typically pH 5-6) with near-quantitative yields and does not interfere with other functional groups present in biological molecules like proteins and peptides.[7][9]
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. boc-aminooxy-peg-2-bromide — TargetMol Chemicals [targetmol.com]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 9. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Boc-Aminooxy-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component influencing the stability, efficacy, and safety of the ADC. Boc-Aminooxy-PEG2-bromide is a bifunctional linker that facilitates the creation of ADCs with a stable oxime bond. This linker contains a Boc-protected aminooxy group for conjugation to an aldehyde or ketone on the antibody and a bromide group for the attachment of a drug moiety.
The use of an aminooxy group for conjugation offers significant advantages, most notably the formation of a highly stable oxime linkage under physiological conditions, which minimizes premature drug release in circulation.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[2]
This document provides a detailed protocol for the conjugation of a drug to an antibody using this compound, focusing on the generation of aldehyde groups on the antibody via periodate (B1199274) oxidation of its native glycans.
Data Presentation
Table 1: Drug-to-Antibody Ratio (DAR) vs. Linker Concentration
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its therapeutic index. While the optimal molar ratio of the linker to the antibody must be determined empirically for each specific antibody-drug combination, the following table provides a representative example of the expected trend. Generally, a higher molar excess of the aminooxy-PEG linker during the conjugation reaction leads to a higher DAR, until the available aldehyde sites on the antibody are saturated. For site-specific conjugation via glycan oxidation, the maximum theoretical DAR is typically around 2, as there are generally two accessible N-linked glycan sites in the Fc region of an IgG antibody.[3]
| Molar Excess of Aminooxy-PEG Linker (relative to Antibody) | Expected Average DAR |
| 5 equivalents | ~1.0 - 1.5 |
| 10 equivalents | ~1.5 - 1.8 |
| 20 equivalents | ~1.8 - 2.0 |
| 50 equivalents | >1.9 (approaching saturation) |
Note: These are estimated values. The actual DAR will depend on the specific antibody, the efficiency of the oxidation step, and the reaction conditions.
Table 2: Stability of Oxime-Linked Antibody-Drug Conjugates
The stability of the linker is paramount for the safety and efficacy of an ADC. The oxime bond formed via aminooxy chemistry is known for its exceptional stability in circulation compared to other common linkages, such as those formed from maleimide-thiol reactions.[1]
| Linkage Type | Stability in Human Plasma (% Intact ADC after 7 days) | Key Stability Features |
| Oxime | >95% | Highly resistant to hydrolysis and enzymatic degradation at physiological pH.[4] |
| Thiosuccinimide (from Maleimide) | Variable (can be <50%) | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione.[1] |
| Hydrazone | Lower than oxime | Prone to hydrolysis, particularly under acidic conditions.[4] |
Experimental Protocols
This protocol is divided into four main stages:
-
Antibody Preparation: Generation of aldehyde groups on the antibody's glycans.
-
Linker-Payload Preparation: Deprotection of the Boc group from the linker-payload conjugate.
-
Antibody-Drug Conjugation: Oxime ligation between the modified antibody and the deprotected linker-payload.
-
Purification and Characterization: Isolation and analysis of the final ADC.
Antibody Preparation: Periodate Oxidation of Glycans
This procedure generates aldehyde groups on the carbohydrate moieties of the antibody, which will serve as conjugation sites.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., ethylene (B1197577) glycol or glycerol)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange
Protocol:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.
-
Cool the antibody solution to 4°C.
-
Add a calculated volume of the freshly prepared sodium periodate solution to the antibody solution to achieve a final concentration of 1-2 mM NaIO₄.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes with gentle mixing.
-
Quench the reaction by adding an excess of the quenching solution (e.g., ethylene glycol to a final concentration of 10-20 mM).
-
Incubate for an additional 10-15 minutes at 4°C.
-
Purify the oxidized antibody from excess reagents using a pre-equilibrated SEC column with the conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5).
-
Determine the concentration of the purified oxidized antibody.
Linker-Payload Preparation: Boc Deprotection
This step removes the Boc protecting group from the aminooxy functionality of the this compound that has been pre-conjugated to the payload.
Materials:
-
Boc-Aminooxy-PEG2-Payload conjugate
-
Acidic deprotection solution (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or 4M HCl in dioxane)
-
Inert gas (e.g., nitrogen or argon)
-
Solvent for purification (e.g., diethyl ether for precipitation)
Protocol:
-
Dissolve the Boc-Aminooxy-PEG2-Payload conjugate in the acidic deprotection solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If necessary, precipitate the deprotected product by adding a non-polar solvent like cold diethyl ether.
-
Wash the precipitate and dry under vacuum.
-
Confirm the identity and purity of the deprotected Aminooxy-PEG2-Payload.
Antibody-Drug Conjugation: Oxime Ligation
This is the core conjugation step where the stable oxime bond is formed.
Materials:
-
Oxidized antibody from Step 1
-
Deprotected Aminooxy-PEG2-Payload from Step 2
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)
-
Aniline (B41778) (optional catalyst, prepare a fresh stock solution)
-
Organic co-solvent (e.g., DMSO), if needed for payload solubility
Protocol:
-
Dissolve the deprotected Aminooxy-PEG2-Payload in the conjugation buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used (typically <10% of the final reaction volume).
-
Add the desired molar excess of the Aminooxy-PEG2-Payload solution to the oxidized antibody solution.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 12-24 hours with gentle agitation. The optimal time and temperature should be determined empirically.
-
Monitor the conjugation progress using a suitable analytical technique (e.g., HIC-HPLC or SDS-PAGE).
Purification and Characterization of the ADC
This final stage removes unconjugated payload and other reagents to yield a purified ADC.
Materials:
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
-
Storage buffer (e.g., PBS, pH 7.4)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Protocol:
-
Purify the ADC from the conjugation reaction mixture using SEC or protein A chromatography. The column should be equilibrated with the desired final storage buffer.
-
Collect the fractions containing the purified ADC.
-
Pool the relevant fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation levels.
-
DAR Determination: Can be performed using UV-Vis spectrophotometry (if the drug has a distinct absorbance) or by mass spectrometry (LC-MS).
-
Purity and Aggregation: Assessed by size-exclusion chromatography (SEC-HPLC) and SDS-PAGE.
-
Confirmation of Conjugation: Can be confirmed by LC-MS analysis of the intact or reduced ADC.
-
Visualizations
References
Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strong acidity and volatility, which simplifies product isolation. This document provides detailed application notes and protocols for the efficient and reliable removal of the Boc group using TFA.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA proceeds via an acid-catalyzed E1 elimination mechanism. The process involves four key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the trifluoroacetic acid.[1][2][3]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the departure of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2][4]
-
Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1]
It is critical to perform this reaction in a well-ventilated fume hood and to avoid using a closed system, as the reaction generates carbon dioxide gas, which can cause a pressure build-up.[1][2]
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, methionine, and cysteine. To prevent these side reactions, scavengers are often added to the cleavage cocktail. Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): Effectively quenches the tert-butyl cation.
-
Water: Can also act as a scavenger.
-
Dithiothreitol (B142953) (DTE): Recommended when cysteine, methionine, or tryptophan are present in a peptide sequence.[5]
A common cleavage cocktail for peptides is a mixture of TFA, water, and TIS in a 95:2.5:2.5 ratio.[3]
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution Phase
This protocol is suitable for a wide range of Boc-protected amines in solution.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[6]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v).[6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (B28343) (3x).[6]
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[6][8] This should be done carefully to avoid hydrolysis of any base-labile groups.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product can be further purified by chromatography if necessary.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the deprotection of N-terminal Boc groups on peptides attached to a solid support.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM) for washing
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Isopropyl alcohol (IPA) for washing
-
Reaction vessel for solid-phase synthesis
-
Shaker
Procedure:
-
Swell the peptide-resin in DCM.
-
Drain the DCM and add the deprotection solution (e.g., 50% TFA in DCM) to the resin (10 mL/g of resin).[5]
-
Perform a short prewash by agitating the mixture for 5 minutes.[5]
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Agitate the mixture for an additional 15-25 minutes at room temperature.[5]
-
Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (2x) and then with IPA (2x) to remove residual TFA.[5]
-
The peptide-resin is now ready for the next coupling step or for cleavage from the resin.
Data Presentation: Summary of Reaction Conditions
The choice of TFA concentration and reaction time is crucial for successful Boc deprotection and can vary depending on the substrate.
| Substrate Type | TFA Concentration (% in DCM) | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| Simple Amines | 20-50% | 0 to RT | 1 - 2 hours | >90% | [6][7] |
| Peptides (Solution) | 50% | 0 to RT | 1 - 2 hours | Quantitative | [8] |
| Peptides (Solid-Phase) | 50% | RT | 20 - 30 minutes | N/A | [5] |
| Substrates with Acid-Sensitive Groups | 20% | 0 | 30 min - 2 hours | Variable | [9] |
| Sterically Hindered Amines | 50% - Neat TFA | RT | 2 - 18 hours | Variable | [7] |
Note: Reaction times and yields are substrate-dependent and may require optimization. A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides.[10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Incomplete Deprotection | Insufficient acid strength or concentration. Inadequate reaction time or temperature. Steric hindrance. | Increase the TFA concentration (e.g., from 20% to 50%). Extend the reaction time and monitor progress. Consider a stronger acid system like 4M HCl in 1,4-dioxane. | [6] |
| Observation of Side Products | Alkylation by the tert-butyl cation. | Add scavengers like triisopropylsilane (TIS) or dithiothreitol (DTE) to the reaction mixture. | [3][5] |
| Difficulty in Isolating the Product | The product is a TFA salt which may be an oil. | Precipitate the product by adding a non-polar solvent like diethyl ether. Perform an aqueous workup with a base to obtain the free amine. Use an ion-exchange resin like Amberlyst A-21 to obtain the free base without an aqueous workup. | [3][6][11] |
Experimental Workflow Diagram
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Aniline-Catalyzed Oxime Ligation with Boc-Aminooxy-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and chemoselective bioorthogonal reaction ideal for the covalent conjugation of molecules in complex biological environments. This method involves the reaction of an aminooxy-functionalized molecule with an aldehyde or ketone to form a stable oxime bond. The reaction's efficiency can be significantly enhanced by aniline (B41778) catalysis, particularly at neutral or near-neutral pH, expanding its utility in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs).
This document provides detailed application notes and protocols for the aniline-catalyzed oxime ligation of Boc-Aminooxy-PEG2-bromide, a bifunctional linker commonly used in the synthesis of ADCs and other targeted therapies. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential conjugation, while the PEG2 spacer enhances solubility and provides spatial separation between the conjugated moieties. The terminal bromide offers a site for further functionalization.
Reaction Principle and Mechanism
The aniline-catalyzed oxime ligation proceeds through a two-step mechanism. First, the aniline catalyst reacts with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate. Subsequently, the aminooxy group of the deprotected this compound attacks this intermediate, leading to the formation of the stable oxime linkage and regeneration of the aniline catalyst. This catalytic cycle accelerates the rate-limiting dehydration step, especially at physiological pH.
Caption: Aniline-catalyzed oxime ligation mechanism.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[1] If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).[1]
-
For neutralization, dissolve the resulting TFA salt in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Aminooxy-PEG2-bromide as a free amine.[1] The product can be used immediately in the subsequent ligation step.
Protocol 2: Aniline-Catalyzed Oxime Ligation
This protocol outlines the conjugation of the deprotected Aminooxy-PEG2-bromide to an aldehyde-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG2-bromide (from Protocol 1)
-
Aldehyde-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or aqueous buffer (e.g., sodium phosphate, pH 7)
-
Aniline (freshly distilled)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the aldehyde-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the deprotected Aminooxy-PEG2-bromide in the chosen solvent (e.g., DMF or buffer).
-
Add aniline as a catalyst. The concentration of aniline can range from 10 mM to 100 mM.[3] For reactions at neutral pH, higher concentrations of aniline or more potent catalysts like p-phenylenediamine (B122844) may be beneficial.[4][5]
-
Stir the reaction mixture at room temperature. For faster reactions, the temperature can be elevated, for example, to 75°C in DMF, which can significantly reduce reaction times to minutes.[6]
-
Monitor the formation of the oxime conjugate by LC-MS or HPLC. Reaction times can vary from minutes to several hours depending on the reactivity of the aldehyde, reactant concentrations, and temperature.[3][6]
-
Upon completion, the crude reaction mixture can be directly purified or quenched by adding an excess of a simple aldehyde or ketone (e.g., acetone) to react with any remaining aminooxy groups.
Protocol 3: Purification of the Oxime Conjugate
Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
Crude reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dilute the crude reaction mixture with a suitable solvent (e.g., water/acetonitrile mixture) and filter through a 0.22 µm syringe filter.
-
Inject the sample onto a semi-preparative or preparative RP-HPLC C18 column.
-
Elute the product using a linear gradient of mobile phase B into mobile phase A. The specific gradient will depend on the hydrophobicity of the conjugate.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm and 280 nm).
-
Collect the fractions containing the purified oxime conjugate.
-
Confirm the identity and purity of the collected fractions by LC-MS analysis.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
Data Presentation
The efficiency of aniline-catalyzed oxime ligation is influenced by several factors, including the choice of catalyst, pH, and reactant concentrations. The following tables summarize quantitative data from relevant studies.
| Catalyst (10 mM) | Substrate | pH | Observed Rate Constant (k_obs, M⁻¹s⁻¹) | Rate Enhancement vs. Uncatalyzed | Reference |
| None | Model Aldehyde | 7.0 | ~0.01 | 1x | [4][5] |
| Aniline | Model Aldehyde | 7.0 | ~0.2 | 20x | [4][5] |
| p-Phenylenediamine | Model Aldehyde | 7.0 | ~1.2 | 120x | [4][5] |
| Aniline | Protein-aldehyde + Aminooxy-PEG | 7.0 | - | 19-fold slower than p-PDA | [5] |
| p-Phenylenediamine | Protein-aldehyde + Aminooxy-PEG | 7.0 | - | 120-fold faster than uncatalyzed | [5] |
| Condition | Reactants | Solvent | Temperature (°C) | Time | Yield/Conversion | Reference |
| Aniline (2 eq.) | Peptide-Aoa + D-glucose (100 eq.) | DMF | 75 | 5 min | >95% | [6] |
| p-PDA (2 eq.) | Peptide-Aoa + FDG (100 eq.) | DMF | 75 | 5 min | >95% | [6] |
| Aniline (100 mM) | Aldehyde-GFP + Aminooxy-dansyl | Buffer pH 7 | Room Temp | 17 h | ~50% | [3] |
| m-PDA (500 mM) | Aldehyde-GFP + Aminooxy-dansyl | Buffer pH 7 | Room Temp | ~2 h | >90% | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for oxime conjugate synthesis.
Logical Relationship of Reaction Components
Caption: Components of aniline-catalyzed oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Optimal pH Conditions for Oxime Bond Formation with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective conjugation method widely employed in bioconjugation, drug delivery, and surface modification. This reaction forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone. When combined with polyethylene (B3416737) glycol (PEG) linkers, this strategy allows for the precise modification of biomolecules, enhancing their therapeutic properties such as increasing solubility, extending circulatory half-life, and reducing immunogenicity.[1][2] The efficiency of oxime bond formation is critically dependent on the reaction pH, which governs the kinetics and overall yield of the conjugation.[3][4] These application notes provide a comprehensive guide to understanding and optimizing the pH conditions for successful oxime ligation with PEG linkers.
Principle of Oxime Ligation and the Role of pH
The formation of an oxime bond proceeds via a two-step mechanism:
-
Nucleophilic Attack: The aminooxy group attacks the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate.
-
Dehydration: This intermediate undergoes acid-catalyzed dehydration to form the stable oxime bond.
The pH of the reaction medium plays a dual role in this process. In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is the rate-determining step.[3] A slightly acidic environment is therefore beneficial to accelerate this step. However, if the pH is too low, the aminooxy nucleophile becomes protonated, rendering it unreactive and thus slowing down the initial nucleophilic attack.[3]
Consequently, the optimal pH for uncatalyzed oxime ligation is a compromise, typically falling within a slightly acidic range of pH 4.0-5.0 .[3] While this pH range is suitable for many small molecule conjugations, it can be detrimental to the stability and activity of sensitive biomolecules like proteins. For applications requiring physiological conditions (pH ~7.4), the reaction rate is significantly slower, often necessitating the use of catalysts.[3][5]
Catalysis of Oxime Ligation at Neutral pH
To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts are employed. Aniline (B41778) and its derivatives have been identified as effective catalysts for oxime formation.[3][4] The catalyst functions by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate, which is then readily attacked by the aminooxy nucleophile.
-
Aniline: Aniline has been shown to increase reaction rates by up to 40-fold at neutral pH.[3]
-
p-Phenylenediamine: This substituted aniline derivative has demonstrated even greater catalytic efficiency, with rate enhancements of up to 120-fold at pH 7 compared to the uncatalyzed reaction, and is about 19-fold more effective than aniline under the same conditions.[6]
The use of such catalysts allows for efficient oxime ligation with PEG linkers to be performed under mild, biocompatible conditions at or near neutral pH.[6]
Quantitative Data on Oxime Ligation
The following tables summarize key quantitative data related to oxime bond formation, providing a basis for comparison and optimization of reaction conditions.
| pH | Reaction Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| 4.5 | Uncatalyzed | Faster than at neutral pH | [3] |
| 6.0 | Uncatalyzed | Up to 4.2 | [3] |
| Neutral | Uncatalyzed | ≤ 0.01 | [3] |
| 7.0 | Aniline (100 mM) catalyzed | Up to 40-fold increase vs. uncatalyzed | [3] |
| 7.0 | p-Phenylenediamine catalyzed | Up to 120-fold increase vs. uncatalyzed | [6] |
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate Constants.
| Catalyst | pH | Relative Rate Enhancement (vs. uncatalyzed) | Reference(s) |
| Aniline | 7.0 | ~40-fold | [3] |
| p-Phenylenediamine | 7.0 | ~120-fold | [6] |
| Aniline | 4.5 | ~400-fold | [3] |
| p-Phenylenediamine | 4-7 | More efficient than aniline | [6] |
Table 2: Comparison of Catalyst Efficiency for Oxime Ligation.
Experimental Protocols
Protocol 1: Uncatalyzed Oxime Ligation with Aldehyde-PEG at Acidic pH
This protocol is suitable for molecules that are stable under slightly acidic conditions.
Materials:
-
Aldehyde-functionalized PEG (e.g., mPEG-Aldehyde)
-
Aminooxy-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis tubing with appropriate molecular weight cutoff)
-
Standard laboratory equipment
Procedure:
-
Reagent Preparation:
-
Dissolve the aminooxy-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the Aldehyde-PEG in the Reaction Buffer to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Aldehyde-PEG stock solution to the solution of the aminooxy-containing molecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
-
Reaction Quenching (Optional):
-
To consume any unreacted Aldehyde-PEG, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess to the initial amount of PEG reagent. Incubate for an additional 30-60 minutes.
-
-
Purification of the Conjugate:
-
Remove the unreacted Aldehyde-PEG and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Analysis and Storage:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.
-
Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).
-
Protocol 2: Catalyzed Oxime Ligation with Aldehyde-PEG at Neutral pH
This protocol is ideal for conjugations involving pH-sensitive biomolecules.
Materials:
-
Aldehyde-functionalized PEG (e.g., mPEG-Aldehyde)
-
Aminooxy-functionalized molecule (e.g., protein, peptide)
-
Reaction Buffer: 100 mM Phosphate Buffer Saline (PBS), pH 7.2-7.5
-
Catalyst Stock Solution: 100 mM p-Phenylenediamine in Reaction Buffer (prepare fresh)
-
Purification system (e.g., SEC or dialysis)
-
Standard laboratory equipment
Procedure:
-
Reagent Preparation:
-
Dissolve the aminooxy-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the Aldehyde-PEG in the Reaction Buffer to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add the Catalyst Stock Solution to the solution of the aminooxy-containing molecule to a final catalyst concentration of 2-10 mM.
-
Add a 5- to 20-fold molar excess of the Aldehyde-PEG stock solution to the reaction mixture.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unreacted Aldehyde-PEG, catalyst, and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Analysis and Storage:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC.
-
Store the purified conjugate at -20°C or -80°C.
-
Visualizations
Caption: Mechanism of oxime bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reaction of Boc-Aminooxy-PEG2-bromide with Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reaction between Boc-Aminooxy-PEG2-bromide and thiol-containing molecules. This reaction is a cornerstone of bioconjugation chemistry, enabling the stable linkage of polyethylene (B3416737) glycol (PEG) moieties to proteins, peptides, and other biomolecules. The resulting thioether bond is highly stable, making this method ideal for the development of therapeutic bioconjugates, such as antibody-drug conjugates (ADCs), with improved pharmacokinetic profiles.[][2][3][][5]
The this compound reagent is a heterobifunctional linker. The bromide group serves as a reactive handle for covalent modification of thiol groups, while the Boc-protected aminooxy group provides a latent functional group for subsequent conjugation to molecules containing an aldehyde or ketone via oxime ligation.[6][7] This dual functionality allows for a stepwise and controlled approach to the synthesis of complex bioconjugates.
Reaction Principle
The core of this application is the SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, the highly nucleophilic sulfur atom of a thiol group attacks the electrophilic carbon atom attached to the bromine in this compound. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion as a leaving group.[][9][10]
To enhance the nucleophilicity of the thiol, the reaction is typically carried out under basic conditions. The base deprotonates the thiol (R-SH) to form the more reactive thiolate anion (R-S⁻), which is a much stronger nucleophile.[10]
General Reaction Scheme:
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a model thiol-containing protein, such as a cysteine-engineered antibody fragment (Fab').
Materials and Equipment
-
Reagents:
-
This compound
-
Thiol-containing protein (e.g., reduced Fab' fragment)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Hydrochloric acid (HCl) for pH adjustment
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
-
-
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis spectrophotometer
-
HPLC system for analysis
-
Centrifugal concentrators
-
Protocol 1: Reduction of Disulfide Bonds in an Antibody Fragment
For proteins containing disulfide bonds, a reduction step is necessary to generate free thiol groups for conjugation.
-
Protein Preparation: Dissolve the antibody fragment (e.g., Fab') in PBS buffer (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Reducer Preparation: Prepare a fresh stock solution of TCEP (a non-thiol-based reducing agent) in water or PBS.
-
Reduction Reaction: Add a 10- to 50-fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Purification (Optional but Recommended): Remove excess TCEP using a desalting column or dialysis against PBS buffer (pH 7.4) to prevent interference with the subsequent alkylation reaction.
Protocol 2: Conjugation of this compound to the Reduced Protein
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO. The concentration should be high enough to minimize the volume added to the reaction mixture (typically 10-20 mM).
-
pH Adjustment: Adjust the pH of the reduced protein solution to 7.5-8.5 using a suitable base like sodium bicarbonate. This deprotonates the cysteine thiols to the more nucleophilic thiolate form.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the reduced protein solution.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetyl-L-cysteine, to react with any excess this compound.
-
Purification: Remove unreacted reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or using centrifugal concentrators. The purified conjugate should be stored under appropriate conditions (e.g., -20°C or -80°C).
Data Presentation
The success of the conjugation reaction can be assessed using various analytical techniques. The quantitative data should be summarized for clear comparison.
| Parameter | Method | Typical Result |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy / Mass Spectrometry | 2-4 PEGs per protein |
| Reaction Yield | HPLC-SEC / Protein Assay (e.g., BCA) | > 80% |
| Purity of Conjugate | SDS-PAGE / HPLC-SEC | > 95% |
| Stability of Thioether Bond | HPLC analysis over time | No significant degradation observed under physiological conditions. |
Visualizations
Reaction Workflow
The following diagram illustrates the overall workflow for the conjugation of a thiol-containing protein with this compound.
Caption: Workflow for protein conjugation.
Signaling Pathway Analogy: The Logic of Bioconjugation
This diagram illustrates the logical flow of creating a functional bioconjugate, starting from the individual components.
Caption: Logical flow of bioconjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Insufficient reduction of disulfides. | Increase the molar excess of TCEP or the incubation time. |
| pH of the reaction is too low. | Ensure the pH is in the optimal range of 7.5-8.5 for thiolate formation. | |
| Hydrolysis of the bromide reagent. | Prepare the stock solution of this compound fresh and minimize its time in aqueous solution before addition to the protein. | |
| Protein Aggregation | High concentration of organic solvent (DMSO). | Keep the volume of the reagent stock solution added to a minimum (typically <5% of the total reaction volume). |
| Protein instability at the reaction pH. | Perform a small-scale trial to assess protein stability at the target pH before proceeding with the full-scale reaction. | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., amines). | While the reaction is highly selective for thiols, ensure the pH does not become too high, which can increase the reactivity of other nucleophiles. Maintain pH below 9. |
References
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound [myskinrecipes.com]
- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Antibody-Drug Conjugates Using Boc-Aminooxy-PEG2-bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the bifunctional linker, Boc-Aminooxy-PEG2-bromide. This linker facilitates a site-specific conjugation strategy through oxime ligation, leading to the formation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR). The protocols outlined below cover the essential stages of ADC development using this linker: preparation of the drug-linker conjugate, modification of the antibody to introduce aldehyde functionalities, deprotection of the linker, the conjugation reaction, and finally, the purification and characterization of the resulting ADC.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety profile. This compound is a cleavable linker that enables the creation of ADCs through a stable oxime bond. The synthesis process involves the initial attachment of a cytotoxic drug to the bromide end of the linker. Concurrently, the antibody's glycan moieties are oxidized to generate aldehyde groups. Following the deprotection of the Boc group on the linker to reveal the aminooxy functionality, the drug-linker construct is conjugated to the oxidized antibody. This method offers a site-specific approach, primarily targeting the Fc region's glycans, which can result in a more uniform ADC population and an improved therapeutic index.
Experimental Protocols
Synthesis of the Drug-Linker Conjugate
This protocol describes the attachment of a cytotoxic drug to the this compound linker via nucleophilic substitution. This example assumes the drug contains a nucleophilic group such as a phenol (B47542) or a thiol.
Materials:
-
Cytotoxic drug with a nucleophilic functional group (e.g., phenol, thiol)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or a suitable non-nucleophilic base
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Nitrogen or Argon gas supply
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolve the cytotoxic drug in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a molar excess (typically 1.5-2 equivalents) of a non-nucleophilic base, such as potassium carbonate, to the solution.
-
Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophilic group on the drug.
-
In a separate vial, dissolve this compound (typically 1.2-1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the drug solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by an appropriate analytical technique such as LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Purify the resulting Boc-protected drug-linker conjugate using a suitable method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.
Antibody Modification: Glycan Oxidation
This protocol details the generation of aldehyde groups on the antibody's glycans.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation buffer (e.g., 0.1 M Sodium Acetate (B1210297), pH 5.5)
-
Desalting column or dialysis cassette (e.g., 30 kDa MWCO)
-
Light-protective foil or amber vials
Procedure:
-
Buffer exchange the antibody into the oxidation buffer to a final concentration of 5-10 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the oxidation buffer. For general oxidation, a final concentration of 10 mM is used. For selective oxidation of sialic acid residues, a final concentration of 1 mM is recommended.[1]
-
Add the sodium meta-periodate solution to the antibody solution.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark (wrap the vial in foil).[1]
-
Immediately after incubation, remove the excess periodate (B1199274) and byproducts by buffer exchanging the oxidized antibody into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the drug-linker to expose the reactive aminooxy group.
Materials:
-
Boc-protected drug-linker conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected drug-linker conjugate in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for 1-2 hours until completion (e.g., by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting deprotected drug-linker (as a TFA salt) can often be used directly in the next step.
Antibody-Drug Conjugation via Oxime Ligation
This protocol details the conjugation of the aminooxy-functionalized drug-linker to the aldehyde-modified antibody.
Materials:
-
Oxidized antibody
-
Deprotected aminooxy-drug-linker
-
Acetate buffer (0.1 M, pH 4.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C)
Procedure:
-
Buffer exchange the oxidized antibody into acetate buffer (pH 4.5) to a final concentration of 10 mg/mL.
-
Prepare a stock solution of the deprotected aminooxy-drug-linker in DMSO.
-
Add the aminooxy-drug-linker stock solution to the antibody solution to achieve a final linker concentration of approximately 1.33 mM and a final DMSO concentration of 5% (v/v).
-
Incubate the reaction mixture at 37°C for 1-4 days. The reaction progress can be monitored by analyzing aliquots over time.
-
Upon completion, the reaction mixture is ready for purification.
Purification and Characterization of the ADC
Purification:
The resulting ADC should be purified to remove unconjugated drug-linker, unconjugated antibody, and any aggregates. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different DAR values.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules.
Characterization:
The purified ADC should be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): This is a crucial parameter that influences the ADC's efficacy and toxicity. It can be determined by:
-
UV-Vis Spectrophotometry: By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug), the concentrations of the antibody and the drug can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADCs with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains after reduction), from which the number of conjugated drugs can be accurately determined.
-
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: The binding affinity of the ADC to its target antigen should be confirmed, for example, by ELISA.
Data Presentation
The use of a site-specific conjugation method like oxime ligation with glycan oxidation is expected to yield a more homogeneous ADC product compared to stochastic methods. The following table illustrates the expected distribution of DAR species.
| Drug-to-Antibody Ratio (DAR) | Expected Percentage of Total ADC (Site-Specific Glycan Conjugation) | Expected Percentage of Total ADC (Stochastic Lysine Conjugation) |
| 0 | < 5% | 5-15% |
| 1 | 10-20% | 10-20% |
| 2 | 60-80% | 15-25% |
| 3 | 5-15% | 15-25% |
| 4 | < 5% | 10-20% |
| 5 | < 1% | 5-15% |
| 6 | < 1% | 5-10% |
| 7 | < 1% | < 5% |
| 8 | < 1% | < 5% |
| Average DAR | ~2.0 | ~3.5 |
Note: The values in this table are illustrative and the actual distribution will depend on the specific antibody, drug-linker, and reaction conditions.
Visualizations
References
Application Note: Purification of ADCs Synthesized with Boc-Aminooxy-PEG2-bromide by Hydrophobic Interaction Chromatography (HIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The synthesis of ADCs often results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). This heterogeneity can significantly impact the efficacy and safety of the ADC. Therefore, robust purification methods are essential to ensure a well-defined product with a consistent DAR distribution.[1][2][3][4]
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for the purification and characterization of ADCs. HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug payload to an antibody increases its overall hydrophobicity. This allows for the separation of ADC species with different DAR values, as a higher DAR corresponds to greater hydrophobicity.[2][4][5] This application note provides a detailed protocol for the purification of ADCs synthesized using a Boc-Aminooxy-PEG2-bromide linker by HIC.
The this compound linker is a cleavable linker containing a polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety increases the hydrophilicity of the linker, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads.[6][7][8]
Principle of HIC for ADC Purification
HIC separates proteins based on the interactions between their hydrophobic surface residues and a weakly hydrophobic stationary phase. A high salt concentration in the mobile phase enhances these hydrophobic interactions, leading to the binding of the protein to the column. A decreasing salt gradient then weakens these interactions, allowing for the elution of the bound proteins in order of increasing hydrophobicity.[4] In the context of ADCs, the unconjugated antibody (DAR 0) is the most hydrophilic species and elutes first, followed by ADCs with increasing DAR values.
Experimental Workflow
The following diagram illustrates the general workflow for the purification of an ADC using HIC.
Caption: Experimental workflow for ADC synthesis and purification by HIC.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific ADCs.
1. Materials and Reagents
-
ADC Sample: Crude ADC mixture synthesized with this compound linker.
-
HIC Column: TSKgel Butyl-NPR, 4.6 x 100 mm, 2.5 µm (or equivalent).
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
HPLC System: A biocompatible HPLC system with a UV detector.
2. Sample Preparation
-
Equilibrate the crude ADC sample to room temperature.
-
If the sample is in a low-salt buffer, dilute it with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M. The optimal salt concentration should be determined empirically to ensure binding of all ADC species to the column.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HIC Method
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 5-10 column volumes at a flow rate of 0.8 mL/min.
-
Injection: Inject 20-50 µg of the prepared ADC sample onto the column.
-
Elution Gradient:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 0 | 0.8 |
| 5.0 | 0 | 0.8 |
| 35.0 | 100 | 0.8 |
| 40.0 | 100 | 0.8 |
| 41.0 | 0 | 0.8 |
| 45.0 | 0 | 0.8 |
-
Detection: Monitor the elution profile at 280 nm.
4. Data Analysis
-
Integrate the peaks corresponding to the different DAR species.
-
Calculate the relative percentage of each DAR species from the peak areas.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Data Presentation: Representative Purification Results
The following table summarizes the expected results from the HIC purification of a hypothetical ADC synthesized with the this compound linker.
| DAR Species | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| DAR 0 (Unconjugated mAb) | 12.5 | 15.2 | >98 | 95 |
| DAR 2 | 18.8 | 45.3 | >99 | 92 |
| DAR 4 | 23.1 | 30.5 | >99 | 90 |
| DAR 6 | 26.7 | 8.1 | >98 | 88 |
| DAR 8 | 29.4 | 0.9 | >95 | 85 |
| Average DAR (Crude) | 3.5 | |||
| Average DAR (Purified Pool) | 3.8 |
Note: Purity and recovery values are representative and will vary depending on the specific ADC and purification scale.
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action of an ADC.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
The ADC binds to a specific antigen on the surface of a tumor cell.[9][10] The ADC-antigen complex is then internalized into the cell through endocytosis.[9][10] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and enzymes cleave the linker, releasing the cytotoxic payload.[9][10] The released drug then exerts its cytotoxic effect, for example, by damaging DNA or disrupting microtubules, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[9]
Conclusion
Hydrophobic Interaction Chromatography is an indispensable technique for the purification and characterization of ADCs. The protocol described in this application note provides a robust starting point for the purification of ADCs synthesized with the this compound linker. By effectively separating ADC species with different DAR values, HIC enables the production of a more homogeneous and well-defined therapeutic product, which is critical for ensuring its safety and efficacy. Optimization of the HIC method, including the choice of stationary phase and gradient conditions, is recommended for each specific ADC to achieve the desired purity and recovery.
References
- 1. lcms.cz [lcms.cz]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. purepeg.com [purepeg.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
Application Note: Characterization of PEGylated Proteins Using Size Exclusion Chromatography (SEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, improved stability, reduced immunogenicity, and decreased clearance rates.[1][2][3] However, the inherent heterogeneity of PEGylation reactions, which can result in a mixture of unreacted protein, free PEG, and proteins with varying degrees of PEGylation, necessitates robust analytical methods for comprehensive characterization.
Size Exclusion Chromatography (SEC) is a powerful and widely used technique for the separation and analysis of biomolecules based on their hydrodynamic size in solution.[4] It is a primary method for quantifying aggregates and fragments of therapeutic proteins. For PEGylated proteins, SEC is particularly valuable for separating species with different degrees of PEGylation, as the addition of PEG chains significantly increases the molecule's hydrodynamic radius.[3][5][6]
This application note provides detailed protocols for the characterization of PEGylated proteins using both standard High-Performance Liquid Chromatography (HPLC)-SEC with UV detection and advanced multi-detector SEC, incorporating Multi-Angle Light Scattering (MALS), Refractive Index (RI), and UV detectors (SEC-MALS-UV-RI).
Challenges in SEC of PEGylated Proteins
The unique physicochemical properties of PEGylated proteins present several challenges for SEC analysis:
-
Anomalous Elution: The large hydrodynamic volume of the PEG moiety can cause PEGylated proteins to elute earlier than expected based on their molecular weight alone, complicating analysis that relies on column calibration with standard protein markers.[7][8][9]
-
Non-Specific Interactions: The PEG chain can interact with the stationary phase of the SEC column, leading to poor peak shape, tailing, and reduced recovery.[1]
-
Polydispersity: The inherent polydispersity of the PEG reagent contributes to broader peaks for the PEGylated conjugates.
To address these challenges, careful method development, including the selection of appropriate columns and mobile phases, is crucial. The use of advanced detection techniques like MALS can provide absolute molecular weight information, independent of elution volume, thereby overcoming the limitations of traditional column calibration.[2][8][9]
Experimental Protocols
Protocol 1: Standard SEC-UV for Purity and Aggregate Analysis
This protocol is suitable for routine quality control to assess the purity of a PEGylated protein and quantify high molecular weight species (aggregates).
Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV/Vis detector.
-
SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (p/n PL1180-5301) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM NaCl, pH 6.8. The addition of L-arginine (e.g., 200 mM) can help to reduce non-specific interactions.[4][10]
-
Sample: PEGylated protein dissolved in the mobile phase.
-
Protein Standards: A set of protein standards with known molecular weights for system suitability.
Method:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare the PEGylated protein sample at a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
-
Data Analysis: Integrate the peaks corresponding to the monomer, aggregates, and any fragments. Calculate the relative percentage of each species by area normalization.
Workflow for Standard SEC-UV Analysis
Caption: Workflow for purity and aggregate analysis of PEGylated proteins by SEC-UV.
Protocol 2: SEC-MALS-UV-RI for Absolute Molecular Weight and Conjugate Analysis
This protocol provides detailed characterization of the PEGylated protein, including the absolute molecular weight of the conjugate and the mass contribution of the protein and PEG moieties.[2][5][11]
Materials:
-
SEC-MALS System: An HPLC or UHPLC system coupled in-line to a MALS detector, a UV/Vis detector, and a dRI detector.
-
SEC Column: TSKgel G3000SWxl, 7.8 mm ID x 30 cm, 5 µm or equivalent.[3]
-
Mobile Phase: 150 mM Phosphate Buffer, pH 7.0.
-
Sample: PEGylated protein, unconjugated protein, and free PEG, each dissolved in the mobile phase.
-
Software: Specialized software for conjugate analysis (e.g., ASTRA software).
Method:
-
System Preparation: Equilibrate the entire SEC-MALS-UV-RI system with the mobile phase at a flow rate of 0.5 mL/min until the detector signals are stable.
-
Detector Constants Determination:
-
Determine the dn/dc (refractive index increment) value for the protein and the PEG separately by injecting known concentrations of each. A typical protein dn/dc is ~0.185 mL/g, and for PEG it is ~0.133 mL/g.
-
Determine the UV extinction coefficient (dA/dc) for the protein at 280 nm. Assume the dA/dc for PEG at 280 nm is negligible.
-
-
Sample Preparation: Prepare the PEGylated protein sample at a concentration of 2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 100 µL of the prepared sample.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detectors: MALS, UV (280 nm), RI
-
-
Data Analysis (Protein Conjugate Analysis Method):
-
The software uses the signals from the UV detector (responsive to the protein) and the RI detector (responsive to both protein and PEG), along with the predetermined dn/dc and dA/dc values, to calculate the concentration of the protein and PEG at each point in the chromatogram.
-
The MALS detector measures the scattered light to determine the absolute molar mass of the entire conjugate at each elution slice.
-
From this data, the molar mass of the protein and PEG components of the conjugate can be determined, allowing for the calculation of the degree of PEGylation.[8]
-
Logical Flow for SEC-MALS Conjugate Analysis
Caption: Data processing logic for determining the composition of PEGylated proteins using SEC-MALS-UV-RI.
Data Presentation
Quantitative data from SEC analysis should be presented in clear, concise tables to allow for easy comparison and assessment of the method's performance and the product's quality.
Table 1: System Suitability and Method Precision for SEC-UV Analysis of PEG G-CSF [1]
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (RT) RSD | ≤ 1.0% | 0.08% |
| Peak Area RSD | ≤ 2.0% | 0.5% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
Table 2: Linearity, LOD, and LOQ for PEG G-CSF by SEC-UV [1]
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (R²) | 12.5 - 2000 | 0.999 |
| LOD (µg/mL) | - | 3.125 |
| LOQ (µg/mL) | - | 12.5 |
Table 3: Characterization of Interferon α-5 and its PEG Conjugates by SEC-MALS [2]
| Sample | Molar Mass (kDa) | Intrinsic Viscosity (dL/g) | Hydrodynamic Radius (nm) |
| Interferon α-5 | 21.9 | 0.045 | 2.2 |
| 20 kDa PEG | 23.5 | 0.380 | 5.2 |
| Conjugate (1:1) | 46.2 | 0.278 | 5.3 |
Conclusion
Size Exclusion Chromatography is an indispensable tool for the characterization of PEGylated proteins. A standard SEC-UV method is robust and suitable for routine quality control, enabling the precise quantification of purity and aggregation.[1] For in-depth characterization, the coupling of SEC with MALS, UV, and RI detectors provides absolute measurements of molar mass and the degree of PEGylation, offering critical insights for process development and product understanding.[2][5][8] The protocols and data presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to establish and execute reliable SEC-based analyses for their PEGylated protein therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. wyatt.com [wyatt.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
Application Note: Mass Spectrometry Protocols for Drug-to-Antibody Ratio (DAR) Analysis of Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to each antibody, is a Critical Quality Attribute (CQA).[2][3] The DAR value significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[2][4] An insufficient drug load may reduce potency, while an excessively high DAR can negatively affect toxicity and pharmacokinetics.[2] Consequently, accurate and robust determination of the average DAR and the distribution of different drug-loaded species is essential during ADC development and for quality control.
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a primary analytical method for measuring DAR and drug load distribution.[1][2] It offers high-resolution separation and direct mass measurement, providing detailed insights into the ADC's heterogeneity. This document outlines detailed protocols for DAR analysis using different LC-MS-based approaches.
Overview of Analytical Strategies
Mass spectrometry can be used to determine the DAR at different levels of the ADC structure. The primary methods include:
-
Reduced Subunit Analysis by Reversed-Phase Liquid Chromatography (RPLC-MS): This is a common method, particularly for cysteine-linked ADCs.[5][6] The ADC's interchain disulfide bonds are reduced, dissociating the heavy chains (HC) and light chains (LC). RPLC separates these subunits, and the mass spectrometer detects the unconjugated and drug-conjugated forms of each chain. The weighted average DAR is then calculated from the relative abundance of these species.[5][6]
-
Intact Mass Analysis by Native Size-Exclusion Chromatography (SEC-MS): For ADCs where the subunits are held together by non-covalent interactions after conjugation, analysis under native conditions is required.[7] Native SEC is used for online buffer exchange into an MS-friendly volatile buffer (like ammonium (B1175870) acetate), keeping the ADC in its folded, intact state.[7] This allows for the determination of the DAR and drug load distribution for the entire ADC molecule.[8]
-
Intact Mass Analysis by RPLC-MS: This approach is suitable for more stable conjugates, such as those linked via lysine (B10760008) residues.[1] The intact ADC is analyzed under denaturing reversed-phase conditions. Optional deglycosylation can be performed beforehand to reduce spectral complexity.[2]
The following sections provide detailed experimental protocols for the most common methodologies.
Experimental Protocols
Protocol 1: DAR Analysis of Reduced ADC by RPLC-MS
This method provides detailed information on the drug load distribution on the light and heavy chains.
1. Sample Preparation: Reduction and Deglycosylation
-
Purpose: To reduce interchain disulfide bonds, separating the light and heavy chains, and to optionally remove N-linked glycans to simplify the mass spectra.[2]
-
Reagents:
-
ADC sample (typically 1 mg/mL)
-
Dithiothreitol (DTT) solution (e.g., 1 M in water)
-
PNGase F enzyme
-
Formic Acid (FA) and Acetonitrile (ACN) for quenching and sample dilution.[9]
-
-
Procedure:
-
To approximately 25-50 µg of ADC, add PNGase F and incubate according to the enzyme manufacturer's protocol (e.g., 37°C for several hours) for deglycosylation. This step is optional but recommended for simplifying spectra.[9]
-
For reduction, add DTT to a final concentration of 10-35 mM.[10][11]
-
Incubate the mixture at room temperature or 30-37°C for 30-60 minutes.[9][10]
-
Quench the reaction by adding formic acid. This acidification helps to stabilize the reduced sample.[9]
-
Dilute the sample to a final concentration suitable for injection (e.g., 0.1-0.5 mg/mL) with a solution compatible with the initial mobile phase, such as 0.1% formic acid in 15-20% acetonitrile.[9]
-
2. LC-MS Analysis
-
Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC or UHPLC).[5]
-
Data Acquisition: Use a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.[12][13]
| Parameter | Typical Setting |
| LC Column | Wide-pore C4 or PLRP-S, e.g., Agilent PLRP-S, YMC-Triart Bio C4.[12][14] |
| Mobile Phase A | 0.1% Formic Acid (FA) in Water.[12] |
| Mobile Phase B | 0.1% Formic Acid (FA) in Acetonitrile (ACN).[10] |
| Gradient | A linear gradient from ~20% to 60% B over 15-30 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min.[10] |
| Column Temp. | 70 - 80°C.[11] |
| MS System | Q-TOF or Orbitrap Mass Spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |
| Mass Range | 500 - 4000 m/z. |
| Data Analysis | Deconvolution software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI).[12] |
Table 1: Typical RPLC-MS parameters for reduced ADC analysis.
3. Data Processing and DAR Calculation
-
The raw mass spectra for each chromatographic peak (e.g., L0, L1, H0, H1, H2, H3) are deconvoluted to obtain zero-charge masses.[12]
-
The relative abundance of each species is determined from the peak areas in the UV chromatogram or from the deconvoluted mass spectrum.[12]
-
The weighted average DAR is calculated using the relative peak areas and the corresponding number of conjugated drugs for each light and heavy chain species.[5]
-
Formula: DAR = (Σ [Weighted Peak Area % of HC species] + Σ [Weighted Peak Area % of LC species])
-
Where "Weighted Peak Area %" is (Peak Area % / 100) * (Number of Drugs on that species).[]
-
Protocol 2: DAR Analysis of Intact ADC by Native SEC-MS
This method is essential for analyzing cysteine-linked ADCs that are held together by non-covalent interactions and provides the overall drug load distribution on the intact antibody.
1. Sample Preparation
-
Purpose: To exchange the ADC from a non-volatile buffer (like PBS) into a volatile, MS-compatible buffer that maintains the native structure.
-
Reagents:
-
Procedure:
-
Sample preparation is minimal. The primary step is buffer exchange, which is typically performed online by the SEC column itself.[7]
-
The ADC sample is diluted in a compatible buffer if necessary and injected directly.
-
2. LC-MS Analysis
-
Chromatography: Size-Exclusion Chromatography (SEC).
-
Data Acquisition: A high-resolution mass spectrometer with an extended mass range is required due to the high m/z values of native proteins.[7]
| Parameter | Typical Setting |
| LC Column | SEC column, e.g., Waters ACQUITY UPLC Protein BEH SEC.[7] |
| Mobile Phase | Isocratic elution with 50-150 mM Ammonium Acetate (NH₄OAc).[7] |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Column Temp. | Ambient (~25°C). |
| MS System | Q-TOF or Orbitrap with extended mass range capability. |
| Ionization Mode | ESI, Positive Mode (Native Spray Conditions). |
| Mass Range | 1000 - 7000 m/z, to accommodate the lower charge states.[7] |
| Data Analysis | Deconvolution software capable of handling native spectra.[7] |
Table 2: Typical Native SEC-MS parameters for intact ADC analysis.
3. Data Processing and DAR Calculation
-
The raw mass spectrum, which shows an envelope of charge states for each DAR species (DAR0, DAR2, DAR4, etc.), is deconvoluted to obtain the zero-charge mass for each species.
-
The relative abundance of each DAR species is calculated from the intensity of its deconvoluted mass peak.
-
The average DAR is calculated using the following formula:[]
-
Formula: Average DAR = Σ (Relative Abundance of Species * Number of Drugs on Species) / Σ (Relative Abundance of all Species)
-
Data Presentation and Interpretation
Quantitative data from DAR analysis should be summarized clearly. Below is an example of a DAR calculation for a reduced cysteine-linked ADC.
Example: DAR Calculation for Brentuximab Vedotin (Adcetris) Brentuximab vedotin is a cysteine-linked ADC where drugs can attach to the 4 interchain disulfide bonds, resulting in species with 0, 2, 4, 6, or 8 drugs. After reduction, the light chain can have 0 or 1 drug (L0, L1), and the heavy chain can have 0, 1, 2, or 3 drugs (H0, H1, H2, H3).
| Chain Species | Drug Load (n) | Relative Peak Area (%) | Weighted Area (% * n) |
| L0 | 0 | 25.0 | 0.0 |
| L1 | 1 | 75.0 | 75.0 |
| Light Chain Sum | 100.0 | 75.0 | |
| H0 | 0 | 5.0 | 0.0 |
| H1 | 1 | 35.0 | 35.0 |
| H2 | 2 | 45.0 | 90.0 |
| H3 | 3 | 15.0 | 45.0 |
| Heavy Chain Sum | 100.0 | 170.0 |
Table 3: Example data and calculation of weighted average DAR from a reduced RPLC-MS analysis.
-
Average Drugs per Light Chain: 75.0 / 100.0 = 0.75
-
Average Drugs per Heavy Chain: 170.0 / 100.0 = 1.70
-
Calculated Average DAR: (2 x Avg. Drugs per LC) + (2 x Avg. Drugs per HC) = (2 * 0.75) + (2 * 1.70) = 1.5 + 3.4 = 4.9 Note: A simplified formula often seen is DAR = (Σ Weighted Peak Area of HC + Σ Weighted Peak Area of LC) * 2 / 100.[12] Using this: (170.0 + 75.0) * 2 / 100 = 4.9.
The distribution of drug-loaded species from an intact analysis provides a direct view of heterogeneity.
| DAR Species | Drug Load (n) | Relative Abundance (%) |
| DAR0 | 0 | 2.5 |
| DAR2 | 2 | 20.0 |
| DAR4 | 4 | 45.0 |
| DAR6 | 6 | 27.5 |
| DAR8 | 8 | 5.0 |
| Average DAR | 4.2 |
Table 4: Example drug load distribution for an intact ADC from Native MS, with a calculated average DAR of 4.2.
Visualized Workflows
The logical flow of each protocol can be visualized to clarify the experimental process.
Caption: High-level workflow for ADC DAR analysis by mass spectrometry.
Caption: Experimental workflow for Reduced Subunit RPLC-MS analysis.
Caption: Experimental workflow for Intact Native SEC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. hpst.cz [hpst.cz]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. lcms.cz [lcms.cz]
- 8. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molnar-institute.com [molnar-institute.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols: Determination of Drug-to-Antibody Ratio (DAR) from Mass Spectrometry Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC), defining the average number of drug molecules conjugated to a single antibody. This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Mass spectrometry (MS) has become an indispensable tool for the accurate determination of DAR, providing detailed information on drug load distribution and the average DAR value. This document outlines the standard protocols for calculating DAR from mass spectrometry data, focusing on liquid chromatography-mass spectrometry (LC-MS) based methods.
I. Principle of DAR Calculation via Mass Spectrometry
The fundamental principle behind MS-based DAR calculation lies in the mass difference between the unconjugated antibody and the drug-conjugated forms. Each drug molecule attached to the antibody increases its mass by a defined amount. By resolving the different drug-loaded species in a mass spectrum, the relative abundance of each species can be determined. The average DAR is then calculated as the weighted average of the drug loads based on their relative abundances.
Two primary approaches are commonly employed for DAR analysis of cysteine-linked ADCs:
-
Intact Mass Analysis: The entire ADC molecule is analyzed. This provides the DAR distribution on the fully assembled antibody.
-
Subunit Mass Analysis: The ADC is fragmented into smaller subunits, typically by reducing the inter-chain disulfide bonds, resulting in light chains (LC) and heavy chains (HC). This method can provide site-specific conjugation information and often yields higher resolution spectra.
II. Experimental Protocols
A. Protocol for Intact Mass Analysis
This protocol is suitable for obtaining the overall DAR distribution on the intact ADC.
1. Sample Preparation:
-
Buffer Exchange: The ADC sample is typically buffer-exchanged into a volatile buffer system suitable for MS, such as 10-50 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate. This can be achieved using size-exclusion chromatography (SEC) or dialysis.
-
Deglycosylation (Optional but Recommended): To simplify the mass spectrum and improve resolution, N-glycans can be removed from the antibody.
-
To 100 µg of ADC in a suitable buffer, add 1-2 µL of PNGase F enzyme.
-
Incubate the mixture at 37°C for 2-4 hours.
-
2. LC-MS Method:
-
Liquid Chromatography (LC): Reversed-phase chromatography is commonly used to desalt the sample before MS analysis.
-
Column: A reversed-phase column with a wide pore size (e.g., C4, 300 Å) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C to aid in protein unfolding and improve chromatographic resolution.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their high resolution and mass accuracy.
-
Acquisition Mode: Positive ion mode, acquiring data over a mass-to-charge (m/z) range of approximately 1000-4000.
-
3. Data Analysis:
-
Deconvolution: The raw ESI-MS spectrum contains a series of multiply charged ions. This data must be deconvoluted using an algorithm (e.g., MaxEnt1) to generate a zero-charge mass spectrum.
-
Peak Identification: Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Peak Integration: Determine the area under each identified peak. The peak area is proportional to the abundance of that species.
B. Protocol for Subunit (Reduced) Mass Analysis
This protocol provides higher resolution and can help locate the drug conjugation on the light or heavy chains.
1. Sample Preparation:
-
Reduction: The inter-chain disulfide bonds of the ADC are reduced to separate the light and heavy chains.
-
To 50 µg of ADC, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes.
-
2. LC-MS Method:
-
The LC-MS parameters are similar to the intact mass analysis, but the gradient and m/z range may be adjusted to optimize for the smaller mass of the light and heavy chains.
-
Gradient: A steeper gradient may be used.
-
m/z Range: A lower m/z range, such as 800-3000, is typically sufficient.
-
3. Data Analysis:
-
Deconvolution: Deconvolute the raw spectra for both the light chain and heavy chain regions.
-
Peak Identification: Identify peaks corresponding to the unconjugated (LC, HC) and conjugated (LC-Drug, HC-Drug, HC-Drug2, etc.) subunits.
-
Peak Integration: Integrate the peak areas for all identified species.
III. DAR Calculation and Data Presentation
The average DAR is calculated using the relative abundance of each drug-loaded species, which is determined from the integrated peak areas in the deconvoluted mass spectrum.
Formula for Average DAR Calculation:
The average DAR is the sum of the products of each DAR species' drug load (n) and its relative abundance (%A), divided by the total abundance of all species.
Average DAR = Σ(n * A_n) / Σ(A_n)
Where:
-
n = number of drugs attached to the antibody for a given species (e.g., 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).
-
A_n = Peak area of the species with 'n' drugs.
Example Calculation (from Intact Mass Data):
-
Obtain the deconvoluted mass spectrum and integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Use the formula to calculate the weighted average.
Data Presentation:
The quantitative results from the DAR analysis should be summarized in a clear and concise table.
| DAR Species | Observed Mass (Da) | Peak Area (Intensity) | Relative Abundance (%) |
| DAR0 | 148050.5 | 1.50E+07 | 10.5 |
| DAR2 | 149255.1 | 4.80E+07 | 33.6 |
| DAR4 | 150459.7 | 6.50E+07 | 45.5 |
| DAR6 | 151664.3 | 1.25E+07 | 8.7 |
| DAR8 | 152868.9 | 2.14E+06 | 1.5 |
| Total | 1.43E+08 | 100.0 | |
| Average DAR | 3.9 |
Note: The observed mass will vary depending on the specific antibody and drug-linker.
For subunit analysis, separate tables can be created for the light chain and heavy chain to show the drug distribution on each subunit.
IV. Visualizations
Diagrams are essential for illustrating complex workflows and relationships. The following diagrams are generated using the DOT language.
Caption: Experimental workflow for DAR calculation from sample preparation to data analysis.
Caption: Logical relationship for the average DAR calculation from peak areas.
Application Notes and Protocols for Payload Conjugation using Boc-Aminooxy-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of a payload molecule to Boc-Aminooxy-PEG2-bromide, a bifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol is divided into three main stages:
-
Conjugation of the Payload to the Bromide Terminus: This section details the reaction of a payload containing a nucleophilic group (thiol, amine, or hydroxyl) with the bromide end of the linker.
-
Deprotection of the Boc-Protected Aminooxy Group: This section provides a protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy functionality.
-
Oxime Ligation to a Carbonyl-Containing Molecule: This final step describes the conjugation of the deprotected aminooxy-PEG-payload to a molecule containing an aldehyde or ketone.
Conjugation of the Payload to the Bromide Terminus
The bromide group of this compound is susceptible to nucleophilic substitution by payloads containing thiol, amine, or hydroxyl groups. The general reaction scheme is as follows:
Payload-Nu + Br-PEG2-O-NH-Boc → Payload-Nu-PEG2-O-NH-Boc + HBr
Where Nu represents the nucleophilic group on the payload (e.g., -SH, -NH2, -OH).
Experimental Protocols
Below are generalized protocols for the conjugation of different types of payloads. Note that these are starting points, and optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for specific payloads.
a) Conjugation of a Thiol-Containing Payload
This reaction proceeds via an SN2 mechanism to form a stable thioether bond.
-
Materials:
-
Thiol-containing payload
-
This compound
-
A mild, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN))
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Dissolve the thiol-containing payload (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with water or brine to remove the base and its salt.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
b) Conjugation of an Amine-Containing Payload
This reaction forms a secondary or tertiary amine linkage. To avoid over-alkylation, it is recommended to use an excess of the amine payload.
-
Materials:
-
Amine-containing payload (primary or secondary amine)
-
This compound
-
A non-nucleophilic base (e.g., DIPEA or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF or dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas
-
-
Procedure:
-
Dissolve the amine-containing payload (2-5 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.5-2 equivalents) to the solution.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (40-60 °C) for 12-48 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, the mixture is worked up by dilution with an organic solvent and washing with water to remove excess amine and base.
-
The organic phase is dried, concentrated, and the product is purified by chromatography.
-
c) Conjugation of a Hydroxyl-Containing Payload (Williamson Ether Synthesis)
This reaction requires a strong base to deprotonate the hydroxyl group to form a more reactive alkoxide.
-
Materials:
-
Hydroxyl-containing payload
-
This compound
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or DMF)
-
Inert gas
-
-
Procedure:
-
Dissolve the hydroxyl-containing payload (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Carefully add the strong base (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent.
-
Stir the reaction at room temperature or with gentle heating for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Summary of Reaction Conditions for Payload Conjugation
| Payload Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Molar Ratio (Payload:Linker:Base) |
| Thiol (-SH) | DIPEA, TEA | DMF, ACN | 20-25 | 4-24 | 1 : 1-1.2 : 1.1-1.5 |
| Amine (-NH2) | DIPEA, K2CO3 | DMF, DMSO | 20-60 | 12-48 | 2-5 : 1 : 1.5-2 |
| Hydroxyl (-OH) | NaH, t-BuOK | THF, DMF | 20-50 | 6-24 | 1 : 1-1.2 : 1.1 |
Experimental Workflow: Payload Conjugation
Deprotection of the Boc-Protected Aminooxy Group
The Boc group is readily cleaved under acidic conditions to yield the free aminooxy group.
Experimental Protocol
-
Materials:
-
Boc-protected PEG-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS) to prevent side reactions.
-
-
Procedure:
-
Dissolve the Boc-protected PEG-payload conjugate in DCM (0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the payload is sensitive to acid-catalyzed side reactions, add TIS (2.5-5% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (B28343) (3 times) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the deprotected aminooxy-PEG-payload can often be used directly in the next step or can be neutralized by dissolving in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Data Presentation: Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 20-50% TFA | DCM | 0 to 25 | 1-2 |
Oxime Ligation to a Carbonyl-Containing Molecule
The free aminooxy group reacts with an aldehyde or ketone to form a stable oxime linkage. This reaction is efficient under neutral to slightly acidic conditions and can be catalyzed by nucleophilic catalysts like aniline (B41778) or its derivatives.[1]
Experimental Protocol
-
Materials:
-
Deprotected aminooxy-PEG-payload
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)
-
(Optional) Aniline or a water-soluble aniline derivative as a catalyst (e.g., 10-100 mM).
-
-
Procedure:
-
Dissolve the deprotected aminooxy-PEG-payload (1 equivalent) in the reaction buffer.
-
Add the aldehyde or ketone-containing molecule (1-1.5 equivalents).
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
The final conjugate can be purified from unreacted components by size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Oxime Ligation Conditions
| Reactants | Buffer | Catalyst (Optional) | Temperature (°C) | Typical Reaction Time (h) |
| Aminooxy-PEG-Payload + Aldehyde/Ketone | 0.1 M Sodium Phosphate, pH 6.5-7.5 | Aniline (10-100 mM) | 20-25 | 2-12 |
Signaling Pathway: Overall Conjugation Strategy
References
Application Notes and Protocols for Site-Specific Antibody Modification Using Boc-Aminooxy-PEG2-bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of antibodies using the heterobifunctional linker, Boc-Aminooxy-PEG2-bromide. This method is particularly relevant for the development of Antibody-Drug Conjugates (ADCs), where precise control over the conjugation site and stoichiometry is crucial for therapeutic efficacy and safety.
The core of this technique involves the generation of reactive aldehyde groups on the antibody's glycan domains, followed by a two-step process with the linker: deprotection of the tert-butyloxycarbonyl (Boc) group and subsequent oxime ligation. This results in a stable, covalently linked antibody conjugate with a desirable Drug-to-Antibody Ratio (DAR).
Principle of the Method
Site-specific antibody modification using this compound is a chemo-enzymatic strategy that targets the carbohydrate moieties typically found in the Fc region of an antibody. This ensures that the modification occurs away from the antigen-binding sites (Fab region), thus preserving the antibody's immunoreactivity. The process can be broken down into three main stages:
-
Antibody Glycan Oxidation: The antibody's glycans, which contain vicinal diols, are gently oxidized using sodium periodate (B1199274) (NaIO₄). This reaction cleaves the carbon-carbon bond of the diols to create reactive aldehyde groups.
-
Linker Deprotection and Conjugation: The this compound linker has a protected aminooxy group. The Boc protecting group is removed under mild acidic conditions to reveal the reactive aminooxy group. This deprotected linker is then reacted with the aldehyde-functionalized antibody. The aminooxy group and the aldehyde undergo a condensation reaction to form a highly stable oxime bond.
-
Payload Attachment: The bromide end of the linker can be used for the subsequent attachment of a payload, such as a cytotoxic drug, through nucleophilic substitution.
The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and can improve the pharmacokinetic properties of the final ADC.
Data Presentation
The following tables summarize representative quantitative data for antibody modification and conjugation using aminooxy chemistry. Note that the specific values can vary depending on the antibody, payload, and precise reaction conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) for Aminooxy-Conjugated ADCs
| Antibody Target | Payload | Linker Chemistry | Average DAR | DAR Range | Analytical Method | Reference |
| PRAME | MMAE | Aminooxy-sCy3 | 3.0 | Not Specified | UV/Vis Spectroscopy | [1][2] |
| HER2 | MMAF | PEG4-aminooxy | Defined | Homogeneous | Not Specified | [3] |
| Generic IgG | Doxorubicin | Aminooxy-sCy3/sCy5 | 2.1 | Not Specified | UV/Vis Spectroscopy | [1][2] |
Table 2: Comparison of Linker Stability
| Linker Type | Linkage Chemistry | Key Stability Features | Reference |
| Aminooxy | Oxime bond | Significantly more stable than thiosuccinimide, especially in the presence of plasma thiols like glutathione.[4] | [4] |
| Maleimide | Thiosuccinimide bond | Susceptible to retro-Michael reaction, which can lead to deconjugation of the payload.[4] | [4] |
Experimental Protocols
Protocol 1: Antibody Glycan Oxidation
This protocol describes the generation of aldehyde groups on the antibody's glycans.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄) solution
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Quenching solution (e.g., ethylene (B1197577) glycol)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 3-15 mg/mL in PBS.
-
Buffer Exchange: If necessary, exchange the antibody buffer to a reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
-
Oxidation Reaction:
-
To the antibody solution, add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
-
Quenching:
-
Add ethylene glycol to a final concentration of 20 mM to quench any unreacted periodate.
-
Incubate for 10 minutes at room temperature.
-
-
Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column equilibrated with PBS.
Protocol 2: this compound Deprotection and Conjugation
This protocol outlines the removal of the Boc protecting group and subsequent conjugation to the oxidized antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
Aniline (B41778) (optional, as a catalyst)
Procedure:
-
Boc Deprotection of the Linker:
-
Dissolve this compound in anhydrous DCM.
-
Add TFA to the solution (e.g., 20-50% v/v).[5]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under vacuum. The resulting deprotected linker (as a TFA salt) should be used immediately.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Aminooxy-PEG2-bromide in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
To the oxidized antibody in conjugation buffer, add a 10- to 50-fold molar excess of the deprotected linker solution.
-
(Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, with gentle shaking and protected from light.
-
-
Purification: Purify the resulting antibody-linker conjugate from unreacted linker and other reagents using size-exclusion chromatography (SEC) or a desalting column.
Protocol 3: Characterization of the Antibody-Linker Conjugate
This protocol describes the determination of the average number of linkers per antibody, which is analogous to the Drug-to-Antibody Ratio (DAR).
Method 1: UV/Vis Spectroscopy
-
Measure the absorbance of the purified conjugate at 280 nm.
-
If the linker has a chromophore, measure the absorbance at its λmax.
-
Calculate the concentration of the antibody and the linker using their respective extinction coefficients.
-
The ratio of the molar concentrations will give the average number of linkers per antibody.
Method 2: Mass Spectrometry
-
Analyze the purified conjugate using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
The mass shift between the unconjugated and conjugated antibody will indicate the number of attached linkers.
-
The relative intensities of the different mass peaks can be used to calculate the distribution and average number of linkers per antibody.
Mandatory Visualizations
Caption: Experimental workflow for antibody modification.
Caption: ADC mechanism of action signaling pathway.
Caption: Logical relationship of ADC components.
References
- 1. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Side reactions of Boc deprotection with TFA and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the deprotection of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection with TFA?
A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation (t-Bu⁺) upon cleavage of the Boc group by TFA.[1] This carbocation is a powerful electrophile that can alkylate nucleophilic residues within the peptide or molecule, leading to the formation of unwanted byproducts.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) ion.[1]
-
Cysteine (Cys): The free thiol group is a target for tert-butylation, leading to the formation of S-tert-butyl-cysteine.
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the TFA cleavage cocktail to "trap" or quench the reactive tert-butyl cations before they can react with the sensitive residues of the substrate.[1] These are typically nucleophilic compounds that are more reactive towards the carbocation than the amino acid side chains.[1]
Q4: How do I choose the right scavenger or scavenger cocktail?
A4: The choice of scavenger depends on the amino acid composition of your peptide. For peptides with multiple sensitive residues, a scavenger cocktail is often employed. See the tables below for quantitative comparisons.
-
For Tryptophan-containing peptides: The most effective strategy to prevent side reactions is the use of Boc-protected tryptophan, Fmoc-Trp(Boc)-OH, during peptide synthesis.[2][3] This provides intramolecular protection. Alternatively, scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole (B1667542) can be used.[1]
-
For Methionine-containing peptides: Thioanisole is effective in preventing S-alkylation.[1]
-
For Cysteine-containing peptides: Ethanedithiol (EDT) is a commonly used scavenger to prevent S-alkylation.[1]
-
General Purpose: A common general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[1]
Q5: What are the signs of incomplete Boc deprotection and how can it be addressed?
A5: Incomplete deprotection can result in a complex mixture of products and the presence of the starting material, detectable by HPLC or LC-MS.[1] To address this, you can:
-
Increase the reaction time.
-
Increase the concentration of TFA.
-
Ensure the substrate is fully dissolved in the reaction mixture.
-
Slightly warming the reaction may help, but should be done with caution to avoid promoting side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS, mass increase of +56 Da | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. | Incorporate an appropriate scavenger or scavenger cocktail into the TFA deprotection solution based on the peptide sequence. Refer to the data tables below for guidance. |
| Low yield of the desired product | - Incomplete deprotection.- Significant side product formation.- Product loss during work-up. | - Address incomplete deprotection as described in the FAQ.- Optimize the scavenger cocktail to minimize side reactions.- For water-soluble products, consider avoiding aqueous work-up and instead precipitate the product from a non-polar solvent like cold diethyl ether. |
| Discoloration of the reaction mixture (e.g., yellow, brown) | Oxidation of sensitive residues, particularly Tryptophan. | - Use scavengers with reducing properties, such as ethanedithiol (EDT).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Peptide is difficult to precipitate from ether | The peptide may be too soluble in ether or the amount is too small. | - Ensure the ether is sufficiently cold (-20°C).- Use a larger volume of cold ether.- Concentrate the TFA solution before precipitation.- Try a different anti-solvent, such as a mixture of ether and hexane. |
Data Presentation: Quantitative Comparison of Scavengers
Table 1: Efficacy of Scavengers in Preventing S-tert-butylation of Cysteine
The following data summarizes the effectiveness of different scavengers in reducing the formation of S-tert-butylated cysteine during the TFA cleavage of a model peptide. The results are presented as the percentage of the S-tert-butylated side product detected by HPLC.[4][5]
| Scavenger Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5 v/v/v/v) | % S-tert-butylated Cysteine (by HPLC area) |
| No additional scavenger | 18.6% |
| Thioethers | |
| Dimethylsulfide (DMS) | 10.3% |
| Thioanisole | 9.0% |
| Thiols | |
| Dithiothreitol (DTT) | 12.5% |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 11.8% |
| Other | |
| Anisole | 13.5% |
| m-Cresol | 14.1% |
Data adapted from a study on a model peptide containing C-terminal cysteine.[4]
Table 2: Effect of Cleavage Conditions on S-alkylation of Methionine
This table shows the impact of reaction time and temperature on the formation of S-alkylated methionine in a model peptide cleaved with TFA/TIS/H₂O (95:2.5:2.5).
| Reaction Time (hours) | Reaction Temperature (°C) | % S-alkylated Methionine (by HPLC area) |
| 1 | 25 | 23.9% |
| 0.5 | 25 | 18.5% |
| 2 | 25 | 25.1% |
| 1 | 40 | 35.2% |
| 1 | 6 | 19.1% |
Experimental Protocols
Protocol 1: Standard TFA Cleavage with a General Scavenger Cocktail
This protocol is suitable for peptides that do not contain highly sensitive residues like Cysteine or Methionine.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio. Prepare approximately 2 mL of the cocktail for 100 mg of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 5 mL).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: TFA Cleavage with a Scavenger Cocktail for Cysteine-Containing Peptides
This protocol is designed to minimize S-alkylation of cysteine residues.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic acid (TFA), Thioanisole, and 1,2-Ethanedithiol (EDT) in a 95:2.5:2.5 volume ratio.
-
Cleavage Reaction: Follow step 3 in Protocol 1.
-
Peptide Isolation: Follow step 4 in Protocol 1.
Visualizations
Boc Deprotection and Side Reaction Pathway
Caption: Boc deprotection with TFA and subsequent side reaction.
Scavenger Mechanism of Action
Caption: How scavengers prevent side reactions.
Troubleshooting Logic Flowchart
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming challenges associated with the incomplete deprotection of tert-butyloxycarbonyl (Boc) protecting groups from polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my PEG linker?
Incomplete Boc deprotection is a common issue that can typically be attributed to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved through acidolysis. If the acid used, commonly trifluoroacetic acid (TFA), is not strong enough or its concentration is too low, the reaction may not proceed to completion.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction. While many deprotection reactions are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can physically obstruct the acid from reaching the Boc-protected amine, thereby slowing down the reaction rate.[1][2]
-
Poor Solubility: The choice of solvent is critical. If the PEGylated compound does not fully dissolve in the reaction solvent, the acid will not be able to efficiently access all the Boc-protected sites. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
-
Reagent Degradation: Ensure that the acid being used is fresh and has not been compromised by improper storage.
Q2: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the disappearance of the starting material and the appearance of the deprotected product:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]
Q3: What are some common side reactions to be aware of during Boc deprotection?
The primary side reaction of concern is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (t-Bu+) that is generated during the cleavage of the Boc group.[4] Functional groups that are particularly susceptible to this include amidines, guanidines, thiols, and electron-rich aromatic rings. The use of scavengers can help to suppress these unwanted alkylation reactions.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues of incomplete Boc deprotection.
Problem: Incomplete removal of the Boc group as confirmed by TLC, LC-MS, or NMR.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing incomplete Boc deprotection.
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection based on literature and technical guides.
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 1-2 hours | A 55% TFA/DCM mixture has been shown to be effective.[1] |
| Trifluoroacetic Acid (TFA) | 95% | Water/Scavengers | Room Temp | 2-4 hours | Commonly used for solid-phase peptide synthesis cleavage.[5] |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | 0 to Room Temp | 1-4 hours | A stronger acid system that can be effective when TFA is not sufficient.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If the substrate is susceptible to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 2: Work-up for Neutralization to the Free Amine
-
Following the removal of TFA as described in Protocol 1, dissolve the residue in a suitable organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1]
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected free amine.[1]
Protocol 3: Monitoring Reaction Progress by LC-MS
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Analyze the quenched aliquot by LC-MS to determine the relative amounts of starting material and product.
Mandatory Visualizations
Boc Deprotection Reaction
References
Technical Support Center: Mass Spectrometry Analysis of Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for mass spectrometry (MS) analysis of Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected mass shifts observed during ADC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing an unexpected mass shift in my ADC sample?
An unexpected mass shift in the mass spectrometry analysis of ADCs can originate from several factors related to the inherent heterogeneity of the antibody, the conjugation process, sample handling, and the analytical method itself. The most common causes include:
-
Post-Translational Modifications (PTMs): Modifications to the antibody structure can occur in-vivo during production or in-vitro during storage and sample preparation. Common PTMs leading to mass shifts include oxidation and deamidation.[1][2][3]
-
Glycosylation Heterogeneity: Monoclonal antibodies are glycosylated, and variations in the glycan structures attached to the protein backbone contribute to a range of molecular weights.[4][5][6][7] Incomplete deglycosylation during sample preparation can also lead to unexpected mass heterogeneity.[8][9]
-
Drug Conjugation Issues: The conjugation process itself can introduce heterogeneity. This includes variations in the drug-to-antibody ratio (DAR), incomplete conjugation, or modifications to the linker-drug moiety, such as the opening of a maleimide (B117702) ring.[8][10]
-
Sample Preparation Artifacts: The procedures used to prepare the ADC for MS analysis can inadvertently introduce modifications. For example, high pH conditions during enzymatic digestion can cause maleimide ring opening, leading to an +18 Da mass shift.[8] Prolonged reduction steps can also impact the apparent DAR.[11]
-
Mass Spectrometer Calibration and Settings: Inaccurate instrument calibration can lead to systematic mass shifts.[12][13] Additionally, in-source fragmentation can occur, especially with labile linker-drugs, if instrument settings are not optimized.[8]
Q2: How can I differentiate between a true modification and an analytical artifact?
Distinguishing between a genuine modification of the ADC and an artifact introduced during analysis requires a systematic approach:
-
Analyze a Control Sample: If possible, analyze a well-characterized reference standard or an unconjugated antibody alongside your ADC sample. This can help identify issues related to the mass spectrometer or general sample preparation steps.
-
Vary Sample Preparation Conditions: Altering aspects of your sample preparation workflow can provide clues. For instance, if you suspect maleimide ring opening, performing the enzymatic digestion at a lower pH (e.g., 7.5 instead of 8.2) can help minimize this artifact.[8]
-
Orthogonal Analytical Methods: Employing a different analytical technique can help confirm or refute a suspected modification. For example, Hydrophobic Interaction Chromatography (HIC) can provide information on the distribution of drug-loaded species that is complementary to MS data.[10][14]
-
Review Data for Known Modifications: Compare the observed mass shift to the theoretical masses of common modifications (see table below). Many software packages for MS data analysis can automatically search for potential modifications.[15]
Q3: What is the expected mass shift for common post-translational modifications?
The following table summarizes the theoretical mass shifts for some of the most common PTMs observed in ADCs.
| Modification | Mass Shift (Da) | Common Cause/Location |
| Oxidation | +15.9949 | Exposure to oxidizing agents; commonly occurs on Methionine (Met) and Tryptophan (Trp) residues.[1][2] |
| Deamidation | +0.9840 | Spontaneous chemical degradation, often at Asparagine (Asn) and Glutamine (Gln) residues, especially in specific sequence motifs.[1][16] |
| Maleimide Ring Opening | +18.0106 | Hydrolysis of the maleimide linker, can be a method artifact due to high pH during sample preparation.[8] |
| Loss of Pyroglutamate | -17.0265 | Cyclization of N-terminal glutamine. |
| C-terminal Lysine (B10760008) Clipping | -128.0949 | Enzymatic removal of C-terminal lysine residues from heavy chains. |
Troubleshooting Guides
Guide 1: Investigating a Higher-Than-Expected Molecular Weight
If your deconvoluted mass spectrum shows a higher molecular weight than anticipated for your ADC, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpectedly high mass.
Guide 2: Investigating a Lower-Than-Expected Molecular Weight
If your analysis indicates a lower molecular weight than expected, this could be due to fragmentation or other modifications.
Caption: Troubleshooting workflow for unexpectedly low mass.
Experimental Protocols
Protocol 1: Deglycosylation of ADCs for Intact Mass Analysis
This protocol is essential for reducing the complexity of the mass spectrum arising from glycan heterogeneity, allowing for a clearer assessment of drug loading and other modifications.[8][9]
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
PNGase F enzyme
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the reaction buffer.
-
Enzyme Addition: Add PNGase F to the ADC solution. A typical enzyme-to-substrate ratio is 1:50 (w/w).
-
Incubation: Incubate the mixture at 37°C for 2-4 hours. Incubation times may need to be optimized depending on the specific ADC and extent of glycosylation.
-
Reaction Quenching: The reaction can be stopped by adding 0.1% formic acid or by proceeding directly to the desalting/buffer exchange step prior to MS analysis.
-
Analysis: Analyze the deglycosylated ADC using LC-MS. Successful deglycosylation will result in a significant reduction in the heterogeneity of the observed mass peaks.
Protocol 2: Reduction of Interchain Disulfide Bonds for Subunit Analysis
For cysteine-conjugated ADCs, analyzing the individual light and heavy chains can provide valuable information on the distribution of the linker-drug.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Denaturing buffer (e.g., 6 M Guanidine-HCl)
-
Alkylation agent (optional, e.g., iodoacetamide)
-
Desalting column
Procedure:
-
Denaturation: Denature the ADC sample in a denaturing buffer to expose the disulfide bonds.
-
Reduction: Add the reducing agent to a final concentration of 10-20 mM. Incubate at 37°C for 30-60 minutes.
-
Alkylation (Optional): To prevent re-formation of disulfide bonds, an alkylating agent can be added.
-
Desalting: Immediately before LC-MS analysis, desalt the sample to remove the reducing agent and other non-volatile salts.
-
LC-MS Analysis: Perform reversed-phase LC-MS to separate the light and heavy chains and determine their respective masses. This allows for the calculation of the drug load on each chain.[17]
By systematically addressing potential sources of mass shifts using these guides and protocols, researchers can more accurately characterize their ADC molecules and ensure the reliability of their mass spectrometry data.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. In-depth qualitative and quantitative analysis of composite glycosylation profiles and other micro-heterogeneity on intact monoclonal antibodies by high-resolution native mass spectrometry using a modified Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Glycosylation Profiles with Mass Spectrometry: A pivotal development in Bioconjugate Research and Drug Discovery – Long-QT Syndrome Blog [long-qt-syndrome.com]
- 6. ibl-hamburg.com [ibl-hamburg.com]
- 7. biobits.org [biobits.org]
- 8. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. gmi-inc.com [gmi-inc.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Accurate Prediction of Antibody Deamidations by Combining High-Throughput Automated Peptide Mapping and Protein Language Model-Based Deep Learning [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of Unconjugated Antibody Post-Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying unconjugated antibodies following a conjugation reaction. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in the accurate analysis of antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quantify unconjugated antibody after a conjugation reaction?
Quantifying the level of unconjugated antibody is a critical quality attribute (CQA) in the development and manufacturing of antibody conjugates, such as antibody-drug conjugates (ADCs).[1][2] The presence of unconjugated antibody can directly impact the efficacy of the therapeutic product.[1] Inconsistent levels of unconjugated antibody can lead to variability in potency and may affect the safety profile of the drug. Therefore, accurate quantification is essential for process control, ensuring batch-to-batch consistency, and for the overall stability monitoring of the product throughout its shelf life.[1][3]
Q2: What are the primary analytical methods for quantifying unconjugated antibody?
The most common and effective methods for separating and quantifying unconjugated antibodies from their conjugated counterparts are chromatography-based techniques. These include:
-
Hydrophobic Interaction Chromatography (HIC) : Separates molecules based on differences in their surface hydrophobicity.[4][5][6]
-
Size Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic radius (size).[7]
-
Reversed-Phase Chromatography (RPC) : Separates molecules based on their hydrophobicity, typically under denaturing conditions.
Other techniques like SDS-PAGE and UV-Vis Spectroscopy can provide supportive information but are generally less precise for quantification of the unconjugated antibody within a heterogeneous mixture.
Q3: How does the conjugation of a molecule to an antibody enable its separation by HIC?
The conjugation of a typically hydrophobic small molecule drug or linker to an antibody increases the overall surface hydrophobicity of the antibody.[5][6][8] In HIC, a high-salt mobile phase is used to promote the interaction of hydrophobic regions of the proteins with the hydrophobic stationary phase of the column.[6] As the salt concentration is decreased in a gradient, molecules are eluted based on their hydrophobicity. The unconjugated antibody, being the least hydrophobic species, will elute first, followed by the various conjugated forms in order of increasing drug-to-antibody ratio (DAR).[2][9]
Q4: Can Size Exclusion Chromatography (SEC) effectively separate unconjugated from conjugated antibodies?
While SEC separates primarily based on size, the conjugation of a small molecule to an antibody does not always result in a significant size change to allow for baseline separation from the unconjugated antibody. However, SEC is very effective at separating high molecular weight species (aggregates) and low molecular weight fragments from the monomeric antibody population.[7][10] For some antibody-drug conjugates (ADCs), especially those prone to secondary hydrophobic interactions with the SEC column, the retention time may be altered, which can sometimes aid in distinguishing conjugated from unconjugated species.[11][12]
Q5: When is Reversed-Phase Chromatography (RPC) a suitable method?
Reversed-Phase Chromatography (RPC) is a powerful technique for ADC analysis, particularly when coupled with mass spectrometry (MS).[8] It is often used to analyze the light and heavy chains of the antibody after reduction of the disulfide bonds.[13] This allows for the quantification of different drug-loaded chains, from which the amount of unconjugated antibody can be inferred. However, RPC typically employs denaturing conditions (e.g., low pH and organic solvents), which may not be suitable for all applications where the native structure of the antibody needs to be maintained.[13]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between unconjugated antibody and low DAR species | - Inappropriate salt gradient.- Suboptimal mobile phase composition.[9] | - Optimize the gradient slope. A shallower gradient can improve resolution.- Experiment with different salts (e.g., ammonium (B1175870) sulfate, sodium chloride) and their concentrations.[14]- Add a small percentage of an organic modifier like isopropanol (B130326) to the mobile phase to modulate retention and improve peak shape.[9] |
| Peak tailing or broadening | - Secondary interactions with the stationary phase.- Sample precipitation in high salt concentration. | - Test different HIC column chemistries (e.g., Butyl, Phenyl).- Add organic modifiers (e.g., isopropanol, acetonitrile) to the mobile phase.[9]- Ensure the sample is soluble in the starting high-salt buffer by pre-mixing a small aliquot.[14] |
| Low recovery of conjugated species | - Irreversible binding to the column due to high hydrophobicity. | - Use a less hydrophobic stationary phase.- Increase the concentration of organic modifier in the elution buffer.- Optimize the pH of the mobile phase. |
| Baseline drift | - Impurities in the salt used for the mobile phase.[15] | - Use high-purity salts and filter the mobile phase before use.[8][14]- Utilize software features like blank subtraction to correct for baseline drift.[15] |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of unconjugated and conjugated antibody | - Insufficient difference in hydrodynamic radius. | - SEC may not be the optimal method for this specific separation. Consider HIC or RPC.- For some ADCs, slight differences in retention due to hydrophobicity can be exploited. |
| Peak tailing of the main peak | - Hydrophobic interactions between the ADC and the stationary phase.[11][12] | - Add an organic modifier (e.g., 10-15% isopropanol or acetonitrile) to the mobile phase to disrupt hydrophobic interactions.[7][16]- Select an SEC column with a more inert surface chemistry designed to minimize secondary interactions.[12] |
| Presence of unexpected peaks (aggregates or fragments) | - Sample degradation or instability.- Harsh sample handling. | - Analyze the sample immediately after preparation or store under appropriate conditions.- Ensure gentle mixing and avoid repeated freeze-thaw cycles. |
| Poor column lifetime | - Weak silica (B1680970) particles in the column.- Clogging of the column.[17] | - Use a guard column to protect the analytical column.- Filter the sample before injection. |
Reversed-Phase Chromatography (RPC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape and resolution | - Suboptimal gradient, temperature, or mobile phase. | - Optimize the gradient steepness and temperature.[18]- Experiment with different organic modifiers (e.g., acetonitrile, methanol) and ion-pairing agents (e.g., TFA).[18] |
| Low recovery | - Irreversible adsorption of the protein to the stationary phase. | - Use a column with a wider pore size suitable for large proteins.- Elevate the column temperature (e.g., 80-90 °C) to improve recovery of intact mAbs. |
| Inconsistent retention times | - Column degradation.- Changes in mobile phase composition. | - Use a robust, wide-pore RPC column designed for protein separations.- Prepare fresh mobile phase for each analysis. |
Experimental Protocols
Protocol 1: Quantification of Unconjugated Antibody using HIC
This protocol provides a general method for the analysis of antibody conjugates using HIC. Optimization will be required based on the specific antibody and conjugate.
1. Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm particle size)[19]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0[20]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol[20]
-
Sample: Antibody conjugation reaction mixture, diluted in Mobile Phase A to a concentration of ~1 mg/mL.
2. HPLC Method:
-
Flow Rate: 0.8 mL/min[20]
-
Column Temperature: 30 °C[20]
-
Detection Wavelength: 280 nm[20]
-
Injection Volume: 20 µL
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-27 min: 0% B
-
27-35 min: 0% B (re-equilibration)
-
3. Data Analysis:
-
Integrate the peak areas for all species detected.
-
The first major peak to elute is the unconjugated antibody.
-
Calculate the percentage of unconjugated antibody using the following formula: % Unconjugated Antibody = (Area of Unconjugated Antibody Peak / Total Area of all Peaks) x 100
Protocol 2: Analysis of Antibody Conjugates using SEC
This protocol is designed to assess the presence of aggregates and fragments, and in some cases, may provide separation of conjugated and unconjugated species.
1. Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC 300 Å, 4.6 x 300 mm, 2.7 µm)
-
UHPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (add 10% isopropanol if hydrophobic interactions are observed)
-
Sample: Antibody conjugation reaction mixture, diluted in mobile phase to ~1 mg/mL.
2. UHPLC Method:
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes (isocratic)
3. Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting earliest), monomer, and fragments (eluting latest).
-
If a shoulder or separate peak is observed for the monomer, it may correspond to different conjugated species. HIC is recommended for confirmation and quantification.
-
Calculate the percentage of each species based on their respective peak areas relative to the total peak area.
Quantitative Data Summary
The choice of method can significantly impact the resolution and accuracy of quantification. The following table provides a general comparison of the primary chromatographic techniques.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase Chromatography (RPC) |
| Primary Separation Principle | Hydrophobicity | Size (Hydrodynamic Radius) | Hydrophobicity |
| Typical Resolution of Unconjugated vs. Conjugated | High | Low to Moderate | High (for reduced chains) |
| Denaturing Conditions | No (Native)[4] | No (Native) | Yes |
| MS Compatibility | Challenging (due to non-volatile salts)[6] | Possible (with volatile buffers) | High |
| Primary Application | DAR distribution, Unconjugated Ab quantification[5][15] | Aggregate and fragment analysis[7][10] | Analysis of reduced light and heavy chains[13] |
| Typical Analysis Time | 20-40 minutes | 15-30 minutes | 15-30 minutes |
Visualized Workflows
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Unconjugated Antibody Determination - Creative Proteomics [creative-proteomics.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. cellmosaic.com [cellmosaic.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 8. lcms.cz [lcms.cz]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. molnar-institute.com [molnar-institute.com]
- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 20. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize ADC Heterogeneity with Oxime Ligation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Antibody-Drug Conjugates (ADCs) using oxime ligation. Our goal is to help you minimize heterogeneity and achieve a more homogeneous and effective therapeutic product.
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity and why is it a concern?
A1: Antibody-Drug Conjugate (ADC) heterogeneity refers to the variation in the final ADC product, primarily in the number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR). This variability can arise from the stochastic nature of the conjugation process. A heterogeneous ADC population can have significant implications for the therapeutic window, pharmacokinetics, efficacy, and safety of the drug. For instance, ADCs with a high DAR may exhibit increased clearance and toxicity, while those with a low DAR may have reduced potency.
Q2: How does oxime ligation help in creating more homogeneous ADCs?
A2: Oxime ligation is a site-specific conjugation method that allows for more precise control over the location and stoichiometry of drug attachment compared to random conjugation methods like lysine (B10760008) chemistry. By introducing a unique reactive handle (an aldehyde or ketone) onto the antibody at a specific site, the drug-linker, which contains a complementary aminooxy group, can be directed to that location. This results in a more defined and homogeneous ADC product with a controlled DAR.
Q3: What are the key advantages and disadvantages of oxime ligation?
A3:
| Advantages | Disadvantages |
|---|---|
| Site-specificity: Enables precise control over the conjugation site and DAR, leading to a more homogeneous product. | Slow reaction kinetics: The reaction can be slow, often requiring long incubation times (1-4 days). |
| Stable bond: The resulting oxime bond is generally stable under physiological conditions. | Requires acidic pH: The optimal pH for the reaction is typically acidic (around 4.5-5.0), which may not be suitable for all antibodies. |
| Bioorthogonal: The reacting functional groups (carbonyl and aminooxy) are generally not found in biological systems, minimizing side reactions. | Potential for side reactions: At non-optimal pH or in the presence of certain reagents, side reactions can occur. |
Q4: What are the main sources of heterogeneity when using oxime ligation?
A4: Even with site-specific methods like oxime ligation, some heterogeneity can still arise from:
-
Incomplete reaction: If the ligation reaction does not go to completion, a mixture of conjugated and unconjugated antibody will be present.
-
Side reactions: Undesirable reactions can lead to the formation of product-related impurities.
-
Antibody modifications: The antibody itself can be a source of heterogeneity due to post-translational modifications or degradation.
-
Drug-linker instability: The drug-linker construct may be unstable under the reaction or storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of oxime-linked ADCs.
Issue 1: Low Conjugation Efficiency / High Levels of Unconjugated Antibody
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal pH: The reaction rate of oxime ligation is highly pH-dependent, with optimal rates typically observed between pH 4.5 and 5.0. | Ensure the reaction buffer is at the optimal pH. Acetate (B1210297) buffer at pH 4.5 is commonly used. Avoid amine-containing buffers like Tris, as they can react with the carbonyl group on the antibody. |
| Slow Reaction Kinetics: Oxime ligation is inherently a slow reaction. | Increase the incubation time (up to 4 days) and/or temperature (e.g., 37°C). Consider using a catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), which can significantly increase the reaction rate, especially at neutral pH. |
| Low Reactant Concentration: The reaction is more efficient at higher concentrations of the antibody and drug-linker. | Increase the concentration of the reactants if possible. A common starting point is a 10-fold molar excess of the aminooxy-functionalized drug-linker over the carbonyl-functionalized antibody. |
| Poor Quality of Reagents: Degradation or impurity of the antibody or drug-linker can lead to low reactivity. | Ensure the purity and integrity of your antibody and drug-linker. For the drug-linker, if dissolved in an organic solvent like DMSO, prepare fresh stock solutions. |
Issue 2: ADC Aggregation
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrophobicity of the Drug-Linker: Many cytotoxic payloads are hydrophobic, and their conjugation to the antibody can increase the overall hydrophobicity, leading to aggregation. | Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation. The inclusion of hydrophilic linkers (e.g., PEG) can also improve solubility. |
| Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability. | Screen different buffer conditions during the conjugation and purification steps. Maintain the ADC in a buffer that is known to promote its stability. |
| Physical Stress: Agitation, freeze-thaw cycles, and exposure to high temperatures can induce aggregation. | Handle the ADC solution gently. Avoid vigorous mixing and multiple freeze-thaw cycles. Store the ADC at the recommended temperature. |
Issue 3: ADC Instability (e.g., Drug Deconjugation)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of the Oxime Bond: While generally stable, the oxime bond can be susceptible to hydrolysis under certain conditions, particularly at very low or high pH. | Ensure that the final formulation buffer for the ADC is within a stable pH range (typically pH 5-8). |
| Instability of the Linker: The linker itself may contain cleavable moieties that are sensitive to specific conditions (e.g., pH, reducing agents). | Choose a linker that is stable under the intended storage and in vivo conditions. If a cleavable linker is desired for payload release within the target cell, ensure its stability in circulation. |
| Degradation of the Antibody or Payload: The antibody or the cytotoxic drug may be unstable under the storage conditions. | Store the ADC under recommended conditions (e.g., refrigerated or frozen, protected from light). Conduct stability studies to determine the optimal storage conditions and shelf-life. |
Experimental Protocols & Data
General Protocol for Oxime Ligation
This protocol provides a general framework for the conjugation of an aminooxy-functionalized drug-linker to a carbonyl-functionalized antibody.
-
Preparation of the Carbonyl-Functionalized Antibody:
-
Start with a purified antibody that has been site-specifically modified to introduce an aldehyde or ketone group.
-
Perform a buffer exchange into an acetate buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 4.5) using a desalting column. Avoid amine-containing buffers.
-
-
Preparation of the Aminooxy-Functionalized Drug-Linker:
-
Prepare a stock solution of the aminooxy-functionalized drug-linker in an organic solvent such as DMSO (e.g., 26.7 mM).
-
-
Conjugation Reaction:
-
To the carbonyl-functionalized antibody solution, add the desired molar excess of the aminooxy-drug linker stock solution (e.g., 10 equivalents per reactive site on the antibody).
-
Incubate the reaction mixture at 37°C for 1 to 4 days. The reaction progress can be monitored by techniques such as HIC-HPLC or LC-MS.
-
(Optional) To accelerate the reaction, a catalyst like aniline or p-phenylenediamine (B122844) can be added to the reaction mixture at a concentration of 10-100 mM.
-
-
Purification of the ADC:
-
After the reaction is complete, purify the ADC from unconjugated drug-linker, unconjugated antibody, and other impurities.
-
Common purification methods include:
-
Size Exclusion Chromatography (SEC): To separate the ADC from small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs and remove unconjugated antibody.
-
Tangential Flow Filtration (TFF): For buffer exchange and removal of small molecule impurities.
-
-
Quantitative Data: Impact of Catalyst on Reaction Rate
The following table summarizes the reported effect of catalysts on the rate of oxime ligation.
| Catalyst | pH | Concentration (mM) | Fold Increase in Rate (approx.) | Reference |
| Aniline | 7.0 | 100 | Up to 40 | |
| Aniline | 4.5 | 100 | Up to 400 | |
| p-Phenylenediamine | 7.0 | 10 | 120 (vs. uncatalyzed) | |
| p-Phenylenediamine | 7.0 | 10 | 19 (vs. aniline-catalyzed) |
Visual Guides
Below are diagrams to visually represent key processes in ADC synthesis and characterization using oxime ligation.
Caption: Experimental workflow for ADC synthesis via oxime ligation.
Caption: Chemical principle of oxime ligation for ADC formation.
Hydrolysis of oxime bond in plasma and how to assess stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of oxime bonds in plasma and how to assess their stability.
Frequently Asked Questions (FAQs)
Q1: What is oxime bond hydrolysis and why is it important in drug development?
A1: An oxime bond (RR'C=N-OH) is a covalent linkage used in various bioconjugation strategies and as a component of certain drug molecules. Hydrolysis is a chemical reaction where a water molecule cleaves this bond, breaking the molecule into its original carbonyl (aldehyde or ketone) and hydroxylamine (B1172632) components. In the context of drug development, the stability of an oxime bond in plasma is critical as it directly impacts the drug's pharmacokinetic profile, including its half-life, efficacy, and potential for premature degradation. Unstable compounds may clear from circulation too quickly, reducing their therapeutic effect.
Q2: What are the primary mechanisms of oxime bond hydrolysis in plasma?
A2: The hydrolysis of oximes is typically acid-catalyzed.[1][2] The process is initiated by the protonation of the imine nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[1][3] While the physiological pH of plasma (around 7.4) is generally considered neutral, localized pH changes and the presence of general acid-base catalysts can facilitate this process. Additionally, while less common for simple oximes, enzymatic hydrolysis by plasma hydrolases, such as esterases, may occur, particularly in oxime esters or more complex structures.[4][5]
Q3: What factors influence the stability of an oxime bond in a biological matrix?
A3: Several factors, both intrinsic to the molecule and extrinsic from the environment, govern oxime bond stability:
-
Electronic Effects: Electron-withdrawing groups near the C=N bond can decrease the basicity of the imine nitrogen, making it less prone to protonation and thus increasing hydrolytic stability.
-
Steric Hindrance: Bulky groups around the oxime linkage can physically obstruct the approach of water molecules, slowing down the rate of hydrolysis.
-
Ketoximes vs. Aldoximes: Oximes derived from ketones (ketoximes) are generally more stable than those derived from aldehydes (aldoximes) due to steric and electronic factors.
-
pH: As hydrolysis is acid-catalyzed, a lower pH environment will accelerate the degradation of the oxime bond.[1] It's important to note that the pH of plasma samples can increase upon storage and handling, which could potentially slow down hydrolysis ex vivo.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, maintaining consistent and appropriate temperatures during experiments is crucial.
Q4: How do oximes compare in stability to other similar chemical linkages like hydrazones?
A4: Oximes are significantly more stable than analogous hydrazone linkages.[2] Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a simple hydrazone.[2] This superior stability makes oximes a preferred choice for bioconjugation applications where a more permanent linkage is desired under physiological conditions.[3]
Experimental Protocols & Data
Assessing Oxime Bond Stability in Plasma: A General Protocol
This protocol outlines a standard method for evaluating the stability of an oxime-containing compound in plasma using LC-MS/MS analysis.
Objective: To determine the rate of disappearance of an oxime-containing compound in plasma over time and calculate its half-life (t½).
Materials:
-
Test compound (oxime-containing molecule)
-
Pooled human plasma (or plasma from other species of interest) with anticoagulant (e.g., K2-EDTA, Sodium Heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solutions (e.g., DMSO)
-
Precipitation solution (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Spike the stock solution into pre-warmed (37°C) plasma to achieve the desired final concentration (typically 1 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid affecting enzyme activity.
-
-
Incubation:
-
Incubate the plasma-compound mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination (Protein Precipitation):
-
Immediately add the withdrawn aliquot to a well containing ice-cold precipitation solution (e.g., 3-4 volumes of acetonitrile with internal standard). This stops the reaction by precipitating plasma proteins and denaturing enzymes.
-
The t=0 sample is prepared by adding the precipitation solution before adding the plasma-compound mixture.
-
-
Sample Processing:
-
Vortex the plate for 2-5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 3000-4000 x g) for 10-20 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent oxime compound.
-
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot (t½ = 0.693 / k, where k is the elimination rate constant).
-
Quantitative Data on Oxime Stability in Plasma
The stability of oxime-containing compounds can vary significantly based on their structure. Below is a summary of pharmacokinetic data for some known oxime-containing drugs.
| Compound | Type | Half-life (t½) in Human Plasma | Notes |
| Cefuroxime Axetil | Oxime Ester Prodrug | ~1-2 hours[4][7] | The axetil ester is rapidly hydrolyzed by esterases to release the active cefuroxime. The half-life is for the active cefuroxime. |
| Pralidoxime (2-PAM) | Pyridinium Aldoxime | ~1.7 hours | Used as a cholinesterase reactivator. |
| Obidoxime | Bis-pyridinium Oxime | Biphasic elimination with half-lives of ~2.2 hours and ~14 hours has been reported in poisoned patients.[8][9] In healthy volunteers, it is shorter (~1-1.5 hours).[5] | Also a cholinesterase reactivator. Pharmacokinetics can be altered in poisoned individuals.[10] |
| HI-6 | Pyridinium Oxime | Stable when frozen at -20°C for up to 10 days in plasma.[9] | A cholinesterase reactivator. |
| RS194B | Experimental Oxime | ~9.75 to 12.87 hours in guinea pig plasma.[11] | An experimental acetylcholinesterase reactivator. |
Note: The in vivo half-life is influenced by multiple factors including metabolism, distribution, and excretion, not just chemical stability in plasma.
Troubleshooting Guides
Issue 1: High Variability in Replicate Samples
-
Possible Cause: Inconsistent temperature during incubation.
-
Solution: Ensure the incubator maintains a stable and uniform temperature. Use a water bath for more precise temperature control if necessary.
-
-
Possible Cause: Inaccurate pipetting, especially of viscous plasma.
-
Solution: Use calibrated positive displacement pipettes or reverse pipetting techniques for accurate handling of plasma.
-
-
Possible Cause: Incomplete mixing of the compound in plasma.
-
Solution: Gently vortex the plasma-compound mixture immediately after spiking and before aliquoting to different time points.
-
Issue 2: Rapid Compound Loss at Time Zero (t=0)
-
Possible Cause: Instability during sample processing. The compound may be degrading after the addition of the precipitation solvent but before analysis.
-
Solution: Keep samples on ice or at 4°C after protein precipitation and analyze them as quickly as possible.
-
-
Possible Cause: Non-specific binding to the walls of the plasticware.
-
Solution: Use low-binding polypropylene (B1209903) plates and vials. Including a small percentage of organic solvent in the sample (if compatible with the assay) can sometimes mitigate this.
-
-
Possible Cause: Matrix effects in the LC-MS/MS analysis leading to ion suppression.
-
Solution: Use a stable isotope-labeled internal standard to compensate for matrix effects. Optimize the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering matrix components like phospholipids.
-
Issue 3: No Apparent Degradation of a Known Unstable Compound
-
Possible Cause: Inactive plasma enzymes.
-
Solution: Ensure the plasma has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Run a positive control compound known to be metabolized by plasma enzymes (e.g., a readily hydrolyzed ester) to confirm plasma activity.
-
-
Possible Cause: The compound has very high plasma protein binding.
-
Solution: While high protein binding can sometimes protect a compound from degradation, it shouldn't completely halt it. Consider that the free fraction is what is available for degradation. This might indicate that the primary clearance mechanism is not plasma hydrolysis.
-
-
Possible Cause: The analytical method is not specific for the parent compound and is also detecting a metabolite.
-
Solution: Review the mass spectrometry data to ensure that no co-eluting metabolites with the same mass transition are interfering with the quantification of the parent compound.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of an oxime bond.
Caption: Workflow for plasma stability assessment.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. A high-performance liquid chromatographic assay for HI-6 oxime in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Techniques: Boc-Aminooxy-PEG2-bromide vs. Click Chemistry
For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of molecules to biomolecules is a cornerstone of innovation. This guide provides an objective, data-driven comparison of two powerful bioconjugation strategies: oxime ligation, utilizing reagents like Boc-Aminooxy-PEG2-bromide, and the versatile family of click chemistry reactions. We will delve into their respective mechanisms, performance metrics, and experimental protocols to empower you in selecting the optimal approach for your research and development endeavors, particularly in the burgeoning field of antibody-drug conjugates (ADCs).
At a Glance: Key Differences and Performance Metrics
The choice between oxime ligation and click chemistry hinges on a variety of factors, including the desired reaction kinetics, the stability of the resulting linkage, and the specific functional groups available on the biomolecule of interest. The following tables provide a summary of quantitative data to facilitate a direct comparison.
| Parameter | Oxime Ligation (Aminooxy-based) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Rate (Second-Order Rate Constant) | 10⁻³ to 10¹ M⁻¹s⁻¹ (can be accelerated with catalysts)[1][2][3][4] | 10² to 10⁴ M⁻¹s⁻¹[5] | 10⁻¹ to 1 M⁻¹s⁻¹ (for standard cyclooctynes)[6] |
| Typical Reaction Time | Hours to days (can be reduced to minutes with catalysts)[7] | Minutes to a few hours[8] | 1 to 12 hours[9] |
| Typical Yield | High to quantitative[10] | >95%[11] | High to quantitative[9] |
| pH Range | 4.5 - 7.5 (optimal around pH 4.5-5.5 without catalyst)[1][12] | 4 - 11[11] | Physiological pH (~7.4)[9] |
| Catalyst Required | Often requires an aniline-based catalyst for efficient reaction at neutral pH[1][4] | Copper(I)[8] | None[9] |
| Bioorthogonality | High (aldehydes and ketones are rare in biological systems)[13] | High (azides and alkynes are abiotic) | High (azides and cyclooctynes are abiotic) |
| Linkage Stability | High hydrolytic stability, more stable than hydrazones[1] | Very high, resistant to hydrolysis and enzymatic cleavage[11] | Very high, resistant to hydrolysis and enzymatic cleavage |
The Chemistry Behind the Conjugation: Reaction Mechanisms
Understanding the underlying chemical principles of each method is crucial for troubleshooting and optimizing conjugation reactions.
Oxime Ligation: This reaction involves the formation of a stable oxime bond between an aminooxy group and an aldehyde or ketone. Reagents like this compound first require the deprotection of the Boc (tert-butyloxycarbonyl) group, typically under acidic conditions, to reveal the reactive aminooxy functionality.
Click Chemistry: The term "click chemistry" encompasses a suite of reactions known for their high efficiency and specificity. The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC involves the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) source, to form a stable triazole ring.[8]
-
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a catalyst. This is particularly advantageous for in vivo applications where copper toxicity is a concern.[9]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for performing bioconjugation using these methods. Optimization of specific parameters such as reactant concentrations, temperature, and reaction time is often necessary for each unique biomolecule and linker-payload.
Protocol 1: Bioconjugation using this compound
This protocol involves a two-step process: deprotection of the Boc group followed by the oxime ligation reaction.
Materials:
-
This compound
-
Aldehyde- or ketone-modified biomolecule (e.g., protein, peptide)
-
Deprotection solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane, DCM)
-
Reaction buffer: pH 4.5-7.5 (e.g., acetate (B1210297) buffer for pH 4.5-5.5, phosphate (B84403) buffer for pH 6.0-7.5)
-
Aniline (B41778) or aniline derivative (optional, as a catalyst for reactions at neutral pH)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
The resulting aminooxy-PEG2-bromide should be used immediately or stored under inert gas at low temperature.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-PEG2-bromide and the aldehyde/ketone-modified biomolecule in the reaction buffer. A molar excess of the PEG linker is typically used.
-
If reacting at or near neutral pH, add the aniline catalyst to a final concentration of 10-100 mM.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Upon completion, purify the conjugate using an appropriate method to remove excess reagents.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule with an alkyne-containing payload.
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer: pH 7-8 (e.g., phosphate-buffered saline, PBS)
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-biomolecule, alkyne-payload, CuSO₄, sodium ascorbate, and ligand in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-biomolecule and the alkyne-payload.
-
Add the copper-chelating ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing is recommended.
-
-
Purification:
-
Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified biomolecule with a strained cyclooctyne-containing payload.
Materials:
-
Azide-modified biomolecule
-
Strained cyclooctyne-containing payload (e.g., DBCO, BCN)
-
Reaction buffer: Physiological buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified biomolecule and the cyclooctyne-payload in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.
-
-
Purification:
-
Purify the resulting conjugate using a suitable method.
-
Application in Drug Development: Antibody-Drug Conjugate (ADC) Workflow
Both oxime ligation and click chemistry are pivotal in the development of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells. The general workflow for creating an ADC using these methods is illustrated below.
Conclusion: Making the Right Choice for Your Application
Both oxime ligation and click chemistry offer robust and reliable methods for bioconjugation, each with its own set of advantages and considerations.
Choose this compound (for oxime ligation) when:
-
Your biomolecule already possesses or can be easily modified to contain an aldehyde or ketone group.
-
You require a highly stable linkage and can accommodate longer reaction times or the use of a catalyst.
-
You are working in a system where the introduction of azides or alkynes is undesirable.
Choose click chemistry when:
-
Rapid reaction kinetics and high yields are critical.
-
You need a bioorthogonal reaction that proceeds efficiently under physiological conditions, especially for in vivo studies (SPAAC).
-
Your experimental design allows for the introduction of azide and alkyne or cyclooctyne functionalities into your biomolecule and payload.
Ultimately, the optimal choice of bioconjugation strategy will depend on the specific requirements of your project. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to advance their work in drug discovery, diagnostics, and fundamental biological research.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
A Comparative Guide to the In Vivo Stability of Oxime and Thiol-Maleimide Linkages
For researchers, scientists, and drug development professionals, the selection of a covalent linkage is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The stability of this linkage directly impacts the therapeutic's efficacy, safety, and pharmacokinetic profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vivo stability of two commonly used conjugation chemistries: oxime and thiol-maleimide linkages, supported by experimental data and detailed methodologies.
Thiol-Maleimide Linkage: A Popular but Potentially Labile Choice
The reaction between a maleimide (B117702) and a thiol group to form a thiosuccinimide adduct is one of the most popular methods for bioconjugation.[1] This Michael addition reaction is rapid and highly specific for cysteine residues under physiological conditions (pH 6.5-7.5).[1] It is utilized in several FDA-approved ADCs, including Brentuximab vedotin and Trastuzumab emtansine.[2][3]
However, the resulting thiosuccinimide bond is susceptible to cleavage in vivo through a retro-Michael reaction.[4][5] This reaction is an elimination process that reforms the starting maleimide and thiol.[1] The presence of endogenous thiols, such as glutathione (B108866) and the cysteine-34 residue of human serum albumin, can facilitate this reversal through thiol exchange.[4][6] This process can lead to the premature release of the cytotoxic payload or its transfer to other circulating proteins, causing off-target toxicities and reducing the concentration of the active ADC at the tumor site.[1][6][7]
Several strategies have been developed to enhance the stability of the thiol-maleimide linkage. One common approach is the hydrolysis of the succinimide (B58015) ring to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[2][6] However, the rate of this stabilizing hydrolysis can be slow and competes with the cleavage-inducing thiol exchange.[2][8]
Oxime Linkage: A Highly Stable Alternative
Oxime ligation involves the reaction of an alkoxyamine with an aldehyde or ketone to form a stable C=N-O bond.[9][10] This chemistry offers a highly stable and robust linkage for bioconjugation.[11] Oximes are significantly more resistant to hydrolysis under physiological conditions compared to other imine-based linkages like hydrazones.[9][12] The equilibrium constant for oxime formation is very high (typically >10⁸ M⁻¹), strongly favoring the conjugated product and ensuring the linkage remains intact even at low concentrations in the bloodstream.[9][13]
While the reaction kinetics of oxime formation can be slow at neutral pH, the development of catalysts, such as aniline (B41778) and its derivatives, has significantly accelerated the ligation rate, making it more practical for bioconjugation under biologically relevant conditions.[10][14] The robust stability of the oxime bond makes it an attractive choice for applications requiring long-term in vivo stability of the bioconjugate.[15][16]
Quantitative Data Comparison
The stability of a linkage is often quantified by its half-life (t½) in a biologically relevant medium like plasma or in the presence of endogenous thiols. The following table summarizes available quantitative data for the stability of thiol-maleimide adducts. While specific half-life data for oximes under identical conditions are less commonly reported, they are widely acknowledged for their superior stability.
| Linkage Type | Model System | Conditions | Half-life (t½) | Reference |
| Thiol-Maleimide | N-ethylmaleimide conjugated to various thiols | Incubated with glutathione | 20 - 80 hours | [7][17] |
| Thiol-Maleimide | Cysteine-maleimide conjugate | Human plasma at 37°C | 4.3 hours | [18] |
| Oxime | General | Physiological pH | Highly stable, resistant to hydrolysis | [12][15][16] |
Table 1: Comparative stability of Thiol-Maleimide and Oxime linkages. The data highlights the susceptibility of the thiol-maleimide linkage to degradation, particularly in the presence of endogenous thiols.
Mandatory Visualizations
Chemical Reactions and Experimental Workflow
Caption: In vivo instability pathway of the thiol-maleimide linkage.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. raineslab.com [raineslab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic prenylation and oxime ligation for the synthesis of stable and homogeneous protein-drug conjugates for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Analytical Methods for ADC Homogeneity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of antibody-drug conjugates (ADCs) is critically dependent on their homogeneity. A heterogeneous ADC population, with variations in the drug-to-antibody ratio (DAR), conjugation site, and aggregation state, can lead to unpredictable clinical outcomes. Therefore, robust analytical methods are essential to ensure the quality, consistency, and efficacy of these complex biotherapeutics. This guide provides an objective comparison of the key analytical techniques used to assess ADC homogeneity, supported by experimental data and detailed methodologies.
Key Parameters of ADC Homogeneity
A comprehensive assessment of ADC homogeneity involves the evaluation of several critical quality attributes (CQAs):
-
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution: This is a crucial parameter as it directly influences the ADC's potency and therapeutic index. The goal is to have a well-defined distribution of the number of drug molecules conjugated to each antibody.
-
Aggregation: The presence of ADC aggregates can induce an immunogenic response and alter the pharmacokinetic properties of the drug.
-
Charge Variants: Modifications to the antibody or the conjugation process can introduce charge heterogeneity, which may impact the ADC's stability and biological activity.
-
Fragmentation: The presence of antibody fragments can affect the efficacy and safety of the ADC.
A multi-pronged approach using orthogonal analytical methods is necessary for a thorough evaluation of ADC homogeneity. The most commonly employed techniques are chromatography, mass spectrometry, and capillary electrophoresis.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine), the properties of the cytotoxic drug, and the desired level of characterization.
| Technique | Parameter(s) Measured | Advantages | Limitations | Typical Analysis Time | Sensitivity (LOQ) |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, unconjugated antibody | Gold standard for cysteine-linked ADCs, separates species with different drug loads, non-denaturing conditions.[1][2][3] | Mobile phases are often incompatible with MS, lower resolution for lysine-linked ADCs.[4][5] | 10-30 minutes[6] | N/A (UV detection) |
| Mass Spectrometry (MS) | Average DAR, DAR distribution, intact mass, fragment analysis | High accuracy and resolution, provides detailed molecular weight information, can be coupled with chromatography (LC-MS).[7][8] | Native MS requires specialized expertise, potential for ion suppression, may not resolve all isoforms without prior separation.[9] | 10-30 minutes (LC-MS) | N/A (MS detection) |
| Capillary Electrophoresis (CE-SDS) | Purity, fragmentation, size and charge heterogeneity | High separation efficiency, requires minimal sample volume.[10][11][12] | Can be less robust than HPLC, potential for interactions with the capillary wall. | 20-40 minutes | N/A (UV/DAD detection) |
| Size Exclusion Chromatography (SEC) | Aggregates, fragments | Standard method for quantifying aggregates, non-denaturing conditions.[4][13] | Limited resolution for species of similar size, potential for non-specific interactions with the column.[4] | 10-20 minutes[14] | 1-31 µg/mL[15][16] |
Experimental Workflows and Methodologies
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative workflows and methodologies for the key analytical techniques.
General Analytical Workflow for ADC Homogeneity
The following diagram illustrates a typical workflow for the characterization of ADC homogeneity, highlighting the interplay between different analytical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for resolving ADC species with different drug loads, particularly for cysteine-linked ADCs.[1][2] The separation is based on the increased hydrophobicity of the ADC with a higher number of conjugated drug molecules.
Experimental Protocol:
-
Objective: To determine the drug-to-antibody ratio distribution of a cysteine-linked ADC.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: A HIC column, such as one with a butyl or ether stationary phase.[17][18]
-
Mobile Phase A: 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[17]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 5-20% isopropanol.[17]
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the relative peak area of each species (DAR0, DAR2, DAR4, etc.) to determine the DAR distribution.
-
Native Mass Spectrometry (MS) for Average DAR
Native MS allows for the analysis of intact ADCs under non-denaturing conditions, providing accurate mass measurements and enabling the calculation of the average DAR.[7]
Experimental Protocol:
-
Objective: To determine the average DAR of an ADC by intact mass analysis.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a native electrospray ionization (ESI) source.
-
Sample Preparation:
-
If necessary, perform buffer exchange of the ADC sample into a volatile buffer such as 200 mM ammonium acetate.[7]
-
-
Procedure:
-
Introduce the ADC sample into the mass spectrometer via direct infusion or coupled to a size-exclusion column for online buffer exchange.[9]
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Deconvolute the resulting spectrum to obtain the molecular weights of the different ADC species.
-
Calculate the average DAR based on the relative abundance and mass of each species.
-
Capillary Electrophoresis (CE-SDS) for Purity and Fragmentation
CE-SDS is a high-resolution technique for assessing the purity and fragmentation of ADCs under both non-reducing and reducing conditions.[11][19]
Experimental Protocol:
-
Objective: To determine the purity and fragmentation profile of an ADC.
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector.
-
Sample Preparation:
-
Non-reduced: Mix the ADC sample with a sample buffer containing SDS and an alkylating agent like iodoacetamide, then heat.[10][19]
-
Reduced: Mix the ADC sample with a sample buffer containing SDS and a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, and then heat.[10][19]
-
-
Procedure:
-
Fill the capillary with a sieving gel matrix containing SDS.
-
Inject the prepared ADC sample.
-
Apply a voltage to separate the ADC species based on their electrophoretic mobility.
-
Detect the separated species by UV absorbance.
-
Analyze the electropherogram to determine the relative abundance of the main peak, fragments, and other impurities.
-
Conclusion
The comprehensive characterization of ADC homogeneity is a critical aspect of their development and quality control. A combination of orthogonal analytical methods, including HIC, mass spectrometry, CE-SDS, and SEC, is essential for a complete understanding of the drug product. The choice of methods should be guided by the specific characteristics of the ADC and the information required. The detailed protocols and comparative data presented in this guide provide a framework for researchers to select and implement the most appropriate analytical strategies for their ADC programs.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. lcms.cz [lcms.cz]
- 10. The Strategy for Characterizing ADCs by Capillary Electrophoresis - Creative Biolabs [creative-biolabs.com]
- 11. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. mAb aggregate and degradation income control using Size Exclusion Chromatography (SEC) | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 17. tools.thermofisher.cn [tools.thermofisher.cn]
- 18. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 19. eag.com [eag.com]
A Head-to-Head Comparison of Boc-Aminooxy-PEG2-bromide and SPDP Linkers for Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs). The linker's properties dictate the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic index of the drug. This guide provides an objective comparison of two widely used cleavable linkers: Boc-Aminooxy-PEG2-bromide, which forms a pH-sensitive oxime linkage, and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), which creates a redox-sensitive disulfide bond.
This comparison is based on their mechanism of action, stability, and the experimental protocols for their application in drug delivery.
Introduction to the Linkers
This compound is a heterobifunctional linker that, after deprotection of the Boc (tert-butyloxycarbonyl) group, presents a reactive aminooxy group. This group readily reacts with an aldehyde or ketone on a drug or carrier molecule to form a stable oxime linkage. The other end of the linker, a bromide, can be used for further conjugation, for instance, through nucleophilic substitution with a thiol group. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation. The resulting oxime bond is known for its stability at physiological pH and its susceptibility to cleavage under acidic conditions, a characteristic of the endosomal and lysosomal compartments of cells.
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) is a classic heterobifunctional crosslinker used to conjugate molecules containing primary amines and sulfhydryl groups. It features an N-hydroxysuccinimide (NHS) ester that reacts with amines, and a pyridyldithiol group that reacts with sulfhydryls to form a disulfide bond. This disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the plasma. This reductive cleavage releases the conjugated drug inside the target cell.
Comparative Data
Direct head-to-head quantitative comparisons of the plasma stability of ADCs with oxime versus disulfide linkers are not abundantly available in the literature. However, based on individual studies and established chemical principles, we can summarize their key performance characteristics.
| Feature | This compound (Oxime Linker) | SPDP (Disulfide Linker) |
| Linkage Type | Oxime bond | Disulfide bond |
| Cleavage Trigger | Low pH (acidic environment) | Reducing agents (e.g., Glutathione) |
| Primary Site of Drug Release | Endosomes and lysosomes | Cytoplasm |
| Plasma Stability | Generally high, oxime bonds are relatively stable at physiological pH (~7.4).[1] | Variable, can be susceptible to thiol-disulfide exchange in plasma, though stability can be enhanced by steric hindrance around the disulfide bond.[2] |
| Cleavage Kinetics | pH-dependent; hydrolysis rate increases as pH decreases. | Dependent on the concentration of reducing agents; rapid cleavage in the high glutathione environment of the cytoplasm. |
| Bystander Effect | Possible if the released drug is membrane-permeable. | Possible if the released drug is membrane-permeable. |
| Conjugation Chemistry | Two-step: Boc deprotection followed by oxime ligation with a carbonyl group. | One-step conjugation of NHS ester to an amine and pyridyldithiol to a sulfhydryl. |
Experimental Protocols
Protocol for this compound Conjugation
This protocol outlines a general two-step procedure for the conjugation of a drug to an antibody using a Boc-Aminooxy-PEG2-linker.
Step 1: Boc Deprotection of the Linker
-
Dissolution: Dissolve the Boc-Aminooxy-PEG2-X (where X is the reactive group for antibody conjugation, e.g., NHS ester) in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA), to the solution. A common condition is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Boc group.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting deprotected aminooxy-linker is often obtained as a TFA salt and can be used directly in the next step after thorough drying.
Step 2: Oxime Ligation to an Aldehyde-Modified Drug
-
Drug Preparation: The drug molecule must possess a carbonyl group (aldehyde or ketone). If not naturally present, it can be introduced through chemical modification.
-
Conjugation Reaction: Dissolve the deprotected aminooxy-linker and the aldehyde-containing drug in a suitable buffer, typically at a slightly acidic pH (pH 4-5) to facilitate oxime formation. Aniline can be used as a catalyst to accelerate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for several hours to overnight.
-
Purification: Purify the drug-linker conjugate using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Step 3: Conjugation to the Antibody
-
Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0).
-
Conjugation: Add the activated drug-linker conjugate (e.g., with an NHS ester) to the antibody solution. The molar ratio of the linker to the antibody is optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Purification: Remove excess, unreacted drug-linker and purify the ADC using size-exclusion chromatography (SEC) or dialysis.
Protocol for SPDP Conjugation
This protocol describes a general procedure for conjugating a drug to an antibody using the SPDP linker.
Step 1: Modification of the Antibody with SPDP
-
Antibody Preparation: Dissolve the antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
SPDP Addition: Dissolve the SPDP linker in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and add it to the antibody solution. A 10- to 20-fold molar excess of SPDP is typically used.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess SPDP by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with the reaction buffer.
Step 2: Conjugation of the Thiol-Containing Drug
-
Drug Preparation: The drug molecule must contain a free sulfhydryl (-SH) group.
-
Conjugation Reaction: Add the thiol-containing drug to the SPDP-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove any remaining small molecules.
Visualizing the Mechanisms
To better understand the chemical processes involved, the following diagrams illustrate the conjugation and cleavage pathways for both linkers.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boc-Aminooxy-PEG2-bromide vs. DBCO Linkers for Bioorthogonal Reactions
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of linker is a critical decision that can significantly impact experimental success. This guide provides an objective, data-driven comparison of two prominent players: Boc-Aminooxy-PEG2-bromide, a key component for oxime ligation, and Dibenzocyclooctyne (DBCO) linkers, the cornerstone of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This comprehensive analysis dissects their reaction kinetics, stability, and specificity, offering a clear roadmap for selecting the optimal linker for your specific application, from live-cell imaging to the construction of antibody-drug conjugates (ADCs).
Visualizing the Reaction Pathways
At the heart of their utility are the distinct bioorthogonal reactions these linkers facilitate. The following diagrams illustrate the fundamental mechanisms of oxime ligation, where an aminooxy group reacts with a carbonyl (aldehyde or ketone), and SPAAC, the reaction between a strained alkyne and an azide.
Figure 1. Bioorthogonal reaction schemes for Oxime Ligation and SPAAC.
Performance Metrics: A Quantitative Comparison
The efficacy of a bioorthogonal reaction is often judged by its speed, the stability of the resulting bond, and its specificity. The following table summarizes key quantitative data for the reactions involving aminooxy compounds (derived from this compound) and DBCO linkers.
| Parameter | Oxime Ligation (Aminooxy) | SPAAC (DBCO) | Key Considerations |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10⁻³ - 10⁰ (uncatalyzed)[1][2]Up to 10³ with aniline (B41778) catalysis[1] | ~ 0.1 - 1.0[3] | SPAAC is significantly faster than uncatalyzed oxime ligation, enabling more rapid labeling at low concentrations.[4][5] |
| Optimal pH | ~4.5 - 7.0[2][6] | ~7.0 - 7.4[7] | SPAAC is highly efficient under physiological conditions. Oxime ligation is often faster at slightly acidic pH but can be catalyzed at neutral pH.[8][9] |
| Linkage Stability | Stable, but can be reversible under acidic conditions (pH < 5)[2][10][11] | Exceptionally stable triazole ring resistant to hydrolysis, oxidation, and reduction[12][13][14] | The triazole bond is considered one of the most stable linkages in bioconjugation.[13][14] The reversibility of oximes can be exploited for drug release.[2][11] |
| Specificity | High for aldehydes/ketones[5][9] | High for azides[4][7] | Both reactions are highly bioorthogonal and do not interfere with native cellular processes.[4][7][15] |
| Reagent Properties | Aminooxy group is small and hydrophilic. | DBCO is bulky and hydrophobic, which can sometimes impact solubility or steric accessibility.[16][17] | The PEG spacer in this compound improves water solubility. |
Experimental Protocols: A Practical Guide
To provide a practical context, we outline generalized experimental protocols for a typical biomolecule conjugation reaction using each chemistry.
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the conjugation of a deprotected Aminooxy-PEG molecule to a biomolecule containing an aldehyde or ketone group.
Figure 2. General workflow for an oxime ligation experiment.
Methodology:
-
Biomolecule Preparation: The target biomolecule, modified to contain a unique aldehyde or ketone, is prepared in a suitable reaction buffer (e.g., MES or PBS, pH 4.5-7.0).[18][19]
-
Linker Preparation: The this compound is deprotected (if not already) using acidic conditions to yield the reactive aminooxy group, which is then dissolved in a compatible solvent.
-
Conjugation: The aminooxy-linker is added to the biomolecule solution. For reactions at or near neutral pH, a catalyst like aniline (typically 10-100 mM) is often included to accelerate the reaction.[8][20]
-
Incubation: The reaction is incubated, typically for 1 to 12 hours, at room temperature or 4°C. Reaction progress can be monitored via analytical techniques like HPLC or mass spectrometry.
-
Purification: The final conjugate is purified from excess reagents and catalyst using standard methods like Size-Exclusion Chromatography (SEC), dialysis, or spin filtration.
-
Analysis: The purified conjugate is characterized to confirm successful ligation and purity.
Protocol 2: General Procedure for SPAAC using a DBCO Linker
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-modified biomolecule.
Figure 3. General workflow for a SPAAC experiment using a DBCO linker.
Methodology:
-
Biomolecule Preparation: The azide-modified biomolecule is prepared in a physiological buffer such as PBS (pH 7.4). Buffers containing azides must be avoided.[21][22]
-
Linker Preparation: The DBCO-containing linker is dissolved in a compatible solvent like DMSO, and then diluted into the reaction buffer.[23]
-
Conjugation: The DBCO linker solution is added to the azide-modified biomolecule, typically at a 10- to 20-fold molar excess.[24]
-
Incubation: The reaction proceeds rapidly at room temperature, often reaching completion within 1-4 hours. For convenience or with sensitive molecules, the reaction can be incubated overnight at 4°C.[23][24]
-
Purification: Excess, unreacted DBCO linker is removed via SEC or spin desalting columns to yield the purified conjugate.[25][26]
-
Analysis: Successful conjugation can be confirmed by SDS-PAGE (noting a molecular weight shift) and by monitoring the decrease in DBCO absorbance around 310 nm.[21]
Comparative Analysis: Making the Right Choice
The decision between an aminooxy-based linker and a DBCO linker is dictated by the specific demands of the experiment.
Choose this compound (for Oxime Ligation) for:
-
Applications where reversibility is a feature: The oxime bond's susceptibility to cleavage under acidic conditions can be advantageous for creating stimuli-responsive systems or drug-releasing conjugates.[2][11]
-
Cost-sensitive projects: The precursor molecules for oxime ligation can sometimes be more economical than complex strained alkynes.
-
When introducing a carbonyl is easier than an azide: The choice may depend on the synthetic accessibility of incorporating the required functional group into the biomolecule of interest.
Choose DBCO Linkers (for SPAAC) for:
-
Rapid and efficient labeling: The superior kinetics of SPAAC are ideal for applications requiring fast conjugation, especially at low reactant concentrations, such as in live-cell imaging or in vivo studies.[4][7]
-
Maximum stability is required: The resulting triazole linkage is exceptionally robust, making it the preferred choice for constructing stable bioconjugates like ADCs or for long-term tracking experiments where linker integrity is paramount.[13][14]
-
Strict physiological conditions are necessary: SPAAC proceeds optimally at neutral pH without the need for catalysts that could potentially perturb biological systems.[7]
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a favorable therapeutic index. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Among various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical properties of ADCs. This guide provides an objective comparison of ADCs prepared with different PEG linker lengths, supported by experimental data, to inform the development of next-generation targeted cancer therapies.
The incorporation of PEG linkers can enhance the hydrophilicity of ADCs, which is particularly beneficial when working with hydrophobic payloads. This increased hydrophilicity can mitigate aggregation, improve solubility, and lead to a more homogeneous drug product.[1][2] Furthermore, the length of the PEG chain can impact the ADC's pharmacokinetic profile, often leading to a longer circulation half-life and increased tumor accumulation.[1][3] However, the choice of PEG linker length involves a trade-off, as longer linkers may sometimes lead to decreased in vitro potency.[1] This guide will delve into the quantitative effects of varying PEG linker lengths on key ADC performance metrics and provide detailed experimental protocols for their characterization.
Comparative Analysis of ADC Performance by PEG Linker Length
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of how different PEG linker lengths can impact the performance of ADCs. It is important to note that the data is synthesized from various studies using different antibody-payload combinations and experimental models, which may influence the results.[3]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents
| Linker | Clearance (mL/day/kg) | Plasma Half-Life | Key Observations |
| No PEG | ~15 | Shortest | Rapid clearance observed. |
| PEG2 | ~10 | Increased | Modest improvement in circulation time. |
| PEG4 | ~7 | Further Increased | Significant reduction in clearance compared to no PEG. |
| PEG8 | ~5 | Long | Clearance rate plateaus; approaches that of the parent antibody.[1] |
| PEG12 | ~5 | Long | Similar pharmacokinetic profile to PEG8.[1] |
| PEG24 | ~5 | Longest | Minimal further impact on clearance beyond PEG8.[1][3] |
Data adapted from preclinical studies in rats.[1]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | Relative IC50 Fold-Increase (Compared to No PEG) | Cell Line Example | Key Observations |
| No PEG | 1 (Baseline) | HER2-positive cells | Highest in vitro potency. |
| 4 kDa PEG | 4.5 | HER2-positive cells | A noticeable decrease in cytotoxicity with a longer PEG chain.[1] |
| 10 kDa PEG | 22 | HER2-positive cells | Significant reduction in in vitro potency observed with very long PEG linkers.[1] |
This data is derived from a study using miniaturized affibody-based drug conjugates and may not be directly comparable to conventional ADCs.[1]
Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in Xenograft Models
| Linker | Tumor Model | Dose | Anti-Tumor Activity |
| PEG4-MMAE | Breast Cancer Xenograft | 3 mg/kg | Significant anti-tumor activity |
| mPEG24-MMAE | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression[3] |
In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging.[3] Generally, the improved pharmacokinetic properties conferred by longer PEG linkers can translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.[1]
Experimental Workflow for ADC Synthesis and Characterization
The development and characterization of ADCs with different PEG linker lengths follow a systematic workflow, from initial synthesis to in vivo evaluation.
Caption: A generalized workflow for the synthesis and characterization of ADCs.
Detailed Experimental Protocols
ADC Synthesis and Conjugation
This protocol describes a general method for conjugating a drug-linker to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
PEGylated drug-linker with a maleimide (B117702) group
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the mAb by incubating it with a molar excess of TCEP to expose free sulfhydryl groups on the cysteine residues. The reaction is typically carried out at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: Add the PEGylated drug-linker-maleimide to the reduced antibody solution. The reaction is incubated at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the conjugation reaction by adding a molar excess of a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated drug-linker and other reactants using a suitable chromatography method, such as size-exclusion chromatography (SEC).[4]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS). Assess aggregation and stability using SEC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells.[5][6]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with varying PEG linker lengths
-
Control antibody and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free drug. Add the treatments to the cells and incubate for a period of 72-96 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5][7]
-
Formazan (B1609692) Solubilization: Remove the culture medium and add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) for each ADC.
Pharmacokinetic (PK) Study in Mice
This protocol outlines a typical PK study to evaluate the clearance and half-life of ADCs.[8]
Materials:
-
Healthy mice (e.g., BALB/c or nude mice)
-
ADCs with varying PEG linker lengths
-
Dosing and blood collection supplies
-
Anticoagulant (e.g., EDTA)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.[8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, and 168 hr) post-injection.[8]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.[8]
-
ADC Quantification: Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[8][9]
-
Data Analysis: Plot the plasma concentration of the ADC versus time and determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental analysis.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of ADCs in a living organism.[10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line that expresses the target antigen
-
ADCs with varying PEG linker lengths
-
Vehicle control and control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of each mouse.[10][12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Treatment: Randomize the mice into treatment groups and administer the ADCs, vehicle control, and control antibody according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.[10]
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index. While longer PEG linkers generally enhance pharmacokinetic properties and can lead to improved in vivo efficacy, this may come at the cost of reduced in vitro potency. The optimal PEG linker length is likely dependent on the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC to achieve the desired balance of potency, stability, and safety. The experimental protocols provided in this guide offer a framework for conducting such comparative characterization studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Validation of Conjugation Sites in Site-Specific Antibody-Drug Conjugates
The therapeutic efficacy and safety of site-specific antibody-drug conjugates (ADCs) are critically dependent on the precise and consistent attachment of cytotoxic drugs to the monoclonal antibody (mAb). Validating the exact location and stoichiometry of this conjugation is a cornerstone of ADC development and quality control. This guide provides a comparative overview of three principal analytical techniques employed for this purpose: Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each method's principles, experimental protocols, and performance characteristics are detailed to assist researchers, scientists, and drug development professionals in selecting the most appropriate validation strategy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used analytical technique that separates molecules based on their hydrophobicity.[1][2] In the context of ADCs, the addition of a hydrophobic small molecule drug to an antibody increases its overall hydrophobicity. This property allows HIC to effectively separate ADC species with different drug-to-antibody ratios (DARs).[3][4] The separation is achieved under non-denaturing conditions, which is advantageous for preserving the native structure of the ADC.[1][2]
Experimental Protocol: HIC for DAR Determination
A typical HIC protocol for ADC analysis involves the following steps:
-
Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 2 mg/mL) in a high-salt buffer, such as 1M ammonium (B1175870) sulfate (B86663).[5]
-
Column and Mobile Phases: A column with a hydrophobic stationary phase (e.g., Butyl-NPR, Phenyl-5PW) is used.[4] The mobile phases typically consist of a high-salt buffer (Mobile Phase A, e.g., 50 mM sodium phosphate (B84403) with 1.5 M ammonium sulfate, pH 7.0) and a low-salt buffer (Mobile Phase B, e.g., 50 mM sodium phosphate, pH 7.0, often with an organic modifier like isopropanol).[3][4]
-
Chromatographic Separation: A linear gradient from high to low salt concentration is applied. As the salt concentration decreases, the hydrophobic interactions between the ADC and the stationary phase weaken, leading to the elution of different DAR species. Species with higher DAR values are more hydrophobic and thus elute later.[3]
-
Detection and Data Analysis: Elution is monitored by UV absorbance at 280 nm. The peak areas corresponding to different DAR species are used to calculate the average DAR and the distribution of drug load.[5]
Caption: Workflow for ADC analysis by HIC.
Performance and Comparison
| Feature | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. |
| Primary Application | Determination of Drug-to-Antibody Ratio (DAR) and drug load distribution.[3] |
| Advantages | - Preserves the native structure of the ADC.[1][2]- Robust and reproducible method for DAR analysis.[3]- Allows for the isolation of different DAR species for further characterization.[4] |
| Limitations | - Generally not directly compatible with mass spectrometry due to high salt concentrations.[4]- Cannot provide information on the specific conjugation site.[4]- May not separate positional isomers of ADCs with the same DAR.[4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the detailed structural characterization of ADCs, including the precise identification of conjugation sites.[6] Peptide mapping, which involves the enzymatic digestion of the ADC followed by LC-MS/MS analysis, is a common approach for this purpose.[7][8]
Experimental Protocol: LC-MS/MS Peptide Mapping
A typical peptide mapping protocol for conjugation site validation includes the following steps:
-
Sample Preparation:
-
Denaturation: The ADC sample is denatured using agents like urea.[8]
-
Reduction and Alkylation: Disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and the resulting free thiols are alkylated with iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.[8]
-
Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin.[8][9]
-
-
LC Separation: The resulting peptide mixture is separated using reversed-phase liquid chromatography (RPLC) with a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.[8]
-
MS/MS Analysis: The eluted peptides are introduced into a high-resolution mass spectrometer. The instrument performs a full MS scan to determine the mass of the peptides and then selects specific peptides for fragmentation (MS/MS).[9]
-
Data Analysis: The fragmentation patterns are used to determine the amino acid sequence of the peptides and to identify any post-translational modifications, including the presence and location of the drug-linker.[7][9]
Caption: Workflow for ADC conjugation site analysis by LC-MS/MS.
Performance and Comparison
| Feature | Mass Spectrometry (MS) |
| Principle | Measurement of the mass-to-charge ratio of ionized molecules and their fragments. |
| Primary Application | Precise identification of conjugation sites and characterization of ADC heterogeneity.[6][10] |
| Advantages | - Provides definitive identification of conjugation sites.[7][9]- High sensitivity and specificity.[11]- Can be used to characterize various ADC attributes, including DAR and impurities.[6] |
| Limitations | - Sample preparation can be complex and may introduce artifacts.[12]- Quantification of site occupancy can be challenging due to differences in ionization efficiency between conjugated and unconjugated peptides.[11][12] |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that separates molecules based on their electrophoretic mobility in an electric field.[13][14] For ADC analysis, capillary electrophoresis-sodium dodecyl sulfate (CE-SDS) is a commonly used method for determining purity and assessing size heterogeneity.[13] It can be performed under both non-reducing and reducing conditions.
Experimental Protocol: CE-SDS for Purity Analysis
A typical CE-SDS protocol for ADC analysis involves these steps:
-
Sample Preparation:
-
Non-reducing: The ADC sample is denatured with SDS. An alkylating agent like iodoacetamide may be added to prevent disulfide bond scrambling.[15]
-
Reducing: The ADC is treated with a reducing agent (e.g., DTT) to break the disulfide bonds, separating the heavy and light chains, before denaturation with SDS.[15]
-
-
Capillary and Gel Buffer: A capillary is filled with a gel buffer containing SDS.
-
Electrophoresis: The prepared sample is injected into the capillary, and a high voltage is applied. The SDS-coated proteins migrate through the gel matrix towards the anode, separated based on their molecular size.[16]
-
Detection and Data Analysis: Detection is typically performed using UV absorbance. The resulting electropherogram shows peaks corresponding to the intact ADC (non-reducing) or its heavy and light chains (reducing), as well as any fragments or impurities.[15][16]
Caption: Workflow for ADC analysis by CE-SDS.
Performance and Comparison
| Feature | Capillary Electrophoresis (CE-SDS) |
| Principle | Separation of molecules based on their electrophoretic mobility in an electric field, typically according to size after SDS denaturation. |
| Primary Application | Purity assessment and analysis of size heterogeneity (e.g., fragments, aggregates).[13][17] |
| Advantages | - High resolution and reproducibility.[16][18]- Automated and quantitative.[16]- Can separate non-glycosylated and glycosylated heavy chains.[17] |
| Limitations | - Primarily provides information on size and purity, not the specific conjugation site.- Can be coupled with MS, but this is a more complex setup.[19] |
Summary and Recommendations
The validation of the conjugation site in site-specific ADCs requires a multi-faceted analytical approach. HIC is a robust method for determining the average DAR and the distribution of different drug-loaded species. Mass spectrometry, particularly through peptide mapping, is the gold standard for unequivocally identifying the precise location of drug conjugation. Capillary electrophoresis, especially CE-SDS, provides valuable information on the purity and size heterogeneity of the ADC.
The choice of technique will depend on the specific analytical question being addressed. For routine quality control and monitoring of DAR, HIC is often the method of choice. For in-depth structural characterization and definitive confirmation of the conjugation site, mass spectrometry is essential. CE-SDS is a powerful tool for assessing the purity and integrity of the ADC. In many cases, a combination of these orthogonal techniques will provide the most comprehensive validation of a site-specific ADC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. waters.com [waters.com]
- 6. criver.com [criver.com]
- 7. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 8. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 15. nist.gov [nist.gov]
- 16. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 17. researchgate.net [researchgate.net]
- 18. sciex.com [sciex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Antibody-Drug Conjugate Efficacy with Different Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy, stability, and therapeutic index. This guide provides an objective comparison of major linker technologies, supported by experimental data, to inform rational ADC design and development.
Introduction to ADC Linker Technologies
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, a chemical bridge between these two components, is pivotal. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the payload within the target tumor cell.[1][2][3] The two primary classifications of linkers are based on their payload release mechanism (cleavable vs. non-cleavable) and the method of conjugation to the antibody (random vs. site-specific).
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Strategies
The fundamental difference between these linker classes lies in their mechanism of payload release.[1]
Cleavable Linkers are designed to be labile under specific physiological conditions found within or around tumor cells.[3][4] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3][5] Common types include:
-
Protease-Sensitive Linkers: These, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are abundant in tumor cells.[6]
-
pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[7][8]
-
Glutathione-Sensitive (Redox-Sensitive) Linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cell, which has a higher glutathione (B108866) concentration than the bloodstream.[4][6]
Non-Cleavable Linkers , such as those based on thioether chemistry (e.g., SMCC), lack a specific chemical trigger for payload release.[2][9] The release of the payload occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome.[3][9] This results in the release of the payload still attached to the linker and a single amino acid.
Key Differences: Non-cleavable linkers generally offer superior plasma stability, which can lead to a better therapeutic index and reduced off-target toxicity.[2][3] However, the payload metabolite is often less membrane-permeable, which can limit the bystander effect.[10] Cleavable linkers, while potentially having a higher risk of premature payload release, can be more potent in heterogeneous tumors due to the bystander effect.[3][11]
Site-Specific vs. Random Conjugation: The Impact of Precision
The method of attaching the linker-payload to the antibody significantly affects the homogeneity and pharmacokinetic properties of the ADC.
Random Conjugation typically involves linking to lysine (B10760008) residues or the interchain cysteines of the antibody. This results in a heterogeneous mixture of ADC species with a variable drug-to-antibody ratio (DAR) and different conjugation sites.[5][12] While faster and more straightforward, this heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.[12]
Site-Specific Conjugation utilizes various techniques, such as engineered cysteines, unnatural amino acids, or enzymatic methods, to attach the linker-payload at a specific, predetermined site on the antibody.[12][13] This produces a homogeneous ADC with a defined DAR, leading to more predictable in vivo behavior, improved stability, and potentially a wider therapeutic index.[13][14][15] Studies have shown that site-specific conjugation can preserve a higher percentage of the antibody's binding affinity compared to random conjugation.[14]
Comparative Data on ADC Efficacy and Stability
The following tables summarize quantitative data from various studies. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| ADC Target & Payload | Linker Type | Conjugation Method | Cell Line | IC50 (nM) | Reference |
| HER2-MMAE | Valine-Citrulline (Cleavable) | - | HER2-positive | 14.3 pM | [16] |
| HER2-MMAE | β-Galactosidase (Cleavable) | - | HER2-positive | 8.8 pM | [16] |
| HER2-DM1 (Kadcyla) | SMCC (Non-Cleavable) | Random | HER2-positive | 33 pM | [16] |
| CD33-Radiolabel | p-SCN-Bn-DOTA | Random | - | 13.8 nM (Kd) | [14] |
| CD33-Radiolabel | PFP-DO3A | Site-Specific | - | 11.8 nM (Kd) | [14] |
| HER2-Vinca | PHF-Vinca (Polymer-based) | - | SK-BR-3 | 20.1 nM | [17] |
| HER2-Vinca | PHF-Vinca (Polymer-based) | - | BT-474 | 8.3 nM | [17] |
Note: The data presented is a compilation from multiple sources and should be interpreted with consideration of the different experimental setups.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Target & Payload | Linker Type | Conjugation Method | Xenograft Model | Efficacy Outcome | Reference |
| HER2-MMAE | β-Galactosidase (Cleavable) | - | HER2-positive | 57-58% tumor volume reduction (1 mg/kg) | [16] |
| HER2-DM1 (Kadcyla) | SMCC (Non-Cleavable) | Random | HER2-positive | Not statistically significant (1 mg/kg) | [16] |
| PSMA-MMAE | Valine-Citrulline (Cleavable) | - | LuCaP 96CR | Complete tumor regression | [11] |
| HER2-vc-MMAE | Valine-Citrulline (Cleavable) | - | N87 Gastric Cancer | Tumor eradication at 30 mg/kg | [9] |
| C16-MMAD | PEG6-C2 (Non-Cleavable) | Site-Specific | BxPC3 | Significant tumor growth inhibition (10 mg/kg) | [10] |
Table 3: Plasma Stability of Different ADC Linkers
| Linker Type | Stability Characteristic | Reference |
| Cleavable | ||
| Hydrazone | pH-dependent; stable at pH 7.4, hydrolyzes at acidic pH. | [7][8] |
| Valine-Citrulline | High plasma stability, cleaved by lysosomal proteases. | [7] |
| Disulfide | Susceptible to reduction by glutathione, higher in cells than plasma. | [6][7] |
| Non-Cleavable | ||
| Thioether (e.g., SMCC) | Generally high plasma stability, relies on antibody degradation for payload release. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.[1][18]
Materials:
-
Target antigen-positive and -negative cell lines.
-
Complete cell culture medium.
-
Test ADC, unconjugated antibody, and free payload.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.[18]
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl or DMSO).[18]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.[1][19]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the respective wells.[1]
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours).[1][19]
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[18][19]
-
For XTT: Add the XTT reagent mixture and incubate for 2-4 hours.[18]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.[7]
Materials:
-
Test ADC.
-
Plasma from relevant species (e.g., human, mouse).[7]
-
Phosphate-buffered saline (PBS).
-
37°C incubator.
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control sample in PBS. Incubate at 37°C.[7][21]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.[7]
-
Sample Analysis:
-
To measure intact ADC (DAR): Isolate the ADC from plasma (e.g., using Protein A beads). Analyze the intact ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.[7]
-
To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.[7][21]
-
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[22]
Materials:
-
Immunocompromised mice (e.g., nude or SCID).[22]
-
Human tumor cell line for implantation.
-
Test ADC, vehicle control, and other control articles.
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.[22][23]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment groups.[9][23]
-
ADC Administration: Administer the ADC and controls (e.g., via intravenous injection) according to the planned dosing schedule.[11][23]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[23]
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.[23]
Visualizations of Key Processes
ADC Mechanism of Action
Comparative ADC Linker Strategies
Experimental Workflow for ADC Efficacy Evaluation
Conclusion
The selection of a linker technology is a multifaceted decision that profoundly impacts the therapeutic potential of an ADC. Non-cleavable linkers and site-specific conjugation methods generally contribute to a more stable and homogeneous product with a potentially wider therapeutic window.[2][13][14] However, cleavable linkers may offer superior efficacy in the context of heterogeneous tumors through the bystander effect.[3] A thorough preclinical evaluation, including in vitro cytotoxicity, plasma stability, and in vivo efficacy studies, is essential to identify the optimal linker strategy for a given antibody-payload combination and target indication. The continuous innovation in linker chemistry and conjugation techniques promises to further enhance the efficacy and safety of the next generation of ADCs.[5]
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 5. njbio.com [njbio.com]
- 6. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation [discovmed.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aboligo.com [aboligo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Boc-Aminooxy-PEG2-bromide: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental stewardship is paramount when handling specialized chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-Aminooxy-PEG2-bromide, a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1][][3] Adherence to these protocols is crucial for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
In case of accidental exposure, follow these immediate first-aid measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7]
In all cases of exposure, seek immediate medical attention.[6]
Hazard Profile Summary
The following table summarizes the potential hazards based on general knowledge of brominated organic compounds and related PEGylated molecules.
| Hazard Category | Potential Risk | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[7] | Avoid direct contact and inhalation of dust or vapors.[8] |
| Skin Corrosion/Irritation | May cause skin irritation.[4][7] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation.[4][7] | Wear safety goggles or a face shield. |
| Environmental Hazards | Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life. | Do not dispose of down the drain or in regular trash.[4] |
| Reactivity | Stable under recommended storage conditions. Avoid strong oxidizing agents.[7] | Store away from incompatible materials. |
| Decomposition | Hazardous decomposition products may include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[7] | Store in a cool, well-ventilated area. |
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to treat it as halogenated organic waste .[6] Halogenated and non-halogenated waste streams must always be kept separate to ensure proper treatment and disposal, as the disposal costs and methods differ significantly.[9]
Experimental Protocol: Waste Segregation and Collection
-
Waste Classification: Classify any material contaminated with this compound, whether in solid form or dissolved in a solvent, as hazardous halogenated waste.[10] Organic liquid waste is generally considered halogenated if it contains more than 2% of any halogen.[10]
-
Container Selection:
-
Use a dedicated, chemically resistant waste container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure screw cap.[6]
-
Ensure the container is clean and dry before use to prevent any unintended chemical reactions.
-
-
Waste Accumulation:
-
Carefully transfer the waste into the designated container. If the compound is dissolved in a solvent, pour the solution slowly to avoid splashing.
-
Solid waste, such as contaminated gloves, weigh paper, or pipette tips, should also be placed in a designated solid halogenated waste container.
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[11]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste mixture with their approximate percentages.[6]
-
Include appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and incompatible materials.[4]
-
The storage area should have secondary containment to control any potential leaks.
-
-
Disposal Request:
-
Once the container is approaching full, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[4][6]
-
Follow their specific procedures for pickup and transport. A hazardous waste manifest, a legal document tracking the waste from generation to disposal, will likely be required.[4]
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or a spill pad.[6][12]
-
Neutralize (Optional but Recommended): For spills involving bromine compounds, neutralization with a saturated aqueous solution of sodium thiosulfate (B1220275) can be performed to convert the reactive bromine to less harmful bromide ions.[12] Collect any neutralizing rinses for disposal as halogenated waste.[12]
-
Collect and Dispose: Carefully scoop the absorbent material and place it into a sealed, labeled container for disposal as hazardous halogenated waste.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills (e.g., >10 mL), evacuate the area and immediately contact your institution's EHS department for emergency response.[6][12]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on general principles for handling hazardous chemicals. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) available. Adherence to local, state, and federal regulations is mandatory.
References
- 1. boc-aminooxy-peg-2-bromide — TargetMol Chemicals [targetmol.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. ethz.ch [ethz.ch]
- 12. chamberlandresearch.com [chamberlandresearch.com]
Essential Safety and Operational Guide for Handling Boc-Aminooxy-PEG2-bromide
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental success. This document provides crucial safety and logistical information for the use of Boc-Aminooxy-PEG2-bromide, a bifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs). The following procedural guidance is designed to build confidence and ensure safe operational practices in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not fully detailed in its Safety Data Sheet (SDS), an analysis of its constituent parts—a brominated organic compound and a polyethylene (B3416737) glycol (PEG) chain—necessitates a cautious approach. Brominated organic compounds can be irritating to the skin, eyes, and respiratory tract, with some exhibiting potential for liver toxicity. The PEG component is generally considered low toxicity, but can cause hypersensitivity reactions in some individuals.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.[2] |
Chemical Reactivity and Incompatibilities
This compound possesses two key functional groups that dictate its reactivity:
-
Boc-Protected Aminooxy Group: This group is stable under basic conditions but can be deprotected using strong acids.[3] This deprotection reveals the reactive aminooxy group, which can then participate in reactions such as oxime ligation.
-
Bromide Group: The alkyl bromide is a good leaving group and is susceptible to nucleophilic substitution reactions.[4][5][6]
Substances and Conditions to Avoid:
| Incompatible Agent | Potential Hazard |
| Strong Acids | Can cause unintended deprotection of the Boc group. |
| Strong Bases | May promote elimination or other side reactions with the alkyl bromide. |
| Strong Oxidizing Agents | May lead to vigorous and potentially hazardous reactions. |
| Nucleophiles | Can displace the bromide, leading to unintended product formation. Common nucleophiles include amines, thiols, and hydroxides. |
| High Temperatures | Thermal decomposition of PEG-containing molecules can generate flammable and irritating carbonyl compounds.[7] |
Handling and Storage Procedures
To maintain the integrity of this compound and ensure a safe laboratory environment, the following handling and storage protocols should be strictly adhered to.
Workflow for Safe Handling:
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.
-
The recommended storage temperature is typically -20°C to maintain long-term stability.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don all recommended personal protective equipment before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Collect Waste: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Disposal Guidelines:
-
Waste Segregation: Collect all waste materials, including contaminated PPE and cleaning supplies, in a designated and clearly labeled container for halogenated organic waste.
-
Containerization: Ensure the waste container is tightly sealed and stored in a designated hazardous waste accumulation area.
-
Institutional Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Sink Disposal: Do not dispose of this chemical down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
